4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Description
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Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNQACVIQTGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous kinase inhibitors used in oncology (e.g., Ruxolitinib, Axitinib) feature this core structure.[2][3] The introduction of specific substituents onto the pyrazole and appended phenyl rings, such as the chloro and formyl (aldehyde) groups in 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, creates a highly functionalized building block. The aldehyde group, in particular, is a versatile chemical handle for further elaboration, enabling the construction of more complex molecular architectures like Schiff bases, chalcones, and fused heterocyclic systems, thereby expanding its potential in drug development pipelines.[4][5]
This guide provides a comprehensive overview of a robust synthetic route to 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde and the rigorous analytical methods required to confirm its structure and purity.
Part 1: Synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
The synthesis of N-arylpyrazoles is a cornerstone of heterocyclic chemistry.[6] A prevalent and reliable method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a suitable equivalent.[7] For the target molecule, we will detail a two-step process starting from the readily available 4-formylphenylhydrazine hydrochloride and a chlorinated dicarbonyl equivalent.
Synthetic Workflow Overview
The logical flow of the synthesis involves the initial formation of the pyrazole ring via cyclocondensation, followed by purification and characterization.
Figure 1: High-level workflow for the synthesis and isolation of the target compound.
Experimental Protocol
Reaction: Cyclocondensation of 4-formylphenylhydrazine hydrochloride with 3-chloro-2,4-pentanedione.
Rationale: This method is selected for its efficiency and the use of commercially available starting materials. Glacial acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation and subsequent cyclization, which is a common strategy for pyrazole synthesis.
Materials & Reagents:
-
4-Formylphenylhydrazine hydrochloride
-
3-Chloro-2,4-pentanedione (or equivalent chlorinated 1,3-dicarbonyl synthon)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 volumes). Stir the suspension at room temperature for 10 minutes.
-
Addition of Dicarbonyl: Add 3-chloro-2,4-pentanedione (1.1 eq) to the flask.
-
Scientist's Note: A slight excess of the dicarbonyl compound is used to ensure the complete consumption of the limiting hydrazine starting material.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is no longer visible.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Work-up - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Explanation: The target compound is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble impurities.
-
-
Drying and Filtration: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to afford 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde as a crystalline solid.
Part 2: Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the molecular structure.[8][9]
Characterization Workflow
The characterization process is a multi-pronged approach where each analytical technique provides a unique piece of the structural puzzle. The convergence of data from these methods validates the final structure.
Figure 2: Interrelation of analytical techniques for structural validation.
Expected Spectroscopic Data
The following table summarizes the expected quantitative data for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. These values serve as a benchmark for researchers to compare against their experimental results.[8]
| Technique | Parameter | Expected Value / Observation | Rationale for Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~10.0 (s, 1H) | Aldehyde proton (-CHO). |
| (CDCl₃, 400 MHz) | ~8.0 (d, 2H) | Aromatic protons ortho to the aldehyde group. | |
| ~7.8 (d, 2H) | Aromatic protons ortho to the pyrazole ring. | ||
| ~7.9 (s, 1H) | Pyrazole H-5 proton. | ||
| ~7.7 (s, 1H) | Pyrazole H-3 proton. | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~191 | Aldehyde carbonyl carbon (C=O). |
| (CDCl₃, 100 MHz) | ~145, 140, 135, 130, 120 | Aromatic and pyrazole carbons. Specific assignment requires 2D NMR.[10] | |
| FT-IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ | Strong C=O stretching vibration of the aromatic aldehyde. |
| ~1590, 1510 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic and pyrazole rings. | ||
| ~2820, 2720 cm⁻¹ | C-H stretching of the aldehyde (Fermi doublet). | ||
| ~750-850 cm⁻¹ | C-Cl stretching vibration. | ||
| Mass Spec. | Molecular Ion Peak | m/z ≈ 220.04 | Corresponds to the molecular formula C₁₁H₉ClN₂O.[11] |
| (EI-MS) | Isotope Pattern | M+2 peak at ~33% | Characteristic isotopic signature of one chlorine atom ([³⁵Cl]/[³⁷Cl]). |
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the precise carbon-hydrogen framework of the molecule.[10]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[8]
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental formula.
-
Instrumentation: Electron Impact Mass Spectrometer (EI-MS) or Electrospray Ionization (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Analysis: Look for the molecular ion peak (M⁺) and the characteristic M+2 peak, which confirms the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for aldehydes, aromatic rings, and carbon-halogen bonds.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
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- A proposed mechanism for the synthesis of N‐arylpyrazoles. ResearchGate.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
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- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
- Structures and tautomerism of substituted pyrazoles studied in... ResearchGate.
- One-Pot Synthesis of N -Arylpyrazoles from Arylhalides. ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
- 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChemLite.
- 4-(4-chloro-1h-pyrazol-1-yl)-2-methylbenzaldehyde. PubChemLite.
- 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477. PubChem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
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"4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde CAS number 1179758-89-4"
An In-depth Technical Guide to 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (CAS: 1179758-89-4)
Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets. The pyrazole nucleus, a five-membered diazole ring, is a quintessential example of such a scaffold, forming the core of numerous approved pharmaceuticals.[1] When functionalized with other key reactive groups, its utility expands exponentially. This guide focuses on a particularly valuable derivative: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (CAS Number: 1179758-89-4).
This compound is more than a mere chemical entry; it is a strategically designed building block. The structure marries the biologically significant pyrazole ring with a versatile benzaldehyde moiety. The aldehyde group serves as a reactive "handle" for a vast array of chemical transformations, while the chloro-substituent on the pyrazole ring offers a site for further modification or can be a critical pharmacophoric element itself. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, reactivity, and application, grounded in established chemical principles and field-proven insights.
Part 1: Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde must be unequivocally confirmed before its use in any synthetic or biological workflow. The data presented below serves as a definitive reference for this validation.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 1179758-89-4 | [2][3] |
| Molecular Formula | C₁₀H₇ClN₂O | [2][4] |
| Molecular Weight | 206.63 g/mol | [4] |
| Appearance | Solid (Typical for related compounds) | [5] |
| Purity | Typically ≥98% from commercial suppliers | [4] |
Spectroscopic Fingerprint
The following spectroscopic data, primarily sourced from peer-reviewed literature, provides a detailed "fingerprint" for the compound.[2]
1.2.1 Proton Nuclear Magnetic Resonance (¹H NMR)
-
Description: The ¹H NMR spectrum is the primary tool for confirming the compound's structure. The key diagnostic signals are the sharp singlet for the aldehyde proton, located far downfield, and the distinct signals for the protons on the pyrazole and phenyl rings.
-
Data (400 MHz, CDCl₃):
-
δ 10.02 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group.[6]
-
δ 8.01 (s, 1H): Pyrazole ring proton (C5-H).
-
δ 7.99 (d, J = 8.7 Hz, 2H): Aromatic protons on the benzaldehyde ring ortho to the aldehyde group.
-
δ 7.83 (d, J = 8.6 Hz, 2H): Aromatic protons on the benzaldehyde ring meta to the aldehyde group.
-
δ 7.70 (s, 1H): Pyrazole ring proton (C3-H).
-
1.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Description: The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments within the molecule. The carbonyl carbon of the aldehyde is a key diagnostic peak at the low-field end of the spectrum.
-
Data (100 MHz, CDCl₃):
-
δ 190.9: Aldehyde carbonyl carbon (C=O).
-
δ 143.8, 140.9, 134.6, 131.5, 125.0, 118.7, 113.9: Aromatic and pyrazole ring carbons.[2]
-
1.2.3 High-Resolution Mass Spectrometry (HRMS)
-
Description: HRMS provides an extremely accurate mass measurement, confirming the elemental composition of the molecule.
-
Data:
-
Calculated for [C₁₀H₇ClN₂O+H]⁺: m/z 207.0320
-
Found: m/z 207.0316[2]
-
Part 2: Synthesis & Mechanistic Considerations
The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde can be approached from several angles. We present here a documented, environmentally conscious method and discuss alternative conceptual pathways that leverage classical heterocyclic chemistry.
Core Protocol: Mechanochemical Chlorination
This modern approach represents a significant advancement in green chemistry, avoiding bulk solvents and often leading to higher yields and simpler purification.[2] The causality behind this choice is the reduction of chemical waste and energy consumption.
Protocol: Solvent-Free Chlorination of 4-(1H-Pyrazol-1-yl)benzaldehyde
-
Reactant Preparation: In a ball-milling vessel, combine 4-(1H-pyrazol-1-yl)benzaldehyde (1 equivalent) and trichloroisocyanuric acid (TCCA, ~0.35 equivalents).
-
Mechanochemical Reaction: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize the cyanuric acid byproduct.
-
Purification: Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Mechanochemical synthesis workflow.
Alternative Synthetic Strategies (Conceptual)
While mechanochemistry is efficient, understanding classical routes provides flexibility. Pyrazole synthesis is a well-trodden field, offering multiple pathways.[7]
-
Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich heterocycles. A potential route could involve synthesizing 1-(4-bromophenyl)-4-chloro-1H-pyrazole first, followed by a metal-halogen exchange and subsequent reaction with a formylating agent like N,N-Dimethylformamide (DMF). The Vilsmeier-Haack reaction itself is also used to construct pyrazole-4-carbaldehydes from hydrazone precursors.[8]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient, combining three or more reactants in a single step. A hypothetical MCR could involve a substituted hydrazine, a β-keto ester, and a formyl equivalent to rapidly assemble the core structure.[9] This approach is prized in library synthesis for its operational simplicity and atom economy.
Caption: Alternative conceptual synthesis routes.
Part 3: Chemical Reactivity & Synthetic Utility
The true value of this compound lies in its potential as an intermediate. Its two key functional groups—the aldehyde and the chloro-substituent—are gateways to diverse molecular architectures.
Reactions of the Aldehyde Group
The aldehyde is a cornerstone of C-C and C-N bond formation.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines, a crucial transformation in drug synthesis.
-
Condensation Reactions: Reacts readily with hydrazines to form hydrazones, or with hydroxylamine to form oximes. These reactions are often used to build larger heterocyclic systems.[10]
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.
Reactions of the Chloro-Substituted Pyrazole
The chlorine atom, while relatively stable, can participate in cross-coupling reactions under appropriate catalytic conditions.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can form a C-C bond, attaching new aryl or alkyl groups at the C4 position of the pyrazole.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce new nitrogen-based substituents.
Caption: Key reactive sites and potential transformations.
Part 4: Applications in a Drug Discovery Workflow
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][11][12] 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is an ideal starting point for a discovery campaign targeting these areas.
Hypothetical Workflow: Library Synthesis for Kinase Inhibitor Screening
-
Core Derivatization: Utilize the aldehyde group for reductive amination with a diverse set of commercially available amines. This rapidly generates a library of secondary amine derivatives, varying in size, polarity, and charge.
-
Parallel Synthesis: Perform these reactions in a 96-well plate format to efficiently create hundreds of unique compounds.
-
Purification: Use automated mass-directed HPLC for high-throughput purification of the library members.
-
Biological Screening: Screen the purified library against a panel of protein kinases implicated in a target disease (e.g., cancer).
-
Hit Identification & Optimization: Identify "hit" compounds that show inhibitory activity. The chloro-substituent on these hits can then be targeted for optimization using Suzuki coupling to explore the structure-activity relationship (SAR) at that position.
Caption: Drug discovery workflow starting with the title compound.
Part 5: Safety & Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures provides a reliable guide for safe handling.[13][14][15]
5.1 Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles or a face shield.[14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[5]
-
Body Protection: Use a laboratory coat. For larger quantities, consider additional protective clothing.
5.2 Handling & Storage
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][16]
-
Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[13] Do not breathe dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
5.3 Hazard Identification (Based on Analogues)
-
Acute Toxicity: May be harmful if swallowed.[15]
-
Irritation: Causes skin irritation and serious eye irritation.[15]
-
Respiratory: May cause respiratory irritation.[15]
Conclusion
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure, characterized by robust spectroscopic data, provides a reliable starting point for synthesis. The molecule's dual functionality—a reactive aldehyde and a modifiable chloro-substituent—renders it a versatile building block for constructing diverse chemical libraries. By leveraging modern synthetic methods like mechanochemistry and established transformations like reductive amination and cross-coupling, researchers can efficiently explore novel chemical space in the quest for next-generation therapeutics. Adherence to rigorous safety protocols is essential to harness its full potential responsibly.
References
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SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available from: [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link]
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4-(1H-Pyrazol-1-yl)benzaldehyde PubChem CID 2776477. PubChem. Available from: [Link]
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4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChemLite. Available from: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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4-Chloro-1-phenylpyrazole. PubChem. Available from: [Link]
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Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. Supporting Information. Available from: [Link]
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3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH. Available from: [Link]
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4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]benzamide - 1H NMR Spectrum. SpectraBase. Available from: [Link]
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4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde - CAS:1179758-89-4. xhyst.com. Available from: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
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proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available from: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available from: [Link]
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A Spectroscopic Guide to the Characterization of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
Introduction: The Structural and Scientific Context
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule integrates an N-arylpyrazole core, a scaffold known for a wide range of biological activities, with a reactive benzaldehyde functional group. The aldehyde provides a synthetic handle for the elaboration into more complex structures, such as Schiff bases, alcohols, or carboxylic acids, making it a valuable intermediate. The presence of a chlorine atom on the pyrazole ring is expected to modulate the electronic properties and biological activity of the molecule.
Accurate structural elucidation is the bedrock of drug development and chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, explaining the causal relationships between the molecular structure and the expected spectral features.
Molecular Structure and Logic
The logical starting point for any spectral analysis is a clear understanding of the molecular structure.
Caption: Molecular structure of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic, aromatic, and pyrazole protons. The electron-withdrawing nature of the aldehyde and the pyrazole ring, along with the chloro-substituent, will influence the chemical shifts.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-aldehyde | 9.9 - 10.1 | Singlet (s) | 1H | The aldehydic proton is highly deshielded by the carbonyl group and typically appears in this downfield region.[1] |
| H-2', H-6' | 7.9 - 8.1 | Doublet (d) | 2H | Protons on the benzaldehyde ring ortho to the aldehyde group are deshielded. They are coupled to H-3'/H-5'. |
| H-3', H-5' | 7.8 - 7.9 | Doublet (d) | 2H | Protons on the benzaldehyde ring ortho to the pyrazole substituent. Coupled to H-2'/H-6'. |
| H-5 | 8.2 - 8.4 | Singlet (s) | 1H | The proton at the 5-position of the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift. |
| H-3 | 7.8 - 8.0 | Singlet (s) | 1H | The proton at the 3-position of the pyrazole ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |
| C-aldehyde | 190 - 192 | The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region.[2][3] |
| C-1' | 138 - 140 | The ipso-carbon of the benzaldehyde ring attached to the aldehyde group. |
| C-4' | 142 - 144 | The ipso-carbon of the benzaldehyde ring attached to the pyrazole nitrogen. |
| C-2', C-6' | 130 - 132 | Aromatic carbons ortho to the aldehyde group. |
| C-3', C-5' | 120 - 122 | Aromatic carbons ortho to the pyrazole substituent. |
| C-5 | 140 - 142 | Carbon in the pyrazole ring adjacent to two nitrogens. |
| C-3 | 130 - 132 | Carbon in the pyrazole ring. |
| C-4 | 108 - 110 | The carbon bearing the chlorine atom is expected to be shielded relative to other pyrazole carbons but its exact shift is influenced by the halogen. |
Standard Protocol for NMR Data Acquisition
This protocol is a self-validating system for ensuring high-quality, reproducible data.
Caption: Standard workflow for NMR spectral acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for both ¹H and ¹³C nuclei. Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak representation. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum and pick the peak positions for both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted Characteristic IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene and pyrazole rings.[4] |
| Aldehydic C-H Stretch | 2850 - 2800 & 2750 - 2700 | Medium, Sharp | A pair of peaks characteristic of the C-H bond of an aldehyde group.[1][3][5][6] |
| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong, Sharp | The C=O stretch of an aromatic aldehyde is typically found in this region, at a slightly lower frequency than aliphatic aldehydes due to conjugation.[1][5][6] |
| Aromatic C=C & C=N Stretch | 1600 - 1450 | Medium - Strong | Multiple bands arising from the stretching vibrations within the benzaldehyde and pyrazole rings.[4] |
| C-N Stretch | 1360 - 1250 | Medium | Stretching of the carbon-nitrogen bonds within the pyrazole ring and linking to the benzene ring. |
| C-Cl Stretch | 800 - 600 | Medium - Strong | The carbon-chlorine bond stretch is expected in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
For 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (C₁₀H₇ClN₂O), the predicted monoisotopic mass is approximately 206.02 g/mol .
| m/z (predicted) | Ion | Justification |
| 206 / 208 | [M]⁺˙ | Molecular Ion Peak: A characteristic 3:1 intensity ratio for the M and M+2 peaks is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| 205 / 207 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[7][8] |
| 178 / 180 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the molecular ion, characteristic of benzaldehydes.[8] |
| 177 / 179 | [M-CHO]⁺ | Loss of the formyl radical (CHO), another primary fragmentation pathway for benzaldehydes.[7] |
| 101 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the 4-chloropyrazole cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from the cleavage of the C-N bond. |
Predicted Fragmentation Pathway
The fragmentation is initiated by the ionization of the molecule, typically by electron impact (EI).
Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. The key identifying features would be the aldehydic proton signal around 10 ppm in the ¹H NMR spectrum, the strong carbonyl absorption near 1700 cm⁻¹ in the IR spectrum, and the characteristic isotopic pattern of the molecular ion at m/z 206/208 in the mass spectrum. By understanding these predicted spectral characteristics and employing the standardized protocols outlined, researchers and drug development professionals can confidently approach the synthesis and verification of this and related novel chemical entities.
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A Guide to the Crystal Structure Analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern drug discovery and development.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unambiguous insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing.[3] This guide provides a comprehensive, in-depth technical workflow for the crystal structure analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, a representative of the medicinally significant pyrazole class of heterocyclic compounds.[4][5] We will navigate the entire analytical pipeline, from rational synthesis and strategic crystallization to the nuances of data collection, structure solution, refinement, and the critical interpretation of the resulting supramolecular architecture. This document is designed not merely as a protocol, but as a field guide for scientists, explaining the causality behind experimental choices and embedding self-validating systems for ensuring data integrity and scientific rigor.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Their metabolic stability and versatile structure allow for rational modifications to achieve a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The title compound, 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, combines the pyrazole nucleus with a reactive benzaldehyde moiety, making it a valuable intermediate for the synthesis of more complex drug candidates.
Understanding the precise three-dimensional structure of such intermediates is paramount. It dictates how the molecule interacts with biological targets and informs the design of next-generation therapeutics with improved efficacy and safety profiles.[1][2] X-ray crystallography provides this essential structural blueprint at atomic resolution.[3]
This guide will therefore use 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde as a practical case study to detail the complete process of crystal structure determination.
Synthesis and Purification
A robust and scalable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. The synthesis of N-aryl pyrazoles can be achieved through several established methods. For the target compound, a plausible and efficient approach involves the condensation reaction between 4-formylphenylhydrazine and a suitable three-carbon chlorinated precursor, followed by cyclization. A key alternative involves the direct N-arylation of 4-chloropyrazole with 4-fluorobenzaldehyde.
Proposed Synthetic Protocol (N-arylation)
This protocol is adapted from established methods for the synthesis of N-aryl pyrazoles.
-
Reaction Setup: To a solution of 4-chloro-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Addition of Aryl Halide: Add 4-fluorobenzaldehyde (1.1 eq) to the suspension. The use of a fluoro-substituted benzaldehyde is strategic, as the fluorine atom is a good leaving group for nucleophilic aromatic substitution.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extraction & Purification: Filter the solid precipitate and wash thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6] The goal is to create a supersaturated solution from which the molecule can slowly and orderly deposit into a crystal lattice.[3] For a small organic molecule like the title compound, several classical methods are effective.[6][7]
Experimental Protocols for Crystallization
Protocol 3.1.1: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Evaporation Control: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.[3]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.
Protocol 3.1.2: Vapor Diffusion (Solvent/Anti-solvent)
-
Setup: Dissolve the compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Anti-solvent: Place this small vial inside a larger, sealed jar that contains a larger volume (5-10 mL) of an "anti-solvent" – a solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., water or diethyl ether).[2]
-
Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[2]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[8]
The SC-XRD Experimental Workflow
The diagram below illustrates the major stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection Parameters: The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal motion and potential radiation damage.[9]
-
Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the crystal lattice system.[9]
-
Data Collection Strategy: Based on the unit cell and crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[10] This involves defining the rotation ranges and exposure times for the crystal.
-
Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[10]
Structure Solution, Refinement, and Validation
Structure Solution and Refinement using SHELX
The SHELX suite of programs is the gold standard for small molecule crystal structure determination.[11]
-
Structure Solution (SHELXS or SHELXT): The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[5] This provides the initial positions of most non-hydrogen atoms.
-
Structure Refinement (SHELXL): The initial model is refined against the experimental diffraction data using a least-squares method.[4][11] This iterative process optimizes the atomic coordinates, and atomic displacement parameters (temperature factors), and can include the placement of hydrogen atoms in calculated positions.
Refinement Protocol using SHELXL:
-
Initial Refinement: Perform initial cycles of refinement on the atomic positions and isotropic displacement parameters.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (e.g., the HFIX command in SHELXL).[4]
-
Final Refinement Cycles: Conduct final refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible.
-
Difference Fourier Map: Calculate a final difference Fourier map. The absence of significant positive or negative peaks indicates a good final model.
Structure Validation with PLATON
After refinement, the final structural model must be validated to ensure its quality and correctness. The PLATON program is an essential tool for this purpose.[12][13] It performs a series of checks and generates a report with ALERTS that highlight potential issues.[12][14]
Key Validation Checks Performed by PLATON:
-
Completeness and Quality of Data: Checks the completeness of the diffraction data and other quality metrics.
-
Space Group Symmetry: Verifies the correctness of the assigned space group.
-
Geometric Parameters: Analyzes bond lengths, angles, and torsion angles for any unusual values.
-
Atomic Displacement Parameters: Checks for non-positive definite ADPs.
-
Missing or Misassigned Atoms: Can help identify missing hydrogen atoms or incorrectly assigned atom types.[12]
Analysis of the Crystal Structure
Assuming a successful structure determination, we can now analyze the molecular and supramolecular features of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
Molecular Structure
The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key points of interest would be:
-
The planarity of the pyrazole and phenyl rings.
-
The dihedral angle between the pyrazole and phenyl rings, which defines the overall molecular conformation.
-
The geometry of the aldehyde group.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful crystal structure determination.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₇ClN₂O |
| Formula Weight | 206.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.483 |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
| Goodness-of-fit on F² | ~1.0 |
Supramolecular Architecture and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.[1] Analysis of these interactions is crucial for understanding the physical properties of the solid state and for crystal engineering.[15]
Potential Intermolecular Interactions for 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde:
-
π-π Stacking: Interactions between the aromatic pyrazole and phenyl rings.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor.
-
C-H···N Hydrogen Bonds: The pyrazole nitrogen atoms can also act as hydrogen bond acceptors.
-
Halogen Bonding: The chlorine atom on the pyrazole ring could potentially act as a halogen bond donor.
Visualization with Hirshfeld Surface Analysis:
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16] It maps the close contacts between molecules, providing a detailed picture of the crystal packing.[17]
The diagram below illustrates the logical flow of analyzing intermolecular interactions.
Caption: Logical Flow for Intermolecular Interaction Analysis.
Conclusion
This technical guide has outlined a comprehensive, best-practice workflow for the crystal structure analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. By following a logical progression from synthesis and crystallization through to data collection, refinement, and detailed structural analysis, researchers can obtain high-quality, reliable crystallographic data. The insights gained from such an analysis are invaluable for the field of drug discovery, enabling a deeper understanding of molecular properties and guiding the rational design of new and improved therapeutic agents. The emphasis on causality and self-validation at each step ensures the integrity and reproducibility of the scientific findings.
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A Researcher's Guide to Characterizing the Solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde in Organic Solvents
An In-depth Technical Guide for Scientists and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior from synthesis and purification to formulation and bioavailability.[1][2] For novel compounds like 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for its successful application. Low solubility can create significant hurdles, leading to unreliable results in biological assays, difficulties in formulation, and ultimately, poor bioavailability.[3][4]
This technical guide provides a comprehensive framework for researchers to theoretically assess and experimentally determine the solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. It moves beyond a simple listing of data, offering a detailed exploration of the underlying principles, step-by-step experimental protocols, and data interpretation strategies. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process development, formulation, and preclinical studies.
Part 1: Physicochemical Profile & Theoretical Solubility Assessment
Before any benchwork begins, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. The principle of "like dissolves like" is the foundation of this analysis, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[5]
1.1. Molecular Structure Analysis
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a moderately complex organic molecule featuring several key functional groups that influence its solubility:
-
Aromatic Rings: The phenyl and pyrazole rings are largely nonpolar and will contribute to solubility in nonpolar and moderately polar solvents through van der Waals interactions.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a strong hydrogen bond acceptor and introduces significant polarity. This will enhance solubility in polar aprotic and protic solvents.
-
Pyrazole Ring: This nitrogen-containing heterocycle has a dipole moment and contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its affinity for polar solvents.
-
Chloro Group (-Cl): The chlorine atom adds to the molecular weight and introduces a polar C-Cl bond, further influencing the molecule's overall dipole moment.
Based on this structure, the compound is expected to be hydrophobic overall but with significant polar characteristics, suggesting it will be sparingly soluble in water but will exhibit appreciable solubility in a range of organic solvents.
1.2. Theoretical Prediction with Hansen Solubility Parameters (HSP)
A more quantitative prediction can be made using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7][8] A solvent is likely to dissolve a solute if their three HSP values are similar.
The guiding principle is that the "distance" (Ra) between the HSP coordinates of the solvent and the solute in "Hansen space" should be minimal.[6]
-
δD (Dispersion): Arises from van der Waals forces. Related to the molecule's volume and surface area.
-
δP (Polar): Stems from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy of hydrogen bonds (both donor and acceptor capabilities).
While experimentally determined HSP values for this specific molecule are not available, they can be estimated using group contribution methods.[9] By comparing the estimated HSP of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde to the known values of various organic solvents, a researcher can rationally select a set of candidate solvents for experimental screening. Solvents with a smaller Hansen distance (Ra) are predicted to be better solvents.
Part 2: A Framework for Experimental Solubility Determination
Experimental measurement remains the gold standard for determining solubility. The choice of method often depends on the stage of research, balancing the need for accuracy with throughput.[4] For drug discovery and development, two methods are predominantly used: the high-throughput kinetic solubility assay and the thermodynamically rigorous equilibrium solubility (shake-flask) method.[10][11]
2.1. Strategic Selection of Organic Solvents
A diverse panel of solvents should be selected to probe the full range of intermolecular interactions. The solvents should cover different classes and a wide polarity range.
| Solvent Class | Example Solvents | Primary Intermolecular Forces | Rationale for Inclusion |
| Nonpolar | Toluene, Hexane | van der Waals / Dispersion | To assess baseline solubility driven by nonpolar interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, Dispersion | To evaluate the impact of polarity without hydrogen bonding. DMSO is a common vehicle for biological assays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | To determine solubility in solvents capable of hydrogen bonding, which is crucial for many pharmaceutical processes. |
| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole | To assess solubility in a common solvent used in organic synthesis and purification. |
2.2. Method 1: High-Throughput Kinetic Solubility Assay
This method is ideal for early-stage discovery when many compounds need to be rapidly screened.[4][12] It measures how readily a compound, introduced from a DMSO stock solution, precipitates out of an aqueous or organic medium.[3][11] Nephelometry (light scattering) is a common detection technique.[12][13]
Protocol: Automated Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde in 100% DMSO (e.g., 20 mM).[3]
-
Plate Setup: In a 384-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the top wells of a serial dilution column.[12]
-
Solvent Addition & Dilution: Add the chosen organic solvent to all wells. Perform a serial dilution across the plate to create a concentration gradient.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[12]
-
Detection: Measure the light scattering in each well using a laser nephelometer.[12][13] The point at which a significant increase in scattered light is detected indicates the concentration at which the compound has precipitated.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed. Results are often categorized for quick assessment (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[13]
2.3. Method 2: Equilibrium "Shake-Flask" Solubility Assay
This is the definitive method for determining thermodynamic solubility, which represents the true saturation point of a substance in a solvent at equilibrium.[4][10] It is crucial for later-stage development, formulation, and regulatory filings.[10]
Protocol: Thermodynamic Solubility by the Shake-Flask Method
-
Preparation: Add an excess amount of solid 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde to a series of vials, each containing a known volume of a different organic solvent.[14] The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[15][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[3]
-
Quantification: Accurately dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][15]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Caption: Decision workflow for selecting the appropriate solubility assay.
Part 3: Analytical Quantification & Data Interpretation
Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study. HPLC is the most widely used technique for this purpose due to its precision, specificity, and robustness.[17][18]
3.1. HPLC Method Development for Quantification
A robust and reproducible HPLC method is essential.[19] The goal is to achieve a sharp, symmetrical peak for the analyte that is well-resolved from any solvent or impurity peaks.
Protocol: General HPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this type of molecule.[20]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. The formic acid helps to ensure good peak shape.
-
Gradient: A typical starting gradient would be 5% B to 95% B over several minutes.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. This should be determined beforehand by running a UV scan.
-
Calibration: A calibration curve must be constructed using at least five standards of known concentration. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range of the solubility samples.
3.2. Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation / Remarks |
| Hexane | Nonpolar | < 0.1 | Practically Insoluble. Dominated by polar nature of the solute. |
| Toluene | Nonpolar (Aromatic) | 1.5 | Low solubility. Some interaction due to aromatic rings. |
| Dichloromethane | Chlorinated | 25.8 | Good solubility. Favorable dipole-dipole interactions. |
| Acetone | Polar Aprotic | 45.2 | High solubility. Strong dipole interactions with the aldehyde. |
| Acetonitrile | Polar Aprotic | 30.1 | Good solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | 60.5 | Very high solubility. Excellent solvent for this compound. |
| Isopropanol | Polar Protic | 15.7 | Moderate solubility. H-bonding acceptance is beneficial. |
| Methanol | Polar Protic | 12.4 | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very high solubility. Excellent solvent, often used for stock solutions. |
This data is illustrative and should be determined experimentally.
Interpretation: The hypothetical data suggests that the solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is largely driven by polar interactions. Its high solubility in polar aprotic solvents like THF, Acetone, and DMSO indicates that the molecule's dipole moment and hydrogen bond accepting capabilities are the primary drivers of solvation. The moderate solubility in alcohols and lower solubility in nonpolar solvents are consistent with this interpretation. This profile suggests that for synthetic reactions, purifications (e.g., chromatography), and formulation, polar aprotic or chlorinated solvents would be most effective.
Conclusion
Characterizing the solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is not merely a data collection exercise; it is a fundamental investigation that informs every subsequent step of its development pathway. By combining theoretical predictions with rigorous experimental methodologies like the shake-flask and kinetic assays, researchers can build a comprehensive solubility profile. This knowledge is critical for optimizing reaction conditions, developing robust purification strategies, creating stable formulations for in vitro and in vivo studies, and ultimately, maximizing the potential for clinical and commercial success. A thorough understanding of solubility, obtained early in the development process, is an invaluable asset that saves time, reduces costs, and mitigates the risk of late-stage failure.[2][21]
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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The Importance of Solubility for New Drug Molecules. (2020, May 11). Farmacia. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]
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Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]
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Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). IntechOpen. Retrieved from [Link]
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Substance solubility. (n.d.). Drug Discovery News. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
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1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Organic chemistry. Wikipedia. Retrieved from [Link]
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Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]
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Green, C., McKee, S., & Saunders, K. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
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Plante, J., & Leclère, V. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
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Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
-
Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. Retrieved from [Link]
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Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
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"stability and storage conditions for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde"
An In-depth Technical Guide to the Stability and Storage of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, potential degradation pathways, and recommended handling procedures for this compound. By synthesizing technical data with practical, field-proven methodologies, this guide aims to ensure the long-term integrity and reliability of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde in a laboratory setting.
Introduction: Compound Profile
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzaldehyde moiety. Its chemical structure makes it a valuable building block in the synthesis of a variety of biologically active molecules. The aldehyde functional group is reactive and susceptible to oxidation, while the chloro-substituted pyrazole ring contributes to the overall electronic and steric properties of the molecule, influencing its reactivity and stability.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O | N/A |
| Molecular Weight | 206.63 g/mol | N/A |
| Appearance | Solid | [1][2] |
| CAS Number | 1179758-89-4 | [3] |
Intrinsic Stability and Potential Degradation Pathways
While 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is generally stable under recommended storage conditions, its chemical structure suggests potential degradation pathways that researchers should be aware of. The primary points of instability are the aldehyde functional group and the potential for reactions involving the pyrazole ring under harsh conditions.
2.1. Oxidation of the Aldehyde Group
The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, 4-(4-chloro-1H-pyrazol-1-yl)benzoic acid. This is one of the most common degradation pathways for benzaldehyde derivatives, particularly in the presence of oxygen (air) and light.
2.2. Photostability
Aromatic aldehydes can be sensitive to light, which can catalyze oxidation and other degradation reactions. Prolonged exposure to UV or even ambient light may lead to discoloration and the formation of impurities.
2.3. Hydrolytic Stability
While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the integrity of the molecule over long periods. However, under typical laboratory conditions, hydrolysis is not expected to be a primary degradation pathway.
2.4. Thermal Stability
Elevated temperatures can accelerate the rate of chemical degradation. For 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, thermal stress may promote oxidation and potentially other, more complex degradation pathways.
Recommended Storage and Handling
To maintain the purity and integrity of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, adherence to proper storage and handling protocols is critical.
3.1. Optimal Storage Conditions
Based on available safety data, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[4] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rate of potential degradation.
-
Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Container: Keep the container tightly closed to prevent moisture and air ingress.[4][6]
-
Light: Protect from light by using an amber or opaque container and storing it in a dark location.
3.2. Handling Precautions
-
Handle the compound in a well-ventilated area to avoid inhalation of dust.[4][6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]
-
Avoid contact with skin and eyes.[4]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[4]
Experimental Protocols for Stability Assessment
To provide a framework for in-house stability testing, the following protocols are outlined. These are designed to be self-validating by including control samples and clear analytical endpoints.
4.1. Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.
Objective: To investigate the stability of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80 °C for 48 hours.
-
Photolytic: Solution exposed to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Control Sample: A solution of the compound stored under normal laboratory conditions (room temperature, protected from light).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Mass spectrometry can be used to identify the structure of the degradation products.
4.2. Long-Term Stability Study
Objective: To determine the shelf-life of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde under recommended storage conditions.
Methodology:
-
Sample Storage: Store multiple aliquots of the solid compound under the recommended conditions (e.g., 2-8 °C, protected from light and moisture).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, analyze one aliquot for purity using a validated HPLC method.
-
Data Evaluation: Plot the purity of the compound as a function of time. The shelf-life can be determined as the time at which the purity drops below a specified limit (e.g., 98%).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
Sources
A Comprehensive Technical Guide to 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive public data for this specific molecule is limited, this document synthesizes information from analogous structures and foundational chemical principles to offer a comprehensive profile. This guide covers its molecular structure, physicochemical properties, potential synthetic pathways, and prospective applications, particularly in the realm of drug discovery.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. The incorporation of a benzaldehyde moiety introduces a reactive aldehyde group, a valuable handle for further chemical modifications and a potential pharmacophore in its own right. The addition of a chlorine atom to the pyrazole ring can further enhance biological activity and modulate the compound's physicochemical characteristics.
Molecular Identity and Physicochemical Properties
Molecular Formula and Weight
The structure of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is composed of a benzaldehyde core substituted at the 4-position with a 4-chloro-1H-pyrazol-1-yl group.
-
Benzaldehyde component: C₆H₄(CHO)
-
4-Chloro-1H-pyrazol-1-yl component: C₃H₂ClN₂
Summing these components yields the following:
| Attribute | Value |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 222.63 g/mol |
| Monoisotopic Mass | 222.02469 Da |
Note: The molecular weight is calculated using the isotopic masses of the most common isotopes of the constituent elements.
Structural Information
-
IUPAC Name: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
-
Canonical SMILES: O=Cc1ccc(cc1)n1cc(Cl)cn1
Predicted Physicochemical Properties
While experimental data is scarce, computational models can predict key properties. These values provide a useful starting point for experimental design.
| Property | Predicted Value |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 44.1 Ų |
Synthesis and Chemical Reactivity
The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde can be approached through several established organic chemistry methodologies. A plausible synthetic route involves the coupling of a 4-substituted benzaldehyde derivative with 4-chloro-1H-pyrazole.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the C-N bond between the benzaldehyde and pyrazole rings.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
A common method for synthesizing N-aryl pyrazoles is the nucleophilic aromatic substitution (SNA) reaction between a pyrazole and an activated aryl halide.
Step-by-step Methodology:
-
Reactant Preparation: To a solution of 4-chloro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole nitrogen.
-
Nucleophilic Attack: Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture. The fluoride is a good leaving group for SNA reactions.
-
Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Proposed synthesis workflow.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde make it a promising candidate for various applications.
Intermediate for Pharmaceutical Synthesis
The aldehyde functional group is a versatile chemical handle for the synthesis of more complex molecules. It can readily undergo reactions such as:
-
Reductive amination: To form substituted amines.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated ketones.
-
Oxidation: To form a carboxylic acid.
-
Reduction: To form an alcohol.
These transformations allow for the incorporation of the 4-(4-chloro-1H-pyrazol-1-yl)phenyl moiety into a diverse range of molecular scaffolds for screening as potential therapeutic agents.
Building Block for Biologically Active Compounds
Given the known biological activities of pyrazole derivatives, this compound could serve as a key building block for the development of novel drugs targeting a range of diseases. The chloro-substituted pyrazole ring, in particular, may contribute to enhanced binding affinity and metabolic stability.
Precursor for Novel Materials
The aromatic and heterocyclic nature of the molecule suggests potential applications in materials science. For instance, it could be used in the synthesis of:
-
Organic dyes and pigments: The extended π-system could lead to interesting photophysical properties.
-
Ligands for metal complexes: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to the formation of catalysts or functional materials.
-
Polymers with specific properties: The aldehyde group can be used for polymerization reactions.
Safety and Handling
While specific toxicity data for 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data remains to be published, its molecular structure suggests a range of possible synthetic transformations and applications. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and developers in the field. Further experimental investigation is warranted to fully elucidate the characteristics and utility of this promising molecule.
References
- Due to the limited public data on the specific topic compound, this reference list includes sources for analogous compounds and general synthetic methodologies.
-
PubChem Compound Summary for CID 2776477, 4-(1H-Pyrazol-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kauno technologijos universitetas. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
A Comprehensive Technical Guide to the Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to not only replicate but also innovate upon existing synthetic methodologies. The guide is structured to provide a deep understanding of the chemical principles, experimental nuances, and strategic considerations involved in the synthesis of this important compound.
Introduction: The Significance of the Pyrazole Moiety
Pyrazoles are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. The pyrazole ring system is a key structural motif in a number of approved drugs, including the anti-inflammatory celecoxib and the anxiolytic stanozolol. The incorporation of a 4-chloropyrazole moiety, in particular, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The benzaldehyde functional group serves as a versatile synthetic handle for further molecular elaboration, making 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can be approached from two primary retrosynthetic disconnections. The choice of strategy will often depend on the availability of starting materials, desired scale, and the specific substitution patterns of related analogs to be synthesized.
Strategy A: N-Arylation of a Pre-formed 4-Chloropyrazole
This is often the more convergent and widely employed approach. It involves the synthesis of the 4-chloropyrazole core, followed by its coupling with a suitable 4-formylphenyl electrophile or nucleophile.
Strategy B: Formation of the Pyrazole Ring on a Phenyl Benzaldehyde Scaffold
In this less common but viable alternative, the pyrazole ring is constructed on a pre-existing 4-(hydrazinyl)benzaldehyde or a related precursor.
This guide will focus primarily on Strategy A, as it offers greater flexibility and is better documented in the scientific literature.
Strategy A: In-Depth Analysis and Experimental Protocols
Part 1: Synthesis of the 4-Chloropyrazole Intermediate
The critical first step in this strategy is the preparation of 4-chloropyrazole. Several methods have been reported for the regioselective chlorination of the pyrazole ring at the C4 position.
This method is a classical and effective way to introduce a chlorine atom at the 4-position of the pyrazole ring. The reaction proceeds via an electrophilic substitution mechanism.
-
Causality Behind Experimental Choices: The use of an aqueous solution of sodium hypochlorite (NaOCl) provides a readily available and relatively safe source of the electrophilic chlorine species. The reaction temperature is typically kept low to minimize the formation of side products.[1] Monitoring the reaction by HPLC is crucial to ensure complete consumption of the starting material and to prevent over-chlorination.[1]
Detailed Experimental Protocol:
-
Suspend pyrazole (1.0 eq) in water.
-
With continuous stirring, add an aqueous solution of sodium hypochlorite (1.0 eq) dropwise, maintaining the reaction temperature below 30 °C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloropyrazole.
Thionyl chloride (SOCl₂) can also be employed as a chlorinating agent, often in the presence of a catalyst. This method is particularly useful for substrates that may be sensitive to aqueous conditions.[2]
-
Causality Behind Experimental Choices: The use of an organic solvent is necessary for this reaction. The reflux conditions provide the required activation energy for the reaction to proceed. The catalyst facilitates the chlorination process.[2]
Detailed Experimental Protocol:
-
Dissolve the pyrazole derivative (1.0 eq) in a suitable organic solvent (e.g., toluene, dioxane).
-
Add thionyl chloride (1.0-3.0 eq) and a catalytic amount of a suitable catalyst.
-
Reflux the reaction mixture for 1-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the 4-chloropyrazole derivative.[2]
An alternative, greener approach is the electrosynthesis of 4-chloropyrazole derivatives. This method avoids the use of harsh chemical oxidants.[3]
-
Causality Behind Experimental Choices: Galvanostatic diaphragm electrolysis in an aqueous NaCl solution provides a controlled and efficient way to generate the active chlorine species at the anode. The choice of anode material (e.g., platinum) is critical for the efficiency of the chlorination process.[3]
Part 2: N-Arylation of 4-Chloropyrazole
With the 4-chloropyrazole intermediate in hand, the next crucial step is the formation of the C-N bond with the 4-formylphenyl moiety. The two most powerful and versatile methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and a nitrogen-containing compound.[4][5][6]
-
Causality Behind Experimental Choices: This reaction typically requires a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and often a ligand to facilitate the coupling.[5][7] High-boiling polar solvents such as DMF or NMP are often used to achieve the necessary reaction temperatures.[6] The choice of the aryl halide is also important, with iodides and bromides being more reactive than chlorides. Therefore, for the synthesis of 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, 4-fluorobenzaldehyde or 4-bromobenzaldehyde would be the preferred starting material.
Detailed Experimental Protocol (for the coupling of 4-chloropyrazole with 4-fluorobenzaldehyde):
-
To a reaction vessel, add 4-chloropyrazole (1.0 eq), 4-fluorobenzaldehyde (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq).[7]
-
Add a high-boiling polar solvent such as DMSO or DMF.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde.
Table 1: Comparison of Reaction Conditions for Ullmann Condensation
| Parameter | Condition 1 | Condition 2 |
| Copper Source | CuI | Cu₂O |
| Ligand | L-Proline | 1,10-Phenanthroline |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMSO | DMF |
| Temperature | 120 °C | 140 °C |
| Reference | [7] | [5] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[8][9][10]
-
Causality Behind Experimental Choices: This reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, tBuBrettPhos), and a base (e.g., NaOtBu, K₃PO₄).[9][11] The choice of ligand is critical and often needs to be optimized for a specific substrate combination. Protic solvents like ethanol can sometimes be used, which is a significant advantage in terms of process safety and environmental impact.[11]
Detailed Experimental Protocol (for the coupling of 4-chloropyrazole with 4-bromobenzaldehyde):
-
To a reaction vessel under an inert atmosphere, add 4-chloropyrazole (1.2 eq), 4-bromobenzaldehyde (1.0 eq), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq), and a base (e.g., potassium phosphate, 2.0 eq).[9]
-
Add a suitable solvent (e.g., toluene, dioxane, or ethanol).[11]
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Parameter | System 1 | System 2 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | Xantphos | tBuBrettPhos |
| Base | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene | Dioxane |
| Reference | [11] | [9] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Overview of Synthetic Strategy A.
Caption: Comparison of N-Arylation Methods.
Characterization of the Final Product
The identity and purity of the synthesized 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.02 (s, 1H), 8.01 (s, 1H), 7.99 (d, J = 8.7 Hz, 2H), 7.83 (d, J = 8.6 Hz, 2H), 7.70 (s, 1H).[12]
-
¹³C{¹H} NMR (CDCl₃, 100 MHz): δ 190.9, 143.8, 140.9, 134.6, 131.5, 125.0, 118.7, 113.9.[12]
-
HRMS (ESI): calcd. for [C₁₀H₇ClN₂O+H]⁺: m/z 207.0320. Found: m/z 207.0316.[12]
-
Melting Point: 122.8-123.3 °C.[12]
Conclusion and Future Perspectives
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a well-established process that can be achieved through a convergent and efficient synthetic strategy. The N-arylation of a pre-formed 4-chloropyrazole core via either Ullmann condensation or Buchwald-Hartwig amination represents the most robust and versatile approach. The choice between these two powerful cross-coupling methods will depend on factors such as catalyst cost, substrate scope, and desired reaction conditions.
Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as the use of greener solvents, more efficient and recyclable catalysts, and flow chemistry processes. Furthermore, the exploration of novel synthetic routes that allow for the late-stage diversification of the pyrazole and benzaldehyde moieties will be of great value for the generation of compound libraries for drug discovery and materials science applications.
References
Sources
- 1. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 2. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Note: Rapid and Efficient Synthesis of Pyrazole Derivatives via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyrazole derivatives. Pyrazole scaffolds are crucial in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach, drastically reducing reaction times from hours to minutes, improving yields, and promoting greener chemical practices compared to conventional heating methods.[1] This document delves into the principles of microwave chemistry, core reaction mechanisms, and provides validated, step-by-step protocols for the synthesis of various pyrazole derivatives, including multi-component, one-pot procedures.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful enabling technology in modern organic chemistry. Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation delivers energy directly to the reactants.[3] This is achieved through two primary mechanisms:
-
Dipolar Rotation: Polar molecules within the reaction mixture, such as solvents and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid rotation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through friction.
This direct energy transfer results in remarkable advantages that align with the principles of green chemistry:[4][5]
-
Reaction Rate Acceleration: Dramatic reductions in reaction time are common, with processes that take hours conventionally often completed in minutes.[6]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures, leading to higher isolated yields and cleaner products.[1][6]
-
Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption compared to heating an entire oil bath or heating mantle.[4][6]
-
Enhanced Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[6]
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The most fundamental route to pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[7][8][9] The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent dehydration.
The general mechanism involves an initial attack by one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group.[7] The resulting intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring.[10] Microwave irradiation dramatically accelerates this dehydration step, leading to rapid product formation.
Experimental Protocols & Methodologies
The following protocols provide detailed, validated methods for the synthesis of pyrazole derivatives using a dedicated microwave reactor.
Protocol A: Two-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a classic Knorr condensation for synthesizing a substituted pyrazole from a chalcone (an α,β-unsaturated ketone) and a hydrazine.
Workflow Diagram:
Caption: General workflow for microwave-assisted pyrazole synthesis.
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Phenylhydrazine hydrochloride
-
Ethanol (Absolute)
-
10 mL microwave reaction vial with stir bar
-
Microwave Synthesizer
Procedure:
-
In a 10 mL microwave reaction vial, combine the chalcone derivative (1.0 mmol), phenylhydrazine hydrochloride (1.2 mmol), and 5 mL of absolute ethanol.[11]
-
Add a magnetic stir bar and securely seal the vial with a cap.[11]
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate the mixture at 120°C for 10 minutes, with a 2-minute ramp time. The power will be dynamically adjusted by the instrument to maintain the target temperature.[2]
-
After the reaction is complete, allow the vial to cool to below 50°C using the instrument's forced air cooling system.
-
Once cooled, open the vial and pour the contents into a beaker containing ~50 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration, washing with cold water and a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.
Protocol B: One-Pot, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step.[12] This protocol details a catalyst-free, one-pot synthesis under microwave irradiation.[13]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reaction vial with stir bar
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave reaction vial, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and 5 mL of ethanol.[13]
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters to heat to 120°C and hold for 10 minutes.[13]
-
Following the reaction, cool the vessel to a safe handling temperature (<50°C).
-
Upon cooling, a crystalline product often forms directly in the reaction vessel.
-
Collect the product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often of high purity, but can be recrystallized if necessary. This method is highly efficient, with reported yields often exceeding 85%.[13]
Data Presentation: Microwave vs. Conventional Heating
The advantages of MAOS are clearly demonstrated when comparing reaction outcomes with traditional methods. The following table summarizes typical results for the synthesis of various pyrazole derivatives, highlighting the significant improvements in reaction time and yield.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Conventional Heating | 75 | 2 hours | 73-90 | [1] | |
| Pyrazolo-Oxadiazole Hybrids | Microwave-Assisted | N/A | 9-10 min | 79-92 | [14] |
| Conventional Heating | N/A | 7-9 hours | N/A | [14] | |
| 4-Arylidenepyrazolones | Microwave-Assisted | N/A (420W) | 10 min | 71-98 | [15][16] |
| Conventional Heating | Reflux | 10-12 hours | 59-71 | [2] |
Troubleshooting and Optimization
-
Low Yield: Ensure the vial is properly sealed to prevent solvent evaporation and maintain pressure. Consider increasing the reaction time or temperature in small increments. The choice of solvent is critical; polar solvents like ethanol, DMF, or water are generally more efficient at absorbing microwave energy.[4]
-
Poor Solubility: If reactants are poorly soluble, the reaction mixture may not stir properly. In such cases, transferring to a larger vial and adding more solvent may be necessary, while staying within the recommended volume limits of the reactor.[11]
-
Regioisomer Formation: In the synthesis of unsymmetrical pyrazoles (e.g., from an unsymmetrical 1,3-diketone), a mixture of regioisomers can form.[8] Microwave conditions can sometimes improve regioselectivity, but purification by column chromatography may be required to separate the isomers.[12]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, offering a rapid, efficient, and environmentally conscious alternative to conventional methods.[17] The protocols and data presented herein demonstrate that MAOS is an invaluable tool for the synthesis of pyrazole derivatives, enabling researchers in drug discovery and materials science to accelerate their research and development efforts.[18] The technique's high efficiency, scalability, and cleaner reaction profiles make it a cornerstone of modern sustainable chemistry.[6]
References
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Semantic Scholar. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. [Link]
-
Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PubMed Central. [Link]
-
Boruah, P., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Sharma, P., & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. OUCI. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Microwave assisted green organic synthesis. (2024). ScienceGate. [Link]
-
A New, One-Pot, Multicomponent Synthesis of Bioactive N-Pyrazolylformamidines under Microwave Irradiation. (n.d.). ResearchGate. [Link]
-
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. [Link]
-
A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. (n.d.). International Journal of Science Engineering and Technology. [Link]
-
Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Wang, G. W., & Yang, C. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PubMed Central. [Link]
-
Wang, G. W., & Yang, C. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]
-
Patel, R. V., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
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Application Note: A Streamlined One-Pot Synthesis of Substituted Pyrazoles from Benzaldehyde Derivatives for Accelerated Drug Discovery
The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design.[1][2] Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring its clinical and commercial significance.[1]
The development of efficient synthetic routes to novel pyrazole analogs is therefore a high-priority objective for researchers in drug discovery. Traditional multi-step syntheses can be time-consuming and inefficient. One-pot multicomponent reactions (MCRs) offer a compelling alternative, providing rapid access to complex molecules from simple, readily available precursors in a single, streamlined operation.[4][5]
Principle of the Three-Component One-Pot Synthesis
The most common and versatile one-pot synthesis of 3,4,5-trisubstituted pyrazoles involves the condensation of three key components:
-
An acetophenone derivative (or another suitable ketone).
-
A benzaldehyde derivative (an aromatic aldehyde).
-
A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).
The reaction proceeds through a cascade of sequential transformations within the same reaction vessel. The process is initiated by a base-catalyzed Claisen-Schmidt condensation between the ketone and the benzaldehyde derivative to form a chalcone (an α,β-unsaturated ketone) intermediate.[6][7] Without isolation, this intermediate immediately undergoes a cyclocondensation reaction with hydrazine. This involves a Michael addition followed by intramolecular cyclization and dehydration to yield a pyrazoline.[7][8] The final step is the in-situ oxidation of the pyrazoline to the thermodynamically stable aromatic pyrazole.[9][10]
Mechanistic Insights: A Self-Validating Cascade
Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The entire process is a self-validating system where the successful formation of each intermediate drives the reaction forward.
The proposed mechanism can be visualized as follows:
Caption: Reaction mechanism for the one-pot pyrazole synthesis.
Causality Behind the Mechanism:
-
Base Catalysis: A strong base is often used to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. This is the rate-determining step for the initial condensation.[6] The choice of base can influence reaction kinetics and yield.
-
Chalcone Intermediate: The formation of the conjugated chalcone system is thermodynamically favorable and acts as a crucial electrophile for the subsequent Michael addition of hydrazine.[7]
-
Cyclization: The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the original ketone moiety, leading to a five-membered ring. Subsequent dehydration (loss of a water molecule) forms the pyrazoline.[8]
-
Aromatization: The pyrazoline intermediate is readily oxidized to the corresponding pyrazole. This final step provides the aromatic stabilization that is the ultimate driving force for the overall reaction.[9] This oxidation can occur spontaneously with atmospheric oxygen, especially at higher temperatures, or can be facilitated by an oxidizing agent.[9][10]
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been shown to dramatically accelerate this reaction, often reducing reaction times from hours to minutes and improving yields.[11][12][13] The following is a general, robust protocol based on established literature.[11][13]
4.1. Materials & Equipment
-
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.1 mmol)
-
Catalyst: Potassium Hydroxide (KOH) or a heterogeneous catalyst like Nickel-based catalysts[4]
-
Solvent: Ethanol (5 mL) or solvent-free conditions for certain microwave protocols.[11]
-
-
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Domestic or dedicated scientific microwave reactor (e.g., a model capable of 420 W irradiation)[11]
-
Standard laboratory glassware for work-up
-
TLC plates (Silica gel 60 F254)
-
Column chromatography setup
-
Rotary evaporator
-
4.2. Visualized Experimental Workflow
Caption: General workflow for one-pot pyrazole synthesis.
4.3. Step-by-Step Procedure
-
Preparation: In a 10 mL microwave reaction vial, combine the substituted acetophenone (1.0 mmol), the substituted benzaldehyde (1.0 mmol), the hydrazine derivative (1.1 mmol), and the catalyst (e.g., 0.2 mmol KOH). If using a solvent, add 5 mL of ethanol.
-
Scientist's Note: Using a slight excess of hydrazine can help drive the reaction to completion, compensating for any potential volatility or side reactions.
-
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 300-450 W) for 5-15 minutes.[11] The optimal time and power should be determined for each specific substrate combination.
-
Scientist's Note: The high efficiency of microwave heating is due to its direct interaction with polar molecules in the mixture, leading to rapid and uniform heating that significantly accelerates the reaction rate compared to conventional oil baths.[12]
-
-
Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to check for the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of cold water. A solid precipitate of the crude pyrazole will often form.
-
Extraction & Isolation: Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, HRMS, FTIR).
Substrate Scope and Data Presentation
This one-pot method is robust and accommodates a wide range of substituents on both the benzaldehyde and acetophenone starting materials. Electron-donating and electron-withdrawing groups are generally well-tolerated, allowing for the creation of a diverse library of pyrazole derivatives.
Table 1: Representative Yields of Substituted Pyrazoles via One-Pot Synthesis
| Entry | Benzaldehyde Derivative (R¹) | Acetophenone Derivative (R²) | Hydrazine (R³) | Product | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Acetophenone | Phenylhydrazine | 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole | 92% | [4] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Phenylhydrazine | 5-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazole | 95% | [4] |
| 3 | Benzaldehyde | 4-Methylacetophenone | Phenylhydrazine | 1,5-diphenyl-3-(p-tolyl)-1H-pyrazole | 90% | [4] |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | Phenylhydrazine | 5-(4-nitrophenyl)-1,3-diphenyl-1H-pyrazole | 88% | [4] |
| 5 | 3-Methoxy-4-ethoxy-benzaldehyde | Ethyl Acetoacetate | 3-Nitrophenylhydrazine | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | 71% | [11] |
Note: Yields are isolated yields after purification. Reaction conditions may vary slightly between sources.
Conclusion for the Drug Development Professional
This application note details an efficient, reliable, and scalable one-pot protocol for synthesizing substituted pyrazoles. By leveraging a cascade reaction mechanism in a single vessel, this method significantly enhances synthetic efficiency, a critical factor in the fast-paced environment of drug discovery. The adaptability to microwave irradiation further reduces synthesis time, enabling high-throughput library generation. The broad substrate scope allows for extensive structure-activity relationship (SAR) studies, empowering medicinal chemists to rapidly identify and optimize novel pyrazole-based therapeutic agents.
References
-
Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593–3601. [Link]
-
Tasch, B., & Bräse, S. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1376–1413. [Link]
-
Tasch, B., & Bräse, S. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein-Institut. [Link]
-
Thirunarayanan, G., et al. (2015). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline derivatives. ResearchGate. [Link]
-
Unknown. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Fitri, A. S., Hendra, R., & Zamri, A. (2022). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 22(2), 260–265. [Link]
-
Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]
-
Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]
-
Sharma, R., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Kamal, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]
-
Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Sci-Hub. [Link]
-
Kaur, H., & Singh, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Levai, A. (2007). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. [Link]
-
Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Sci-Hub. [Link]
-
Shaik, A. B., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]
-
Rathod, D. R., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biological & Environmental Problems. [Link]
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]
-
Kumar, S., et al. (2022). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
-
Mohammed, S. H. (2016). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. ResearchGate. [Link]
-
Aouad, M. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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"biological activity of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde derivatives"
An Application Guide to the Biological Evaluation of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde Derivatives
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in diverse non-covalent interactions with a multitude of biological targets. This versatility has led to the incorporation of the pyrazole core into numerous FDA-approved drugs, including the anti-inflammatory celecoxib and several tyrosine kinase inhibitors for cancer therapy like Crizotinib and Avapritinib.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3]
This guide focuses on a specific, high-potential starting block for novel compound libraries: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde . The presence of a chloro-substituent on the pyrazole ring can enhance binding affinity and metabolic stability, while the benzaldehyde group serves as a versatile chemical handle for generating a diverse array of derivatives. This document provides detailed application notes and step-by-step protocols for researchers to synthesize and evaluate the biological activities of these promising derivatives.
Core Synthesis Strategy: From Benzaldehyde to Bioactive Candidates
The primary synthetic route involves leveraging the reactivity of the aldehyde functional group on the 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde intermediate. This allows for the straightforward creation of a library of diverse compounds through reactions such as condensation with amines to form Schiff bases, or with ketones to form chalcones. These new derivatives can then be subjected to a battery of biological assays to identify lead compounds for further development.
Caption: General workflow from the core intermediate to biological hit identification.
Application Note 1: Anticancer Activity Evaluation
Many pyrazole-containing compounds exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[1][4] A primary and essential step in evaluating novel derivatives is to assess their general cytotoxicity against various cancer cell lines.
Potential Mechanism of Action: Kinase Inhibition
Derivatives of the 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde scaffold can be designed to fit into the ATP-binding pocket of protein kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that promote uncontrolled cell growth and survival, ultimately leading to apoptosis.
Caption: Simplified pathway showing pyrazole derivative inhibiting EGFR signaling.
Protocol: In Vitro Cytotoxicity by MTT Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in complete medium. A common concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Causality Check: The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control using medium with the same final DMSO concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, controls, or vehicle.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 | 12.5 ± 1.3 |
| Derivative 2 | MCF-7 | 8.2 ± 0.9 |
| Derivative 3 | HCT-116 | 25.1 ± 2.8 |
| Doxorubicin | MCF-7 | 0.9 ± 0.2 |
Application Note 2: Antimicrobial Activity Evaluation
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown significant potential in this area, potentially by inhibiting essential bacterial enzymes like DNA gyrase or disrupting cell wall integrity.[6][7]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Principle: The test compound is serially diluted in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is identified as the lowest concentration where no turbidity (bacterial growth) is observed.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several bacterial colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution (in 96-well plate):
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB) to the first column of wells. This creates a 1:1 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL).
-
-
Self-Validating Controls:
-
Growth Control: A well with 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control: A well with 200 µL of uninoculated MHB.
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., 64, 32, 16... µg/mL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, check the controls. The sterility control should be clear, and the growth control should be turbid.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 8 | 32 |
| Derivative 2 | 16 | >64 |
| Derivative 3 | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Application Note 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, such as the famous COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties. A common screening method involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in immune cells like macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay quantifies the amount of nitrite (a stable product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess reagent.
Principle: LPS, a component of Gram-negative bacteria walls, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a large production of NO. Anti-inflammatory compounds will inhibit this production. The Griess reagent reacts with nitrite to form a pink-colored azo product, the intensity of which is proportional to the NO concentration.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., L-NAME, an iNOS inhibitor)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well flat-bottom plates
-
Sodium nitrite (for standard curve)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells by adding 50 µL of medium containing the test compounds at various concentrations for 1-2 hours before stimulation.
-
Include a vehicle control (DMSO) and a positive control (L-NAME).
-
-
Stimulation:
-
Stimulate the cells by adding 50 µL of medium containing LPS to achieve a final concentration of 1 µg/mL.
-
Crucial Controls: Include an unstimulated negative control (cells + medium only) and a positive control (cells + LPS + vehicle).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Reaction:
-
After incubation, carefully transfer 100 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition: [1 - (Nitrite in Treated Group / Nitrite in LPS Control Group)] * 100.
-
Note: A parallel MTT assay should be run with the same compound concentrations to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Presentation:
| Compound ID | NO Inhibition at 50 µM (%) | Cell Viability at 50 µM (%) |
| Derivative 1 | 65.4% | 98% |
| Derivative 2 | 22.1% | 100% |
| Derivative 3 | 78.9% | 95% |
| L-NAME | 92.5% | 100% |
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
- Antibacterial pyrazoles: tackling resistant bacteria. (2022).
- Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025). PubMed.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis, Characterization and Antimicrobial Activity of Pyrazole Derivatives. (2025). Open Research@CSIR-NIScPR.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Full article: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial Susceptibility Testing. (n.d.).
- 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.
- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025).
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
Application Notes and Protocols for Antimicrobial Screening of Novel Pyrazole Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Compounds in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds due to their wide spectrum of biological activities, including significant antibacterial and antifungal properties.[3][4][5][6][7][8][9] The versatile pyrazole scaffold allows for diverse chemical modifications, making it a valuable template in medicinal chemistry for the design of new antimicrobial agents.[7][9]
This guide provides a comprehensive overview of the essential protocols for the preliminary antimicrobial screening of novel pyrazole compounds. As a Senior Application Scientist, the following sections will detail the underlying principles and step-by-step methodologies for determining the antimicrobial efficacy of these synthetic molecules. The protocols are designed to be self-validating and are grounded in established standards to ensure data integrity and reproducibility.
PART 1: Preliminary Screening Using Agar Well Diffusion
The agar well diffusion method is a widely used, cost-effective, and versatile technique for initial screening of antimicrobial activity.[1][10][11][12][13] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices
This method is selected for primary screening due to its simplicity, speed, and ability to test multiple compounds against various microorganisms simultaneously.[1][12] The diffusion of the pyrazole compound through the agar creates a concentration gradient, allowing for the observation of a zone of inhibition where the concentration is sufficient to prevent microbial growth.[1][12]
Experimental Protocol: Agar Well Diffusion Assay
Materials:
-
Novel pyrazole compounds
-
Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) as a negative control[11]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[3]
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)[3]
-
Mueller-Hinton Agar (MHA) for bacteria[14]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes, cork borer (6 mm), micropipettes, cotton swabs
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA and SDA plates according to the manufacturer's instructions.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn.[12]
-
-
Well Creation:
-
Compound Application:
-
Prepare stock solutions of the novel pyrazole compounds and control antibiotics in DMSO.
-
Carefully add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control (DMSO) into separate wells.[10]
-
-
Incubation:
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
PART 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16][17][18] This quantitative measure is fundamental for assessing a compound's potency and is a critical parameter in drug development.[15][17][19]
Causality Behind Experimental Choices
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[15][18][20] It allows for the efficient testing of multiple concentrations of several compounds in a 96-well microtiter plate format, providing precise and reproducible quantitative data.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution Method
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Materials:
-
Novel pyrazole compounds and control antibiotics
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[22]
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each pyrazole compound in a suitable solvent (e.g., DMSO). The initial concentration should be at least 10 times the highest concentration to be tested.[23]
-
-
Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.[22]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[22] Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Inoculation:
-
Within 15 minutes of standardization, add 100 µL of the diluted bacterial inoculum to each well (wells 1-11).[15] This will bring the total volume to 200 µL and achieve the final desired compound concentrations.
-
Growth Control (Well 11): Add 100 µL of inoculum to 100 µL of CAMHB (no compound).
-
Sterility Control (Well 12): Add 200 µL of CAMHB only.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
MIC Determination:
PART 3: Assessing Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.[22][24][25] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Causality Behind Experimental Choices
The MBC test is a logical follow-up to the MIC assay. By subculturing from the wells that showed no visible growth in the MIC plate, we can determine if the bacteria were merely inhibited or were killed by the pyrazole compound. This provides a more complete profile of the compound's antimicrobial effect.[19]
Experimental Protocol: MBC Determination
Procedure:
-
Subculturing: Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each of these selected wells, plate a small aliquot (e.g., 10-100 µL) onto a fresh MHA plate that does not contain any antimicrobial agent.[22][25]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[22]
-
MBC Determination:
PART 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the efficacy of novel compounds.
Data Summary Table
Summarize the quantitative data in a structured table for easy comparison.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PYR-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| PYR-001 | E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic |
| PYR-002 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| PYR-002 | E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the CLSI. For novel compounds, these breakpoints are not yet established.[15][26]
Interpreting the Results
-
MIC: A lower MIC value indicates greater potency; less compound is required to inhibit microbial growth.[17]
-
MBC/MIC Ratio: This ratio helps to classify the antimicrobial activity.
PART 5: Potential Mechanisms of Action of Pyrazole Compounds
While this guide focuses on initial screening, understanding the potential mechanisms of action can inform future studies. Pyrazole derivatives have been reported to exert their antimicrobial effects through various pathways, including:
-
Inhibition of Cell Wall Synthesis: Some pyrazole derivatives can disrupt the integrity of the bacterial cell wall.[27]
-
Inhibition of Nucleic Acid Synthesis: Molecular docking studies have suggested that some pyrazoles may act as potent DNA gyrase inhibitors, interfering with DNA replication.[27]
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein production is another potential mechanism.[27]
Logical Relationship: From Screening to Mechanism
Caption: Logical progression from initial screening to mechanism of action studies.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of novel pyrazole compounds. By systematically employing agar well diffusion for preliminary assessment, followed by broth microdilution for quantitative MIC and MBC determination, researchers can efficiently identify and characterize promising lead candidates. Adherence to these standardized methodologies ensures the generation of reliable and reproducible data, which is paramount for the successful progression of novel antimicrobial agents through the drug development pipeline.
References
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed. [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Research. [Link]
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Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Journal of Chemical and Pharmaceutical Research. [Link]
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Minimum bactericidal concentration. Grokipedia. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
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Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
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Minimum bactericidal concentration. Wikipedia. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. GSC Biological and Pharmaceutical Sciences. [Link]
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MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]
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ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]
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Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
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New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. National Institutes of Health. [Link]
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Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. National Institutes of Health. [Link]
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Rapid Screening of Antimicrobial Synthetic Peptides. ResearchGate. [Link]
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Primary screening for antibacterial activity of synthetic compounds... ResearchGate. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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'Antimicrobial single-cell testing' measures antibiotic effectiveness. EurekAlert!. [Link]
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AMR - An R Package for Working with Antimicrobial Resistance Data. bioRxiv. [Link]
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Application Notes and Protocols for Investigating the Anticancer Properties of Chlorinated Pyrazole-Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the potential of chlorinated pyrazole-benzaldehydes as a novel class of anticancer agents. This document outlines the rationale behind their development, key synthetic methodologies, protocols for evaluating their cytotoxic and mechanistic properties, and insights into their structure-activity relationships.
I. Introduction: The Rationale for Chlorinated Pyrazole-Benzaldehydes in Oncology
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including significant anticancer properties.[1][3] The incorporation of a benzaldehyde moiety and chlorine atoms into the pyrazole ring system is a strategic design element aimed at enhancing anticancer potency and selectivity.
The rationale for this specific chemical architecture is multifactorial:
-
The Pyrazole Core: Provides a stable, aromatic heterocyclic system that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]
-
The Benzaldehyde Group: Can act as a crucial pharmacophore, participating in hydrogen bonding and other non-covalent interactions within the active sites of target proteins. It also serves as a synthetic handle for further molecular elaboration.
-
Chlorine Substitution: The introduction of chlorine atoms can significantly modulate the physicochemical properties of the molecule. Halogen bonding is an increasingly recognized interaction in drug design, potentially enhancing binding affinity and specificity for target proteins. Furthermore, chlorine's electron-withdrawing nature can alter the molecule's electronic distribution, influencing its reactivity and metabolic stability. Structure-activity relationship studies have often shown that electron-withdrawing groups on the aryl rings of pyrazole derivatives enhance their anticancer activity.
This unique combination of structural features has led to the identification of chlorinated pyrazole-benzaldehydes as promising candidates for further development as anticancer therapeutics.
II. Synthesis and Characterization of Chlorinated Pyrazole-Benzaldehydes
The synthesis of chlorinated pyrazole-benzaldehydes can be achieved through established synthetic routes, with the Vilsmeier-Haack reaction being a key step for the introduction of the formyl group (carbaldehyde).
General Synthetic Scheme:
A common synthetic pathway involves the reaction of a chlorinated phenylhydrazine with a suitable β-diketone or a related precursor to form the pyrazole ring, followed by formylation.
Caption: Generalized synthetic workflow for chlorinated pyrazole-benzaldehydes.
Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established synthetic methodologies for pyrazole-4-carbaldehydes.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Acetophenone
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
Synthesis of the Hydrazone:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in glacial acetic acid.
-
Add an equimolar amount of acetophenone to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the hydrazone intermediate.
-
-
Vilsmeier-Haack Formylation:
-
In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ to ice-cold DMF with stirring.
-
To this reagent, add the previously synthesized hydrazone portion-wise, maintaining a low temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
-
Characterization:
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the aldehyde).
III. In Vitro Evaluation of Anticancer Properties
A systematic evaluation of the anticancer properties of newly synthesized chlorinated pyrazole-benzaldehydes is crucial. The following protocols outline standard assays for assessing cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
A. Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the chlorinated pyrazole-benzaldehyde derivative in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
B. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with the test compound.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the chlorinated pyrazole-benzaldehyde derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
C. Apoptosis Detection using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound as described for cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
IV. Mechanistic Insights: Potential Molecular Targets
The anticancer activity of pyrazole derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival.[1] For chlorinated pyrazole-benzaldehydes, several potential mechanisms of action should be investigated.
Caption: Potential mechanisms of action for chlorinated pyrazole-benzaldehydes.
A. Tubulin Polymerization Inhibition
Many pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The presence of the substituted benzaldehyde moiety may facilitate binding to the colchicine-binding site on β-tubulin.
Experimental Validation:
-
In Vitro Tubulin Polymerization Assay: This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Immunofluorescence Microscopy: Visualize the disruption of the microtubule network in treated cells.
-
Western Blot Analysis: Assess the expression levels of cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) and apoptosis-related proteins.
B. Kinase Inhibition
Pyrazole derivatives are known to inhibit various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1]
Experimental Validation:
-
Kinase Inhibition Assays: Utilize commercially available kits to determine the inhibitory activity of the compounds against a panel of purified kinases.
-
Molecular Docking Studies: In silico modeling can predict the binding mode of the chlorinated pyrazole-benzaldehydes within the ATP-binding pocket of various kinases.
-
Western Blot Analysis: Examine the phosphorylation status of downstream signaling proteins to confirm the inhibition of specific kinase pathways in cell-based assays.
C. Induction of Apoptosis
Chlorinated pyrazole-benzaldehydes may induce apoptosis through intrinsic or extrinsic pathways.[3] This can involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation. Some pyrazole derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2.[6]
Experimental Validation:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).
-
Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 to detect changes in the mitochondrial membrane potential, an early hallmark of apoptosis.
-
Western Blot Analysis: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of PARP.
V. Data Summary and Interpretation
To facilitate the comparison of the anticancer activity of different chlorinated pyrazole-benzaldehyde derivatives, it is essential to present the data in a clear and organized manner.
Table 1: In Vitro Cytotoxicity of Representative Chlorinated Pyrazole-Benzaldehydes
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| CPB-1 | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | MCF-7 | Data to be determined |
| A549 | Data to be determined | ||
| HCT116 | Data to be determined | ||
| CPB-2 | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | MCF-7 | Data to be determined |
| A549 | Data to be determined | ||
| HCT116 | Data to be determined | ||
| Doxorubicin | (Positive Control) | MCF-7 | Reference value |
| A549 | Reference value | ||
| HCT116 | Reference value |
Note: The IC₅₀ values are hypothetical and should be replaced with experimentally determined data.
VI. Conclusion and Future Directions
Chlorinated pyrazole-benzaldehydes represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility and the potential for multi-targeted activity make them attractive candidates for further investigation. Future studies should focus on:
-
Expansion of the chemical library: Synthesize a broader range of derivatives with varying substitution patterns on both the pyrazole and benzaldehyde rings to establish a comprehensive structure-activity relationship.
-
In vivo efficacy studies: Evaluate the most potent compounds in animal models of cancer to assess their antitumor activity, pharmacokinetics, and toxicity.
-
Target deconvolution: Employ advanced techniques such as chemical proteomics to identify the specific molecular targets of the most active compounds.
By following the protocols and considering the mechanistic insights outlined in these application notes, researchers can systematically evaluate the anticancer potential of chlorinated pyrazole-benzaldehydes and contribute to the development of the next generation of cancer therapeutics.
VII. References
-
Raffa, D., et al. (2019). Pyrazole derivatives induce apoptosis via ROS generation in the triple negative breast cancer cells, MDA-MB-468. Journal of Cellular Physiology.
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Nitulescu, G. M., et al. (2015). Recent advances in the development of pyrazole derivatives as anticancer agents. Molecules.
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Zhang, H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
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Czarnomysy, R., et al. (2018). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Journal of Physiology and Pharmacology.
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U.S. Food and Drug Administration. (Accessed 2024). FDA-Approved Drugs.
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Abdel-Wahab, B. F., et al. (2021). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances.
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Thangarasu, P., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic Chemistry.
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Gaber, M., et al. (2021). A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. Bioorganic Chemistry.
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Hura, N., et al. (2020). Synthesis of hybrid analogs of combretastatin-(trifluoromethyl) pyrazole as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Reddy, T. S., et al. (2021). A novel series of pyrazole benzothiazole hybrids as potential anticancer and antiangiogenic agents. European Journal of Medicinal Chemistry.
-
Zaki, M. E. A., et al. (2021). 5-alkylated selanyl-1H-pyrazole derivatives and their 4-amino-5-substituted selenolo[2,3-c]pyrazole analogs as potential anticancer agents. Bioorganic Chemistry.
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Wang, Y., et al. (2020). Design and synthesis of a series of 1-aryl-1H-pyrazole-fused curcumin analogs and evaluation of their cytotoxicity. Bioorganic & Medicinal Chemistry Letters.
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Showalter, H. D., et al. (1984). Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias. Journal of Medicinal Chemistry.
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Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry.
-
Kamal, A., et al. (2015). Design and Synthesis of pyrazole/isoxazole Linked Arylcinnamides as Tubulin Polymerization Inhibitors and Potential Antiproliferative Agents. PLoS One.
-
Dube, Z. F., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
Patil, V., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry.
-
Li, Y., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry.
-
Abdelgawad, M. A., et al. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Medicinal Chemistry.
-
Al-Said, M. S., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules.
-
Kantevari, S., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules.
-
Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Al-Zoubi, R. M., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules.
-
Kumar, A., et al. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Journal of Pharmacognosy and Phytochemistry.
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Application Notes and Protocols for the Reaction of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde with Amines
Introduction: The Versatile Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] Derivatives of pyrazole are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The reactivity of functionalized pyrazoles, such as 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, offers a gateway to novel molecular architectures with significant potential in drug discovery and the development of advanced materials.
This application note provides a comprehensive guide to the reaction of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde with primary and secondary amines. We will delve into two primary synthetic pathways: the formation of Schiff bases (imines) and the subsequent or direct reductive amination to yield secondary and tertiary amines. These reactions are fundamental in constructing molecular libraries for high-throughput screening and for the synthesis of targeted therapeutic agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the rich chemistry of this versatile building block.
Core Reactions and Mechanistic Insights
The aldehyde functionality of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is the primary site of reaction with amines. The two principal transformations explored in this guide are:
-
Schiff Base Formation: A condensation reaction between the aldehyde and a primary amine to form an imine, also known as a Schiff base. This reaction is typically reversible and often catalyzed by an acid or base.[3]
-
Reductive Amination: The conversion of the carbonyl group to an amine via an intermediate imine. This can be a one-pot reaction where the imine is formed in situ and then reduced, or a two-step process involving the isolation of the Schiff base followed by reduction.[4]
The choice between these pathways depends on the desired final product and the nature of the amine.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde and Primary Amines
This protocol describes a general procedure for the synthesis of Schiff bases via the condensation of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde with a primary amine, using glacial acetic acid as a catalyst.
Materials and Reagents:
-
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (1.0 eq.) in absolute ethanol (20 mL).
-
To this solution, add the substituted primary amine (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[5]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, pour the reaction mixture into crushed ice with stirring to induce precipitation.[6]
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Characterization Data for a Representative Schiff Base (reaction with aniline):
| Parameter | Data |
| Appearance | Yellow solid |
| IR (KBr, cm⁻¹) | ~1620 (C=N, imine), ~1590 (C=C, aromatic), ~750 (C-Cl) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~7.2-8.0 (m, aromatic and pyrazole protons) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), ~115-150 (aromatic and pyrazole carbons) |
Note: The exact spectral data will vary depending on the specific amine used.
Protocol 2: Reductive Amination of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
This protocol details a one-pot reductive amination procedure to synthesize secondary amines using sodium borohydride as the reducing agent.
Materials and Reagents:
-
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
-
Primary or secondary amine
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (1.0 eq.) and the desired amine (1.2 eq.) in methanol (30 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (for primary amines) or hemiaminal (for secondary amines).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizing the Workflow
Caption: Synthetic workflows for Schiff base formation and reductive amination.
Applications in Drug Development and Materials Science
The products derived from the reaction of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde with amines are of significant interest in several fields:
-
Medicinal Chemistry: Pyrazole-based Schiff bases and their amine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The structural diversity that can be achieved through these reactions allows for the generation of large libraries of compounds for screening against various biological targets.
-
Coordination Chemistry: The imine nitrogen and the pyrazole ring system can act as ligands for metal ions, leading to the formation of novel coordination complexes. These complexes may have applications in catalysis, materials science, and as therapeutic agents.
-
Materials Science: The incorporation of these pyrazole-containing moieties into polymers or other materials can impart unique optical, electronic, or thermal properties.
Conclusion
The reaction of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde with amines represents a versatile and powerful tool in synthetic chemistry. The straightforward protocols for Schiff base formation and reductive amination provide access to a wide range of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanisms and optimizing the reaction conditions, researchers can effectively utilize this building block to construct complex molecular architectures tailored to specific functions.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). In PMC. Retrieved from [Link]
- Şenocak, A. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. DergiPark.
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). (n.d.). In NIH. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). In ACS Omega. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). In PMC. Retrieved from [Link]
-
A novel, green, solvent-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using thiamin hydrochloride as a catalyst. (2023). In ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (n.d.). In SciELO Colombia. Retrieved from [Link]
-
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (n.d.). In ResearchGate. Retrieved from [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). In PubMed Central. Retrieved from [Link]
- Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
-
Benzaldehyde and Aniline Reaction. (n.d.). In Scribd. Retrieved from [Link]
- Alec C. (2024).
-
Recent applications in the therapeutic applications of pyrazolines. (n.d.). In PMC. Retrieved from [Link]
-
Schiff bases: Synthesis, applications and characterization using FT-NMR spectroscopy. (n.d.). In Jetir.Org. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). In Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). In MDPI. Retrieved from [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). In Asian Journal of Chemistry. Retrieved from [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). In Jetir.Org. Retrieved from [Link]
Sources
The Strategic Role of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde in the Synthesis of Next-Generation Agrochemicals
The escalating global demand for food security necessitates the development of innovative and effective crop protection agents. Within the vast landscape of agrochemical research, pyrazole-containing compounds have emerged as a cornerstone scaffold, demonstrating remarkable efficacy as fungicides, herbicides, and insecticides.[1][2] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of biological activity and physical properties.[3][4] This application note delves into the synthetic utility of a key intermediate, 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, providing detailed protocols for its conversion into promising agrochemical candidates.
The aldehyde functionality of this molecule serves as a versatile chemical handle, enabling a variety of transformations to build complex molecular architectures. The presence of the 4-chloropyrazole moiety is particularly significant, as halogenated pyrazoles are integral to many commercial pesticides, contributing to their enhanced biological activity. This guide is intended for researchers and professionals in the agrochemical and pharmaceutical industries, offering both theoretical insights and practical, step-by-step synthetic protocols.
Physicochemical Properties of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 99662-34-7 |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol and ethanol. Insoluble in water. |
Synthetic Pathways to Agrochemical Scaffolds
The aldehyde group of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is the primary site for synthetic elaboration. The following sections provide detailed protocols for its conversion into key agrochemical precursors and final compounds.
Protocol 1: Oxidation to 4-(4-Chloro-1H-pyrazol-1-yl)benzoic Acid - A Precursor for Fungicidal Amides
The conversion of the aldehyde to a carboxylic acid is a pivotal step in the synthesis of numerous pyrazole-based fungicides, such as Bixafen and Fluxapyroxad, which are succinate dehydrogenase inhibitors (SDHIs).[5] The carboxylic acid can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Rationale: This protocol employs a mild oxidizing agent, sodium chlorite, in the presence of a scavenger, 2-methyl-2-butene, to prevent the formation of explosive chlorine dioxide gas and ensure a clean conversion to the carboxylic acid. The use of a mixed solvent system (t-butanol and water) facilitates the solubility of both the organic substrate and the inorganic oxidant.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.3 g (0.05 mol) of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde in 100 mL of tert-butanol.
-
Addition of Reagents: To this solution, add 50 mL of water and 8.5 g (0.12 mol) of 2-methyl-2-butene.
-
Oxidation: In a separate beaker, prepare a solution of 11.3 g (0.125 mol) of sodium chlorite (80% purity) in 50 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25 °C using a water bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 2M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(4-Chloro-1H-pyrazol-1-yl)benzoic acid as a white solid.
Diagram of Synthetic Workflow:
Caption: Oxidation of the aldehyde to a carboxylic acid, a key step for synthesizing fungicidal amides.
Protocol 2: Reductive Amination to Synthesize Novel Herbicidal Amines
Reductive amination is a powerful tool for introducing nitrogen-containing substituents, which are prevalent in many herbicidal compounds. This protocol outlines the synthesis of a secondary amine derivative, which can be further functionalized.
Rationale: This one-pot procedure involves the initial formation of an imine by reacting the aldehyde with a primary amine, followed by in-situ reduction with a mild reducing agent, sodium triacetoxyborohydride. This reducing agent is selective for imines in the presence of aldehydes, minimizing side reactions.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4.13 g (0.02 mol) of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde and 50 mL of dichloromethane.
-
Amine Addition: Add 1.5 g (0.022 mol) of ethylamine (as a 70% solution in water or neat) to the stirred solution.
-
Formation of Imine: Stir the mixture for 30 minutes at room temperature to allow for the formation of the imine.
-
Reduction: Add 6.36 g (0.03 mol) of sodium triacetoxyborohydride in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC (9:1 hexane:ethyl acetate).
-
Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-ethyl-1-(4-(4-chloro-1H-pyrazol-1-yl)phenyl)methanamine.
Diagram of Reductive Amination Workflow:
Caption: Reductive amination pathway to synthesize amine derivatives for herbicidal applications.
Protocol 3: Knoevenagel Condensation for the Synthesis of Insecticidal Cyanoacrylates
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that can be used to synthesize electron-deficient alkenes, a structural motif found in some insecticides. This protocol details the reaction of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde with ethyl cyanoacetate.
Rationale: This reaction is typically base-catalyzed. Piperidine is a commonly used and effective catalyst for this transformation. The reaction proceeds via the formation of a carbanion from the active methylene compound (ethyl cyanoacetate), which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a condenser, combine 6.2 g (0.03 mol) of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, 4.1 g (0.036 mol) of ethyl cyanoacetate, and 50 mL of toluene.
-
Catalyst Addition: Add 0.5 mL of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 3-5 hours until no more water is collected.
-
Reaction Monitoring: Monitor the reaction progress by TLC (8:2 hexane:ethyl acetate).
-
Work-up: After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield ethyl 2-cyano-3-(4-(4-chloro-1H-pyrazol-1-yl)phenyl)acrylate.
Diagram of Knoevenagel Condensation Workflow:
Caption: Knoevenagel condensation for the synthesis of cyanoacrylate-based insecticidal compounds.
Conclusion
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a highly valuable and versatile building block in the synthesis of novel agrochemicals. The protocols detailed in this application note provide a practical framework for the development of new fungicidal, herbicidal, and insecticidal candidates. The strategic manipulation of the aldehyde functionality, coupled with the inherent biological potential of the 4-chloropyrazole moiety, offers a promising avenue for the discovery of next-generation crop protection solutions. Researchers are encouraged to adapt and expand upon these methodologies to explore the vast chemical space accessible from this key intermediate.
References
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467.
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
- Zhang, X., et al. (2022). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry, 70(38), 11845-11860.
- Fu, B., et al. (2022). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 70(39), 12239-12251.
- Yerragunta, V., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10(1), 40.
- Li, Q., et al. (2014). Synthesis and fungicidal activity of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety. Molecules, 19(6), 8140-8150.
- Patil, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
-
Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 23(9), 2336.
-
Lamberth, C. (2007). Pyrazole chemistry in crop protection. LOCKSS. Retrieved from [Link]
- Jiangsu Heben Biochemical Co ltd. (2019). Synthesis process of pyraclostrobin. Google Patents.
- Li, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(19), 6605.
-
Wang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Retrieved from [Link]
- Syngenta Crop Protection AG. (2024). Herbicidal pyrazole compounds. Google Patents.
- Patil, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
-
Lyalin, B. F., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Retrieved from [Link]
- da Silva, T. R., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(12), 2568-2577.
- Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10(1), 40.
-
Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Retrieved from [Link]
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- 4. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The N-arylation of pyrazoles is a cornerstone reaction in medicinal chemistry, and achieving high yields and purity of the target compound requires careful control of reaction parameters. This document, presented in a question-and-answer format, directly addresses specific issues that may be encountered during the synthesis, providing both theoretical explanations and practical, field-proven solutions.
The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde typically involves a copper-catalyzed N-arylation reaction, often referred to as an Ullmann condensation or a related modern variant.[1][2] This reaction couples 4-chloropyrazole with a 4-halobenzaldehyde derivative. While seemingly straightforward, this process can be fraught with challenges, including low yields, the formation of side products, and difficulties in purification. This guide will walk you through the critical aspects of optimizing this reaction, ensuring robust and reproducible results.
Troubleshooting and Optimization Guide
Issue 1: Low or No Product Yield
Question: I am experiencing very low yields, or in some cases, no formation of the desired 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. What are the likely causes, and how can I improve the reaction efficiency?
Answer: Low or no product yield in the N-arylation of 4-chloropyrazole is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is essential.
1. Catalyst and Ligand System:
-
Causality: The choice of copper catalyst and ligand is paramount for a successful Ullmann-type coupling.[3] The ligand stabilizes the copper catalyst, enhances its solubility, and facilitates the catalytic cycle. Inadequate catalyst activity or an inappropriate ligand can halt the reaction.
-
Troubleshooting Protocol:
-
Catalyst Source: Ensure the use of a high-purity copper(I) source, such as copper(I) iodide (CuI). While other sources like copper(II) salts can sometimes be effective, Cu(I) is generally more reliable for this transformation.[1]
-
Ligand Selection: Diamine ligands are often effective in copper-catalyzed N-arylation reactions.[4][5] Consider screening ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine. The choice of ligand can be critical and substrate-dependent.
-
Inert Atmosphere: Copper catalysts can be sensitive to air. While some modern protocols are more robust, it is good practice to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
2. Base Selection and Strength:
-
Causality: The base plays a crucial role in deprotonating the pyrazole nitrogen, making it nucleophilic enough to attack the aryl halide. An insufficiently strong base or poor solubility of the base can lead to low conversion.
-
Troubleshooting Protocol:
-
Base Strength: Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Anhydrous Conditions: Ensure the base and solvent are anhydrous, as water can quench the pyrazole anion and hydrolyze the starting materials.[7]
-
3. Solvent and Temperature:
-
Causality: The solvent's polarity and boiling point significantly influence reaction rates and solubility of the reactants. Ullmann-type reactions traditionally require high temperatures to proceed.[1]
-
Troubleshooting Protocol:
-
Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are typically used to ensure all reactants are in solution and to achieve the necessary reaction temperature.[1]
-
Temperature Optimization: The reaction temperature may need to be optimized. A typical range for Ullmann condensations is 100-160 °C. If you are not observing any product formation, gradually increasing the temperature may be beneficial.
-
4. Reactivity of the Aryl Halide:
-
Causality: The reactivity of the 4-halobenzaldehyde follows the order I > Br > Cl. If you are using 4-chlorobenzaldehyde, the reaction may be sluggish.
-
Troubleshooting Protocol:
-
Switching Halides: If possible, consider using 4-iodobenzaldehyde or 4-bromobenzaldehyde, as they are more reactive in copper-catalyzed coupling reactions.[1]
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing the desired product, but I am observing significant amounts of side products, making purification difficult. What are these impurities, and how can I minimize their formation?
Answer: The formation of side products is a common challenge in cross-coupling reactions. Understanding the potential side reactions is key to mitigating them.
1. Homocoupling of the Aryl Halide:
-
Causality: A common side reaction is the Ullmann biaryl coupling, where two molecules of the 4-halobenzaldehyde react to form 4,4'-diformylbiphenyl.[2][8] This is more prevalent at higher temperatures and with more reactive aryl halides.
-
Troubleshooting Protocol:
-
Lower Temperature: If homocoupling is a significant issue, try running the reaction at a lower temperature for a longer duration.
-
Ligand Effect: The choice of ligand can influence the selectivity of the reaction. Screening different ligands may help to suppress the homocoupling pathway.
-
2. N1 vs. N2 Isomerization:
-
Causality: While 4-chloropyrazole is symmetrical, if you are using a substituted pyrazole, you may face issues with regioselectivity, leading to a mixture of N1 and N2 arylated isomers.[6]
-
Troubleshooting Protocol:
-
Steric Hindrance: The regioselectivity is often governed by steric effects. The aryl group will preferentially attack the less sterically hindered nitrogen atom.[6]
-
Protecting Groups: In some cases, using a protecting group on one of the pyrazole nitrogens can direct the arylation to the desired position.
-
3. Degradation of the Aldehyde:
-
Causality: The aldehyde functional group can be sensitive to the reaction conditions, especially at high temperatures and in the presence of a base. This can lead to various decomposition products.
-
Troubleshooting Protocol:
-
Milder Conditions: If aldehyde degradation is suspected, explore milder reaction conditions. This could involve using a more active catalyst system that allows for lower reaction temperatures.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to harsh conditions. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
Issue 3: Purification Challenges
Question: I am struggling to purify the final product. What are the best methods for isolating pure 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde?
Answer: Effective purification is crucial for obtaining the desired product in high purity.
1. Work-up Procedure:
-
Causality: The initial work-up is critical for removing the catalyst, base, and inorganic salts.
-
Troubleshooting Protocol:
-
Aqueous Wash: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the majority of the inorganic byproducts.
-
Ammonia Wash: To remove residual copper catalyst, a wash with an aqueous ammonia solution can be effective. The ammonia will complex with the copper, facilitating its removal into the aqueous phase.
-
2. Crystallization:
-
Causality: Crystallization is an excellent method for purifying solid organic compounds.
-
Troubleshooting Protocol:
-
Solvent Screening: Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.
-
3. Column Chromatography:
-
Causality: If crystallization does not provide the desired purity, column chromatography is a reliable alternative.
-
Troubleshooting Protocol:
-
Stationary and Mobile Phase: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. Monitor the separation by thin-layer chromatography (TLC) to determine the optimal solvent system.
-
Experimental Protocols
General Protocol for the Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
This protocol is a general starting point and may require optimization based on your specific experimental setup and the troubleshooting guide above.
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrazole (1.0 eq), 4-iodobenzaldehyde (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water, aqueous ammonia solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 4-Iodobenzaldehyde | 4-Bromobenzaldehyde | 4-Chlorobenzaldehyde |
| Catalyst | CuI | CuI | CuI |
| Ligand | 1,10-Phenanthroline | N,N'-Dimethylethylenediamine | 1,10-Phenanthroline |
| Base | Cs₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | DMF | DMSO | NMP |
| Temperature | 120 °C | 130 °C | 150 °C |
| Yield | High | Moderate | Low |
| Purity | High | Moderate | Low |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the N-arylation reaction.
References
- BenchChem. (2025).
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
ResearchGate. (n.d.). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the C-H arylation of pyrazole. [Link]
-
Monographs in Supramolecular Chemistry. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. [Link]
-
PubChem. (n.d.). 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. [Link]
-
SynArchive. (n.d.). Ullmann Coupling. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]
-
ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ACS Publications. (n.d.). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
- BenchChem. (2025). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2022). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. As a critical intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered questions during the purification of this compound.
Troubleshooting Guide: Common Purification Issues
The table below outlines common problems encountered during the purification of crude 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, their probable causes, and scientifically-grounded solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Oily Product / Failure to Solidify | 1. Residual High-Boiling Solvents: Synthesis often employs solvents like DMF or DMSO which are difficult to remove.[3] 2. High Impurity Load: Significant amounts of unreacted starting materials or byproducts can act as a eutectic mixture, depressing the melting point. 3. Product Polymorphism or Hydration: The compound may exist in multiple crystalline forms or as a hydrate. | 1. Solvent Removal: Co-evaporate with a lower-boiling solvent (e.g., toluene) under reduced pressure. For water-miscible solvents like DMSO, an aqueous workup followed by extraction into a non-polar organic solvent (e.g., ethyl acetate) is effective.[3] 2. Pre-Purification Wash: If impurities are acidic or basic, an appropriate aqueous wash can be performed. However, for neutral impurities, proceed directly to chromatography. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal, or cooling the solution to sub-zero temperatures. |
| Persistent Yellow/Brown Color | 1. Chromophoric Impurities: Often arise from side-reactions or degradation of starting materials or the product itself. 2. Oxidation of the Aldehyde: Aldehydes can be sensitive to air, leading to the formation of the corresponding carboxylic acid, which may be colored or trap colored impurities.[4][5] | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. 2. Column Chromatography: This is the most effective method for separating colored impurities that have different polarities from the product. 3. Bisulfite Adduct Formation: This chemical method selectively isolates the aldehyde, leaving behind non-aldehydic colored impurities.[6][7] |
| Low Recovery After Recrystallization | 1. Inappropriate Solvent Choice: The product may have high solubility in the chosen solvent even at low temperatures. 2. Using Too Much Solvent: Dissolving the crude material in an excessive volume of solvent prevents supersaturation upon cooling. 3. Premature Crystallization: The product crystallizes in the filter funnel during hot filtration. | 1. Solvent System Optimization: Use a binary solvent system (an "anti-solvent" system) like ethanol/water or ethyl acetate/hexane.[8] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. 2. Minimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude material. 3. Maintain Temperature: Preheat the filtration apparatus (funnel, filter flask) to prevent a sudden drop in temperature. |
| Multiple Spots on TLC Analysis | 1. Unreacted Starting Materials: e.g., 4-chloro-1H-pyrazole or a precursor aldehyde. 2. Reaction Byproducts: Isomeric products or compounds formed from side reactions. 3. Product Degradation: The aldehyde functional group can be reactive.[5] | 1. Identify Spots: If possible, run co-spots with authentic samples of starting materials to identify them. 2. Column Chromatography: This is the definitive method for separating components with different Rf values.[9][10] 3. Optimize Reaction: If starting material is a major contaminant, consider driving the synthesis reaction to completion. |
Purification Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for purifying crude 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, incorporating key decision points based on the nature of the crude material.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde?
A: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 4-fluorobenzaldehyde or p-chlorotoluene derivatives from which the benzaldehyde moiety is often synthesized, and 4-chloro-1H-pyrazole.
-
Over-chlorinated or Incompletely Chlorinated Species: If chlorination is part of the synthesis of the pyrazole ring, you may see di-chloro or non-chlorinated pyrazole analogues.[11]
-
Positional Isomers: Depending on the synthetic strategy, isomers such as 4-(4-chloro-2H-pyrazol-3-yl)benzaldehyde could potentially form.
-
4-(4-Chloro-1H-pyrazol-1-YL)benzoic acid: The product can slowly oxidize upon exposure to air, converting the aldehyde to a carboxylic acid. This impurity is easily removed with a dilute base wash (e.g., 1M NaHCO₃).
Q2: My compound is sticking to the silica gel during column chromatography. What can I do?
A: This is a common issue with nitrogen-containing heterocycles like pyrazoles. The lone pair of electrons on the N2 nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing and poor recovery.
The Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to the solvent mixture.[8] This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.
Q3: Which solvent system is best for recrystallization?
A: The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold. For 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, a moderately polar solid, good starting points are:
-
Ethanol or Isopropanol: These often provide a good balance of solubility. A related pyrazole derivative was successfully recrystallized from ethanol.[12]
-
Ethanol/Water Mixture: Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.[8]
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Q4: When is it necessary to use the bisulfite adduct purification method?
A: This chemical purification technique is particularly powerful when your primary impurities are not aldehydes.[7] The reaction with sodium bisulfite forms a water-soluble salt adduct with the aldehyde, allowing you to wash away non-aldehydic organic impurities with a solvent like ether. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaHCO₃) or acid. This method is excellent for removing stubborn, similarly-polar impurities that are difficult to separate by chromatography.[6]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is the first-line approach for purifying the crude material, assuming it is a solid and the impurities have different solubility characteristics.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (start with 20-25 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1 g) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Induce Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with swirling until the solution just begins to turn turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold hexanes to help with drying.
-
Drying: Dry the purified white to off-white solid under high vacuum to constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with close polarity to the product or for purifying oily crude material.
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1 Hexane:EtOAc). The ideal Rf value for the product is ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis of the fractions. Crucially, add 0.5% triethylamine to your eluent mixtures to prevent streaking.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
References
-
Vora, J. J., et al. (2009). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Sawada, H., et al. (1982). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]
-
Farmiloe, T. D., et al. (2019). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1541–1544. [Link]
- Bayer CropScience AG. (2011). Method for purifying pyrazoles.
-
Beilstein Journals. (n.d.). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]
-
ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. [Link]
-
Organic Syntheses. (n.d.). A three-component, one-pot synthesis of 1,3,5-trisubstituted pyrazoles. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
MDPI. (2021). Aldehydes: What We Should Know About Them. [Link]
-
PubChem. (n.d.). Pyraclostrobin. [Link]
Sources
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Pyrazole Synthesis from Benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of pyrazoles starting from benzaldehyde. Our goal is to equip you with the scientific rationale behind experimental choices to help you overcome common challenges and significantly improve your reaction yields.
Core Synthesis Pathway: Benzaldehyde to Pyrazole
The most prevalent and versatile method for synthesizing pyrazoles from benzaldehyde is a two-step process. This approach offers robust control over each stage, which is critical for optimizing the final yield.
-
Step 1: Claisen-Schmidt Condensation. An α,β-unsaturated ketone, commonly known as a chalcone, is synthesized by the base-catalyzed condensation of benzaldehyde (or its derivatives) with an appropriate ketone (e.g., acetophenone).[1][2][3]
-
Step 2: Cyclization Reaction. The intermediate chalcone is then reacted with a hydrazine derivative (like hydrazine hydrate or phenylhydrazine) to form a pyrazoline, which can subsequently be oxidized to the aromatic pyrazole.[2][4][5] In many cases, the pyrazoline itself is the desired product.
This two-step sequence is foundational, and mastering it is key to achieving high yields.
Caption: General workflow for pyrazole synthesis from benzaldehyde.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My initial chalcone formation (Claisen-Schmidt condensation) is low-yielding or fails completely. What's going wrong?
Answer: Low yield in the Claisen-Schmidt condensation is a frequent issue stemming from several factors related to reaction kinetics and equilibria.
Causality & Solutions:
-
Inappropriate Base: The base's primary role is to deprotonate the α-carbon of the ketone, forming an enolate. This enolate is the active nucleophile. If the base is too weak, enolate formation is insufficient. If it's too strong or used in excess, it can promote side reactions like the Cannizzaro reaction with benzaldehyde.
-
Incorrect Solvent: The solvent must solubilize the reactants to a sufficient degree.
-
Sub-optimal Temperature: The reaction is typically exothermic. Running it at room temperature is often sufficient. Excessive heating can lead to unwanted side products.
-
Solution: Start the reaction at room temperature. If the reaction is sluggish, gentle warming can be applied, but monitor for side product formation using Thin Layer Chromatography (TLC). Some procedures recommend stirring at room temperature for several hours or even overnight.[7]
-
-
Reaction Time: Aldol condensations are equilibrium reactions. Insufficient time will result in low conversion, while excessive time can lead to degradation or side-product formation.
Data Summary: Chalcone Synthesis Conditions
| Parameter | Conventional Method | Solvent-Free Grinding | Rationale |
| Base | 30% aq. NaOH[7] | Solid NaOH pellet[3] | Solid base provides a high local concentration, driving the reaction forward. |
| Solvent | Ethanol[7] | None | Reduces waste and simplifies workup, making it a "green" approach.[8] |
| Temperature | Room Temperature | Room Temperature | Avoids side reactions and simplifies the experimental setup. |
| Time | 30 min to overnight[7] | ~10 minutes[3] | The high concentration in solvent-free conditions drastically reduces reaction time. |
| Typical Yield | Good | High to Excellent[6] | Solvent-free methods often lead to higher yields due to fewer side reactions.[6] |
Question 2: The cyclization of my chalcone with hydrazine gives a low yield of the desired pyrazoline/pyrazole. How can I improve this step?
Answer: The cyclization step is a nucleophilic addition followed by condensation. Yield issues here often relate to the reactivity of the chalcone, the choice of hydrazine, and the reaction conditions.
Causality & Solutions:
-
Purity of Chalcone: Impurities from the first step can interfere with the cyclization.
-
Solution: Always purify the chalcone intermediate before proceeding. Recrystallization from ethanol is a highly effective method to remove unreacted starting materials and side products.[3] The purity of the chalcone should be confirmed by melting point and spectroscopic analysis.
-
-
Reaction Conditions: The choice of solvent and catalyst is critical.
-
Solution: Refluxing the chalcone with the hydrazine derivative in a solvent like ethanol is a standard procedure.[2] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly improve the reaction rate and yield by protonating the carbonyl group, making it more electrophilic.[4][9]
-
-
Choice of Hydrazine Reagent: Phenylhydrazine is generally more reactive than hydrazine hydrate but also introduces a phenyl group at the N1 position.
Caption: Mechanism of pyrazoline formation from a chalcone and hydrazine.
Question 3: My reaction is extremely slow under conventional heating. How can I accelerate it?
Answer: Modern energy sources can dramatically reduce reaction times from hours to minutes while often improving yields.
-
Microwave-Assisted Synthesis: This is a powerful technique for accelerating organic reactions.[1][11] Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time.[1][12] Reactions that take hours under conventional reflux can often be completed in 2-10 minutes in a microwave reactor.[11][13]
-
Ultrasound Irradiation: Sonication is another green chemistry approach that can enhance reaction rates. The acoustic cavitation created by ultrasound provides the energy for the reaction, often at room temperature. This has been successfully applied to the synthesis of 1,3,5-triaryl-2-pyrazolines, reducing reaction times to 1.5-2 hours with yields exceeding 80%.[10]
Data Summary: Conventional vs. Alternative Energy
| Method | Temperature | Time | Yield | Reference |
| Conventional Reflux | ~80-100 °C | 4-8 hours | Good (e.g., 76%) | [4][10] |
| Microwave Irradiation | 70-140 °C | 2-20 minutes | Excellent (82-96%) | [11] |
| Ultrasound Irradiation | Room Temp | 1.5-2 hours | Excellent (83-96%) | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis and how does it relate to this procedure?
The Knorr pyrazole synthesis is the classic method for preparing pyrazoles, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound.[9][14][15][16][17] The two-step synthesis from benzaldehyde is a variation of this principle. The chalcone intermediate is an α,β-unsaturated carbonyl, which can be considered a synthetic equivalent of a 1,3-dicarbonyl compound for the purpose of this cyclization reaction.[5]
Q2: Can I perform the synthesis of pyrazole from benzaldehyde in a single step (one-pot)?
Yes, one-pot, multi-component reactions for pyrazole synthesis are well-documented.[18] These methods involve mixing the aldehyde, a ketone, and a hydrazine derivative together, often with a catalyst.[19] While operationally simpler, one-pot reactions can be harder to optimize. The stepwise approach allows for the purification of the chalcone intermediate, which often leads to a cleaner final product and higher overall yield.[4] Microwave-assisted one-pot syntheses have shown considerable success, combining the efficiency of the one-pot approach with the speed of microwave heating.[13]
Q3: How do electron-donating or electron-withdrawing groups on the benzaldehyde affect the yield?
The electronic nature of the substituents on the aromatic rings can significantly influence reaction rates and yields.
-
On Benzaldehyde (in Chalcone formation): Electron-withdrawing groups make the carbonyl carbon more electrophilic, which can speed up the initial nucleophilic attack by the enolate.
-
On the Acetophenone (in Chalcone formation): Electron-withdrawing groups increase the acidity of the α-protons, facilitating enolate formation.
-
On the Chalcone (in Cyclization): The electronic nature of the substituents on the chalcone will influence the rate of the initial Michael addition by the hydrazine.
Generally, the reaction conditions can be optimized to tolerate a wide variety of functional groups on either aromatic ring.[18][19]
Q4: What are the best practices for purifying the final pyrazole product?
Purification is critical for obtaining a high-quality product.
-
Initial Workup: After the reaction, the mixture is often poured into ice-cold water to precipitate the crude product.[2] The solid is then collected by filtration.
-
Washing: The crude solid should be washed with water to remove inorganic salts and then with a cold solvent like ethanol to remove more soluble impurities.[7]
-
Recrystallization: This is the most common and effective method for purifying solid pyrazole derivatives. Ethanol is frequently used as the recrystallization solvent.[20]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel with a hexane/ethyl acetate solvent system is a reliable alternative.[21]
Experimental Protocols
Protocol 1: Synthesis of Chalcone (E)-1,3-diphenylprop-2-en-1-one
This protocol is a representative example of a Claisen-Schmidt condensation.
Materials:
-
Benzaldehyde (5.0 mmol)
-
Acetophenone (5.0 mmol)
-
Sodium Hydroxide (NaOH) pellet (5.0 mmol, approx. 0.2 g)
-
Ethanol (95%)
-
Mortar and Pestle
-
Deionized Water
Procedure:
-
Place the NaOH pellet, benzaldehyde (0.51 mL), and acetophenone (0.58 mL) into a porcelain mortar.[3]
-
Grind the mixture with the pestle for 5-10 minutes. The mixture will become a yellow paste and may solidify.[3]
-
Scrape the solid product from the mortar and transfer it to a beaker.
-
Add approximately 20 mL of cold deionized water to the solid, stir well to break up any clumps, and filter the product using a Büchner funnel.
-
Wash the solid product on the filter with two additional 20 mL portions of cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Collect the purified crystals by filtration and dry them. Determine the yield and melting point.
Protocol 2: Synthesis of 1,3,5-Triphenyl-2-pyrazoline
This protocol details the cyclization of the chalcone intermediate.
Materials:
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone from Protocol 1) (2.0 mmol)
-
Phenylhydrazine (2.2 mmol)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (4-5 drops)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.42 g) in 10 mL of ethanol.[4]
-
Add phenylhydrazine (0.24 g, 0.22 mL) to the solution.
-
Add 4-5 drops of glacial acetic acid to the mixture.[4]
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using TLC (hexane:ethyl acetate, 4:1).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
If a precipitate forms, collect the product by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.[2]
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude pyrazoline from ethanol to obtain the pure product.
-
Dry the product and determine the yield, melting point, and characterize by spectroscopy.
References
-
The Pharma Innovation Journal. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
CORE. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
YouTube. (2019). Synthesis of pyrazoles. [Link]
-
The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
PMC - NIH. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
ResearchGate. (2013). Synthesis and biological study of some new chalcone and pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a.... [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
ACS Publications. (n.d.). Solvent-Free Synthesis of Chalcones. [Link]
-
Journal Of Current Pharma Research. (2019). Curr. Pharm. Res. 2019, 412, 98-103 98. [Link]
-
GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]
-
NIH. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. [Link]
-
The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Organic Syntheses Procedure. (n.d.). 4. [Link]
-
Taylor & Francis Online. (n.d.). Full article: Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5‐triaryl‐2‐pyrazolines by treating various chalcones.... [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
JOC. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ResearchGate. (2016). (PDF) Review on Synthesis of pyrazole and pyrazolines. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
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- 21. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Common Issues in Pyrazole Cyclization Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1][2] However, their synthesis, particularly through cyclization reactions, can present several challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific experimental issues, explaining the underlying chemical principles and offering practical, field-proven solutions to overcome common hurdles such as low yields, side-product formation, purification difficulties, and regioselectivity issues.
Part 1: Low Reaction Yield
Low product yield is one of the most frequent challenges in pyrazole synthesis.[3] This section addresses the common causes and provides a systematic approach to troubleshooting.
FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Several factors can contribute to low yields in pyrazole cyclization, including the quality of starting materials, suboptimal reaction conditions, and the stability of intermediates.[3][4]
Potential Causes & Troubleshooting Steps:
-
Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can lead to undesired side reactions, consuming reagents and complicating purification.[4]
-
Protocol: Always use high-purity reagents (≥98%).[4] If the purity is questionable, consider purification of the starting materials before use. For example, 1,3-dicarbonyl compounds can often be purified by distillation or recrystallization.
-
-
Hydrazine Stability and Stoichiometry: Hydrazine and its derivatives can be unstable. Decomposition can lead to a lower effective concentration of the nucleophile.
-
Protocol: Use fresh hydrazine or hydrazine salt. In some cases, using a slight excess of the hydrazine reagent (e.g., 1.1 to 2 equivalents) can improve yields, especially if the dicarbonyl is the limiting reagent.[3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require optimization.
-
Protocol: Systematically vary the reaction temperature. While some reactions proceed well at room temperature, others may require heating to reflux to ensure complete conversion.[1] The choice of solvent can significantly impact the reaction rate and yield.[5] While ethanol is a common choice, aprotic dipolar solvents like DMF, DMAc, or NMP have been shown to improve yields in certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4][5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for diagnosing and resolving low yields in pyrazole synthesis.
Part 2: Side Reactions and Impurities
The formation of side products and colored impurities can significantly complicate the purification process and reduce the overall yield of the desired pyrazole.
FAQ 2: My reaction mixture has turned a deep yellow or red color. What is causing this and how can I prevent it?
Discoloration, often described as a "sinful yellow/red," is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[7][8] This is often due to the formation of colored impurities from the hydrazine starting material, potentially through oxidative processes.[7]
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[7]
-
Protocol: Add one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), to neutralize the acid. This can lead to a cleaner reaction profile.[7]
-
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative side reactions.[7]
-
Purification: These colored impurities can often be removed during the workup and purification stages.
-
Protocol: Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration.[7] Column chromatography is also an effective method for separating the desired pyrazole from colored impurities.
-
FAQ 3: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?
The reaction of a non-symmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can lead to the formation of two regioisomeric pyrazoles.[9] Controlling the regioselectivity is a significant challenge in pyrazole synthesis.[2][6]
Factors Influencing Regioselectivity and Control Strategies:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity.[9]
-
Insight: While ethanol is a common solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of the 5-arylpyrazole isomer in the reaction of 1,3-diketones with methylhydrazine.[9] Aprotic dipolar solvents in the presence of a strong acid have also been shown to improve regioselectivity.[6]
-
-
Electronic and Steric Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine influence which carbonyl group is preferentially attacked.[10]
-
Insight: Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. The presence of bulky substituents can also direct the nucleophilic attack to the less sterically hindered carbonyl group.[4]
-
-
pH of the Reaction Medium: The acidity or basicity of the reaction can influence the reaction pathway and, consequently, the regioselectivity.[10]
| Reaction Condition | Effect on Regioselectivity | Reference |
| Solvent | Fluorinated alcohols (TFE, HFIP) can dramatically increase regioselectivity. | [9] |
| Aprotic dipolar solvents (DMF, DMAc) with acid can improve regioselectivity. | [6] | |
| pH | Can influence the reaction pathway and the resulting ratio of regioisomers. | [10] |
| Substituents | Electronic and steric effects of substituents on both reactants play a crucial role. | [4][10] |
| Table 1: Summary of factors influencing regioselectivity in pyrazole synthesis. |
Part 3: Purification Challenges
Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of unreacted starting materials, side products, and isomers.
FAQ 4: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?
The choice of purification method depends on the physical properties of the pyrazole and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is often the first method of choice for solid products. The key is to find a suitable solvent or solvent system in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[11]
-
Protocol: A typical stationary phase is silica gel. The mobile phase (eluent) should be chosen based on the polarity of the compounds to be separated. A gradient of solvents with increasing polarity (e.g., from hexanes to ethyl acetate) is often used.
-
-
Acid-Base Extraction: Pyrazoles are weakly basic due to the presence of the nitrogen atoms and can be protonated by strong acids to form salts.[12] This property can be exploited for purification.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent. Wash with an acidic aqueous solution (e.g., dilute HCl) to extract the pyrazole into the aqueous layer as its salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent.
-
-
Formation of Acid Addition Salts: Pyrazoles can form crystalline salts with inorganic or organic acids, which can be a method of purification.[13][14]
Reaction Mechanism and Intermediates
Understanding the reaction mechanism is crucial for effective troubleshooting. The most common method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][15]
General Mechanism of the Knorr Pyrazole Synthesis:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[3][16]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[3]
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[3]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH.
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Process for the purification of pyrazoles - Google Patents.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters.
- Various methods for the synthesis of pyrazole. - ResearchGate.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
- Method for purifying pyrazoles - Google Patents.
- (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
- A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Hydrazone - Wikipedia.
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis.
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
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- 16. Hydrazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-up Synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Welcome to the technical support center for the scale-up synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. The following question-and-answer format directly addresses potential issues, providing expert insights and actionable solutions to ensure a robust and efficient process.
Frequently Asked Questions (FAQs)
Reaction Pathway & Stoichiometry
Q1: What is the most common synthetic route for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde at scale, and what are the key considerations?
A1: The most prevalent and scalable approach is the N-arylation of 4-chloropyrazole with a suitable 4-formylphenyl electrophile. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a well-established method for this transformation.[1][2] Key considerations at scale include:
-
Starting Material Purity: The purity of both 4-chloropyrazole and the 4-formylphenyl derivative (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) is critical to minimize side reactions and simplify purification.
-
Catalyst System: A copper(I) source, such as CuI, is commonly used, often in conjunction with a ligand to improve reaction efficiency and mildness.[3][4]
-
Solvent Selection: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typical choices for Ullmann couplings to ensure solubility and achieve necessary reaction temperatures.
-
Base Selection: An appropriate inorganic base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the deprotonation of the pyrazole nitrogen.
Q2: How critical is the stoichiometry of the reactants and catalyst on a large scale?
A2: Stoichiometry is paramount in a scaled-up process for both economic and quality reasons.
-
Pyrazole to Aryl Halide Ratio: A slight excess of the pyrazole (e.g., 1.1-1.2 equivalents) can be beneficial to ensure complete consumption of the more expensive aryl halide. However, a large excess will complicate purification.
-
Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings (5-10 mol%), for large-scale production, minimizing the copper catalyst (e.g., 1-2 mol%) is crucial to reduce cost and simplify the removal of residual copper from the final product.
-
Ligand Loading: The ligand-to-copper ratio is also important. Typically, a 1:1 or 2:1 ligand-to-copper ratio is employed, depending on the specific ligand used.
-
Base: A sufficient excess of the base (e.g., 2-3 equivalents) is necessary to drive the reaction to completion.
Troubleshooting Guide
Low Yield & Incomplete Conversion
Q3: We are observing low yields and incomplete conversion during the scale-up of the Ullmann coupling. What are the likely causes and how can we address them?
A3: Low yields and incomplete conversion are common scale-up challenges that can stem from several factors:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reactants, catalyst, and base from interacting effectively.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous slurry.
-
-
Poor Temperature Control: The endothermic or exothermic nature of the reaction can be more pronounced at scale. Localized hot or cold spots can lead to side reactions or slow down the desired transformation.
-
Solution: Implement a robust temperature control system with efficient heat transfer. For exothermic reactions, a controlled addition of one of the reactants might be necessary.
-
-
Catalyst Deactivation: The copper catalyst can be sensitive to impurities or air.
-
Solution: Ensure all starting materials and the solvent are of high purity and sufficiently dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction.[5]
dot
Caption: Troubleshooting workflow for low yield.
Impurity Profile & Side Reactions
Q4: We are observing significant levels of a dehalogenated byproduct (4-formylbenzaldehyde) in our crude product. What is causing this and how can it be minimized?
A4: The formation of a dehalogenated byproduct is likely due to a hydrodehalogenation side reaction.[6] This can be exacerbated by:
-
High Reaction Temperatures: Elevated temperatures can promote this side reaction.
-
Solution: Optimize the reaction temperature to the lowest point where a reasonable reaction rate is still achieved.
-
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation.
-
Solution: Ensure all reagents and the solvent are rigorously dried before use.
-
-
Catalyst System: The choice of ligand and base can influence the extent of this side reaction.
-
Solution: Experiment with different ligands or a milder base to see if the formation of the byproduct is suppressed.
-
Q5: Are there other common impurities we should be aware of during the synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde?
A5: Yes, other potential impurities include:
-
Unreacted Starting Materials: As discussed, incomplete conversion will leave residual 4-chloropyrazole and the 4-formylphenyl starting material.
-
Homocoupling of the Aryl Halide: Dimerization of the 4-formylphenyl starting material can occur, though this is often less prevalent in Ullmann couplings compared to other cross-coupling reactions.
-
Positional Isomers: If a substituted pyrazole is used, N-arylation can occur at different nitrogen atoms, leading to regioisomers. For 4-chloropyrazole, this is not a concern.
Work-up & Purification
Q6: What are the main challenges in the work-up and purification of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde at scale?
A6: Scaling up the work-up and purification presents several challenges:
-
Removal of Copper Catalyst: Residual copper can be difficult to remove and may be undesirable in the final product, especially for pharmaceutical applications.
-
Solution:
-
Aqueous Washes: Washing the organic phase with an aqueous solution of a chelating agent like ammonia or ammonium chloride can help extract the copper salts.
-
Filtration: Passing the product solution through a pad of celite or silica gel can also aid in removing residual copper.
-
-
-
Product Isolation: The choice of crystallization solvent is critical for obtaining a high-purity product with good recovery.
-
Solution: Conduct a thorough solvent screen to identify a suitable crystallization solvent or solvent system. Common choices include isopropanol, ethanol, or mixtures with water or heptane.
-
-
Handling of High-Boiling Solvents: The use of solvents like DMF or DMSO can complicate product isolation due to their high boiling points.
-
Solution:
-
Extraction: After the reaction, dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate, toluene) and wash extensively with water or brine to remove the high-boiling solvent.
-
Steam Distillation: In some cases, steam distillation can be used to remove high-boiling solvents.
-
-
dot
Caption: General work-up and purification workflow.
Alternative Synthetic Strategies
Q7: Are there viable alternative synthetic routes to the Ullmann coupling for the large-scale synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde?
A7: Yes, other modern cross-coupling reactions can be considered, each with its own set of advantages and challenges:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for C-N bond formation and often proceeds under milder conditions than traditional Ullmann couplings.[7][8] However, the cost of palladium catalysts and ligands can be a significant factor at scale.
-
Chan-Lam Coupling: This copper-catalyzed reaction utilizes boronic acids as the coupling partner and is often performed under aerobic conditions.[9][10] The use of a boronic acid derivative of 4-formylbenzaldehyde would be required.
The choice of the optimal route will depend on a thorough process development study, considering factors such as cost of goods, process robustness, and the impurity profile of the final product.
Experimental Protocols & Data
Representative Lab-Scale Protocol for Ullmann Coupling
This protocol is a starting point and will require optimization for scale-up.
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Chlorobenzaldehyde | 140.57 g/mol | 10.0 | 1.41 g | 1.0 |
| 4-Chloropyrazole | 102.51 g/mol | 12.0 | 1.23 g | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.5 | 95 mg | 0.05 |
| 1,10-Phenanthroline | 180.21 g/mol | 0.5 | 90 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20.0 | 2.76 g | 2.0 |
| Dimethylformamide (DMF) | - | - | 20 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde, 4-chloropyrazole, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add DMF via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol/water).
References
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- BenchChem. (2025).
- Books. (n.d.).
- ChemRxiv. (n.d.).
- MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3076.
- Optimising a Buchwald-Hartwig amin
- ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1546–1576.
- TCI Chemicals. (n.d.).
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Method for purifying pyrazoles.
- PubMed. (2025).
- ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
- Semantic Scholar. (n.d.). [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar.
- PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Chemical Communications (RSC Publishing). (n.d.). First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls.
- MDPI. (2024).
- PubMed. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097–2100.
- PubMed. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic Letters, 9(7), 1271–1274.
- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- ACS Publications. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles.
- ResearchGate. (n.d.). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I.
- MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- ArODES. (n.d.).
- ResearchGate. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls†.
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Synthesis, 53(03), 449–481.
- PubMed. (2025). Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. Journal of the American Chemical Society.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Copper-catalysed cross-coupling: an untapped potential.
- ResearchGate. (n.d.). Copper-catalysed cross-coupling: An untapped potential | Request PDF.
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Technical Support Center: Alternative Catalysts for Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of pyrazole derivatives using a variety of alternative catalytic systems. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to help you overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and application of alternative catalysts in pyrazole synthesis.
Q1: My pyrazole synthesis is suffering from low yields. What are the likely causes and how can I improve them?
A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Incomplete Reactions: The reaction may not be reaching completion. To address this, consider increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] For many condensation reactions, increasing the temperature by refluxing the reaction mixture can be beneficial.[1]
-
Suboptimal Catalyst Choice: The selection and concentration of the catalyst are critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid, such as acetic acid, is often used to facilitate imine formation.[1][2] However, for specific substrates, alternative catalysts like nano-ZnO or Lewis acids may offer improved yields.[1][3]
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.[1] For instance, in the Knorr synthesis, careful control of reaction conditions is necessary to minimize the formation of isomers.[1]
-
Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of multiple regioisomers is a common issue that can lower the yield of the desired product.[4] To enhance regioselectivity, you can try screening different solvents and catalysts or lowering the reaction temperature.[4]
Q2: I'm observing the formation of multiple regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity, especially with unsymmetrical starting materials, is a key challenge. The choice of catalyst and reaction conditions plays a pivotal role.
-
Catalyst-Controlled Regioselectivity: Certain catalysts can direct the reaction towards a specific regioisomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines have shown high regioselectivity, leading to the formation of 3-CF3-pyrazoles with exceptional yields.[3]
-
Reaction Condition Optimization: Screening different solvents and adjusting the reaction temperature can significantly influence regioselectivity.[4] Lowering the temperature often favors the thermodynamically more stable product.[4]
-
Strategic Choice of Starting Materials: The structure of the reactants can also dictate the regiochemical outcome. For instance, the use of α,β-alkynic hydrazones in a one-pot reaction with phenylselenyl chloride leads to the specific formation of 4-(phenylselanyl)pyrazoles.[3]
Q3: What are the advantages of using heterogeneous catalysts for pyrazole synthesis, and what are some common examples?
A3: Heterogeneous catalysts offer several advantages over their homogeneous counterparts, primarily related to sustainability and process efficiency.
-
Key Advantages:
-
Easy Separation and Reusability: Heterogeneous catalysts can be easily recovered from the reaction mixture by simple filtration, allowing for multiple reuse cycles without a significant loss of activity.[5][6]
-
Reduced Waste: The reusability of these catalysts minimizes waste generation, aligning with the principles of green chemistry.[7][8]
-
Improved Product Purity: The straightforward separation of the catalyst often leads to cleaner reaction profiles and simplifies product purification.[6]
-
-
Common Examples of Heterogeneous Catalysts:
-
Montmorillonite K-10: This acidic clay is an effective and reusable catalyst for the synthesis of pyranopyrazoles.[5][9]
-
Amberlyst-70: A resinous, non-toxic, and thermally stable solid acid catalyst that works efficiently in aqueous media at room temperature.[10][11][12]
-
Nano-Catalysts: Nanoparticles of metal oxides like ZnO and Fe3O4 have shown high catalytic activity in pyrazole synthesis under mild conditions.[3] For instance, nano-ZnO has been used as an eco-friendly catalyst in aqueous media.[3]
-
Metal-Organic Frameworks (MOFs): MOFs can act as highly efficient and recyclable catalysts, as demonstrated by the use of [Ce(l-Pro)2]2 (Oxa) for pyrazole synthesis under mild conditions.[13]
-
Section 2: Troubleshooting Guides for Specific Catalytic Systems
This section provides detailed troubleshooting for common issues encountered with specific classes of alternative catalysts.
Guide 1: Nanocatalyst-Mediated Pyrazole Synthesis
Issue: Inconsistent catalytic activity or catalyst deactivation after a few cycles.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Agglomeration | 1. Optimize catalyst loading; use the minimum effective amount.2. Improve dispersion by using ultrasonication during reaction setup.3. Consider surface modification of the nanoparticles to prevent aggregation. | High catalyst concentrations can lead to the agglomeration of nanoparticles, reducing the available active surface area and thus decreasing catalytic efficiency. |
| Leaching of Active Species | 1. Perform a hot filtration test to check for leaching.2. If leaching is confirmed, consider using a more robust support material or stronger anchoring of the active species. | The active catalytic species may detach from the nanoparticle support and enter the solution, leading to a loss of heterogeneity and reusability. |
| Fouling of Catalyst Surface | 1. Wash the recovered catalyst with an appropriate solvent to remove adsorbed species.2. Perform a calcination step (if the catalyst is thermally stable) to regenerate the surface. | Byproducts or unreacted starting materials can adsorb onto the catalyst surface, blocking active sites and reducing its activity. |
Experimental Protocol: Synthesis of Pyrazole Derivatives using a Nano-ZnO Catalyst [3]
-
To a mixture of a 1,3-dicarbonyl compound (1 mmol) and a hydrazine derivative (1.1 mmol) in water (10 mL), add a catalytic amount of nano-ZnO (e.g., 10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst by filtration.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Catalytic Cycle Visualization
Catalytic cycle for nano-ZnO catalyzed pyrazole synthesis.
Guide 2: Green Catalysts in Aqueous Media
Issue: Poor reaction rates or insolubility of reactants in water.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Low Reactant Solubility | 1. Add a co-solvent like ethanol to improve solubility.[6]2. Use a phase-transfer catalyst to facilitate the reaction between immiscible reactants.3. Employ microwave irradiation to enhance reaction rates and solubility.[14] | Many organic reactants have limited solubility in water, which can hinder reaction kinetics. A co-solvent or phase-transfer catalyst can create a more homogeneous reaction environment. |
| Insufficient Catalyst Activity in Water | 1. Screen different water-tolerant catalysts, such as Amberlyst-70 or certain nanocatalysts.[10]2. Adjust the pH of the aqueous medium to optimize catalyst performance. | Not all catalysts are effective in an aqueous environment. Water can sometimes deactivate catalysts or alter their acidic/basic properties. |
| Product Inhibition | 1. If the product is insoluble in water, it may precipitate out, driving the reaction forward. If it is soluble and inhibitory, consider in-situ product removal techniques. | The accumulation of the product in the reaction medium can sometimes inhibit the catalyst or shift the reaction equilibrium. |
Section 3: Performance Comparison of Alternative Catalysts
The selection of a suitable catalyst is a critical decision that influences yield, reaction time, and overall process sustainability. The following table provides a comparative overview of various alternative catalysts for pyrazole synthesis.
| Catalyst | Typical Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference(s) |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [15] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [3][15] |
| Montmorillonite K-10 | Multicomponent | Catalytic | Eco-friendly solvents | Varies | Varies | Good | Up to 5 times | [5] |
| Ammonium Chloride | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Varies | Varies | Good | Not Reported | [7] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Catalytic | Water | Room Temp | Varies | Good | Recyclable | [10][12] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Catalytic | Water | Room Temp | Varies | High (up to 98%) | Recyclable | [3] |
| [Ce(l-Pro)2]2 (Oxa) | 1,3-Dicarbonyls, Phenylhydrazines | Catalytic | Varies | Mild | Short | High | Recyclable | [13] |
| Nickel-based heterogeneous | Ketones, Aldehydes, Hydrazines | 10 mol% | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 times | [16] |
Section 4: Experimental Workflow Visualization
A generalized workflow for pyrazole synthesis using a recyclable heterogeneous catalyst is depicted below.
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
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- 13. [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in their reactions. In this document, we will explore the critical role of solvent choice in directing the outcome of pyrazole formation, providing troubleshooting guides, detailed protocols, and mechanistic insights to help you achieve your desired regioisomer with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis, and why is it a common challenge?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, the classic Knorr synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can proceed via two different pathways, as either of the non-equivalent carbonyl groups can be attacked first by a specific nitrogen atom of the hydrazine. This leads to the potential formation of two distinct regioisomeric pyrazoles.[3]
The primary challenge is that these regioisomers often have very similar physical properties, making their separation by standard techniques like column chromatography difficult and costly, leading to reduced overall yields of the desired product.[4][5] Gaining control over which isomer is formed is therefore a critical objective in synthetic design.
Figure 1: General reaction scheme showing the two competing pathways in pyrazole synthesis from an unsymmetrical 1,3-diketone, leading to two possible regioisomers.
Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these is the first step to troubleshooting:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups (like -CF₃) can significantly activate a nearby carbonyl group, making it a more favorable site for initial nucleophilic attack.[3]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically encumbered site.[3]
-
Reaction Conditions: This is often the most critical and easily adjustable set of variables. Parameters such as solvent , temperature, and pH can dramatically influence which regioisomer is favored.[6] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[1][3]
Troubleshooting Guide: Optimizing Regioselectivity
Q3: I am getting a poor ratio of regioisomers in ethanol. How can I troubleshoot my reaction to favor a single product?
A3: If your reaction lacks selectivity in a conventional solvent like ethanol, the most impactful troubleshooting step is to perform a solvent screen. The choice of solvent can fundamentally alter the reaction pathway by differentially stabilizing intermediates or transition states.[3]
Figure 2: A troubleshooting workflow for improving the regioselectivity of pyrazole synthesis, prioritizing a solvent screen.
Q4: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?
A4: The dramatic improvement in regioselectivity observed with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a key finding in modern pyrazole synthesis.[4][5] While non-nucleophilic, these solvents possess unique properties that differentiate them from their non-fluorinated counterparts like ethanol.
The prevailing hypothesis is that their strong hydrogen-bond-donating capabilities play a crucial role.[3] Fluorinated alcohols can form strong hydrogen bonds with the carbonyl oxygens of the 1,3-diketone. This interaction is thought to preferentially activate one carbonyl group over the other, lowering the energy barrier for nucleophilic attack at that specific site and thereby directing the reaction down a single pathway. This leads to the formation of one regioisomer with very high selectivity.[3][4]
Data & Protocols
Improving Regioselectivity with Fluorinated Solvents: A Data-Driven Example
The use of fluorinated alcohols can dramatically improve the regioselectivity of the reaction between 1,3-diketones and methylhydrazine.[4] The data below, adapted from the literature, illustrates the profound effect of switching from ethanol to TFE and HFIP for the synthesis of 5-aryl-3-trifluoromethyl-1-methylpyrazoles.[4]
| Entry | 1,3-Diketone (R) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | 2-Furyl | EtOH | 57:43 | 95 |
| 2 | 2-Furyl | TFE | 85:15 | 93 |
| 3 | 2-Furyl | HFIP | 97:3 | 96 |
| 4 | Phenyl | EtOH | 60:40 | 90 |
| 5 | Phenyl | HFIP | 99:1 | 94 |
| 6 | 4-MeO-Phenyl | EtOH | 62:38 | 88 |
| 7 | 4-MeO-Phenyl | HFIP | >99:1 | 92 |
Data synthesized from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[4] Isomer A corresponds to the 5-Aryl pyrazole, the desired product in this study.
Experimental Protocol: Solvent Screening for Regioselective Pyrazole Synthesis
This protocol provides a self-validating system to quickly assess the impact of solvent on the regioselectivity of your specific reaction.
Objective: To determine the optimal solvent for the regioselective synthesis of a pyrazole from a given 1,3-dicarbonyl and substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Solvent 1: Ethanol (Absolute)
-
Solvent 2: 2,2,2-Trifluoroethanol (TFE)
-
Solvent 3: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Small reaction vials with stir bars
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
-
Analytical instruments (¹H NMR, LC-MS)
Procedure:
-
Reaction Setup:
-
Set up three identical reaction vials, labeling them "EtOH," "TFE," and "HFIP."
-
To each vial, add the 1,3-dicarbonyl compound (1.0 eq).
-
Dissolve the dicarbonyl in the corresponding solvent (approx. 0.2 M concentration).
-
-
Reactant Addition:
-
Add the substituted hydrazine (1.1 eq) to each vial at room temperature while stirring.
-
If the hydrazine is a salt (e.g., hydrochloride), add one equivalent of a mild base like sodium acetate.
-
-
Reaction Monitoring:
-
Stir all three reactions at room temperature.
-
Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). Reactions in fluorinated alcohols are often very fast.[4]
-
-
Workup:
-
Once complete, dilute each reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis (The Critical Step):
-
Take a sample of each crude product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum for each sample.
-
Interpretation: Identify distinct, well-resolved signals corresponding to each regioisomer (e.g., N-methyl or aromatic protons). Integrate these signals to accurately determine the regioisomeric ratio.
-
Confirm the identity of the major and minor isomers, if necessary, using 2D NMR techniques (NOESY) or by comparing with known literature data.
-
-
-
Compare the regioisomeric ratios obtained in the three different solvents. The solvent that provides the highest ratio of the desired isomer is the optimal choice for scale-up.
-
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. American Chemical Society. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3852. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Monitoring 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde Synthesis by TLC
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. This document moves beyond a simple procedural outline, offering insights into the causality behind experimental choices and robust troubleshooting strategies to ensure reliable and reproducible results.
The Critical Role of TLC in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful analytical technique used to monitor the progress of a chemical reaction.[1][2] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC provides a visual confirmation of the consumption of starting materials and the formation of the desired product.[1][3] For the synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, an intermediate in pharmaceutical development, precise reaction monitoring is crucial to optimize reaction times, minimize side-product formation, and ensure the desired yield and purity.
The principle of TLC separation hinges on polarity.[4] The stationary phase, typically silica gel, is highly polar. The mobile phase, a solvent or mixture of solvents, is less polar.[4] Compounds with higher polarity will adhere more strongly to the stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[3][4][5] Conversely, less polar compounds will have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[4][5]
The structure of the starting materials and the product in the synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde dictates their relative polarities and, consequently, their behavior on a TLC plate. The product, with its benzaldehyde and chloro-pyrazole moieties, will have a distinct polarity compared to the initial reactants (e.g., a boronic acid derivative and a pyrazole). This difference in polarity is what allows for effective monitoring of the reaction's progress.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for monitoring the synthesis reaction using TLC.
Caption: Workflow for TLC Monitoring of Reaction Progress.
Detailed TLC Protocol
| Step | Procedure | Scientific Rationale & Expert Insights |
| 1. Mobile Phase Selection | Prepare a mixture of ethyl acetate and hexane (a common starting ratio is 30:70 v/v).[6][7] | The polarity of the mobile phase is critical for achieving good separation. A mixture of a more polar solvent (ethyl acetate) and a less polar solvent (hexane) allows for fine-tuning of the polarity to achieve optimal Rf values (ideally between 0.2 and 0.8).[8] Starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate is a standard optimization strategy. |
| 2. TLC Plate Preparation | Use a silica gel 60 F254 plate. With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge. | Silica gel is a polar adsorbent.[9] The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm UV light.[10][11][12] Using a pencil is crucial as ink from a pen will dissolve in the mobile phase and chromatograph along the plate.[13] |
| 3. Spotting | On the baseline, spot the starting materials, a co-spot (starting materials and reaction mixture in the same spot), and the reaction mixture at different time points. | Spotting should be done with a capillary tube to create small, concentrated spots.[14] The co-spot is essential to confirm the identity of the starting material spot in the reaction mixture lane. |
| 4. Development | Place the spotted TLC plate in a developing chamber containing the mobile phase. The solvent level must be below the baseline. Cover the chamber. | The chamber should be saturated with solvent vapors to ensure a uniform solvent front and reproducible Rf values.[15] If the solvent level is above the baseline, the spotted samples will dissolve into the solvent pool instead of developing up the plate.[13] |
| 5. Visualization | Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] Visualize the spots under a UV lamp (254 nm).[10][11][16] Circle the spots with a pencil. If needed, further visualization can be done using an iodine chamber.[10][11][17] | Aromatic compounds like the starting materials and the product are typically UV-active.[10][16] Iodine vapor can also be used as it complexes with many organic compounds, rendering them visible as brown spots.[10][17] |
| 6. Interpretation | Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1][5][18] Monitor the disappearance of the starting material spots and the appearance of the product spot over time. | The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane. The product spot should appear as a single, well-defined spot with a unique Rf value. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC monitoring of the 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde synthesis.
Q1: My spots are streaking up the plate. What's causing this and how can I fix it?
A1: Streaking can be caused by several factors:
-
Overloading the sample: Applying too much sample to the TLC plate can lead to broad, streaky spots.[13][15]
-
Solution: Dilute your sample and re-spot a smaller amount on the plate.[15]
-
-
Highly polar compounds: Some compounds, particularly those with acidic or basic functional groups, can interact too strongly with the silica gel, causing streaking.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine can improve spot shape.[14]
-
-
Inappropriate solvent system: If the mobile phase is too polar, it may not effectively move the compound off the baseline, leading to streaking.
-
Solution: Try a less polar mobile phase (e.g., increase the proportion of hexane).
-
Q2: All my spots are either at the baseline or at the solvent front. What should I do?
A2: This indicates that the polarity of your mobile phase is not suitable for your sample.
-
Spots at the baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the plate.[4]
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4]
-
-
Spots at the solvent front (Rf ≈ 1): The mobile phase is too polar, causing all components to travel with the solvent front without separation.[4]
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[4]
-
Q3: I can't see any spots on my TLC plate after development.
A3: This can be due to a few reasons:
-
Insufficient sample concentration: The amount of compound spotted may be below the detection limit of the visualization method.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample on the plate.[13]
-
-
Non-UV active compounds: While the reactants and product in this synthesis are expected to be UV-active, some impurities might not be.
-
Sample evaporation: If the compound is volatile, it may have evaporated from the plate before or during development.
-
Solution: This is less likely for the compounds in this synthesis but can be addressed by minimizing the time the plate is exposed to the open air before development.
-
Q4: My spots are not round, but appear as crescents or distorted shapes. Why is this happening?
A4: Distorted spot shapes can arise from:
-
Damage to the silica gel: Scratching the silica gel surface during spotting can disrupt the capillary flow of the mobile phase, leading to misshapen spots.
-
Solution: Be gentle when spotting and avoid applying too much pressure with the capillary tube.
-
-
Uneven solvent front: If the mobile phase does not move up the plate evenly, it can cause the spots to run unevenly.[15]
-
Solution: Ensure the bottom of the TLC plate is level in the developing chamber and that the chamber is not disturbed during development.[15]
-
Q5: I see multiple spots in my product lane even after the starting materials are gone. What does this mean?
A5: The presence of multiple spots in the product lane indicates the formation of side products or the presence of impurities.
-
Solution: This information is valuable for optimizing your reaction conditions. You may need to adjust the reaction temperature, time, or stoichiometry of reagents to minimize the formation of these byproducts. The Rf values of these impurity spots can also guide subsequent purification steps, such as column chromatography.
References
- Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
- ChemBAM. TLC troubleshooting.
- University of Toronto Scarborough. Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Khan Academy. Calculating retention factors for TLC.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC.
- Labster. TLC Visualization Methods.
- Scribd. TLC Visualization Techniques.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Labster. TLC Visualization Methods.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- ChemScene. Building blocks | Bioactive small molecules.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
Sources
- 1. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 18. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
Technical Support Center: Purification of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. The following troubleshooting guides and FAQs are designed to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide
This section addresses common problems observed during the workup and purification of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
Question 1: My isolated product is an oily or gummy solid instead of a crystalline powder. What is the likely cause and solution?
Answer:
This issue typically points to the presence of residual solvents or low-molecular-weight impurities, such as unreacted starting materials. An incomplete reaction or inefficient initial workup is the primary cause.
-
Causality: The desired product, an aryl pyrazole, is typically a solid at room temperature.[1] The presence of unreacted precursors (e.g., a liquid hydrazine source or benzaldehyde derivative) or residual high-boiling solvents (like DMF or DMSO) can depress the melting point and prevent crystallization, resulting in an oil or gum.
-
Recommended Solution:
-
Aqueous Wash: First, ensure a thorough aqueous workup was performed post-reaction. If the crude product is soluble in a water-immiscible solvent like ethyl acetate or dichloromethane, wash it sequentially with a mild base (e.g., 5% aqueous sodium bicarbonate) to remove acidic impurities, followed by a brine wash to reduce the concentration of water in the organic layer.[2]
-
Column Chromatography: If the product remains oily, purification by flash column chromatography is the most effective method to separate the desired compound from non-polar and polar impurities. A detailed protocol is provided below.
-
Trituration/Recrystallization: If the oil is highly concentrated with the desired product, you can attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) and scratch the side of the flask with a glass rod. Once a solid begins to form, it can be collected and subjected to a full recrystallization.
-
Question 2: My TLC analysis shows a primary product spot, but also a highly polar, streaking spot near the baseline. What is this impurity and how do I remove it?
Answer:
The highly polar, streaking spot is characteristic of the corresponding carboxylic acid: 4-(4-Chloro-1H-pyrazol-1-YL)benzoic acid. This is the most common process-related impurity.
-
Causality: The aldehyde functional group on the benzaldehyde moiety is susceptible to air oxidation, a common issue with benzaldehyde derivatives.[2] This oxidation can occur during the reaction, workup, or even during storage if the compound is exposed to air.[2] The resulting carboxylic acid is significantly more polar than the parent aldehyde, causing it to adhere strongly to the silica gel on a TLC plate and streak.
-
Recommended Solution:
-
Basic Aqueous Wash: The most straightforward removal method is a liquid-liquid extraction using a mild aqueous base.[2][3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic solution two to three times with a saturated sodium bicarbonate (NaHCO₃) or 5-10% sodium carbonate (Na₂CO₃) solution.[2][3] The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Verification: After the washes, spot the organic layer on a new TLC plate. The baseline streaking spot should be absent. Proceed to dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Question 3: My purified product appears clean by TLC, but NMR or LC-MS analysis shows contamination with regioisomers. How can I separate them?
Answer:
The formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using substituted hydrazines.[4]
-
Causality: The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[4] If both the hydrazine and the dicarbonyl are unsymmetrical, two different regioisomeric pyrazole products can form. These isomers often have very similar polarities, making them difficult to separate.
-
Recommended Solution:
-
High-Resolution Column Chromatography: Standard flash chromatography may not be sufficient. You may need to employ a longer column, a shallower solvent gradient, or a different stationary phase (like alumina) to achieve separation.[3] Monitor fractions carefully by TLC or LC-MS.
-
Recrystallization: Fractional recrystallization can sometimes be effective. This involves carefully selecting a solvent system where the solubility of the two isomers is slightly different. This is often an iterative, trial-and-error process. Common solvents for aryl pyrazoles include ethanol, ethyl acetate, acetone, or mixtures thereof.[5][6]
-
Preparative HPLC: For achieving very high purity or for separating particularly challenging isomers, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[7]
-
Question 4: I observed significant product degradation after purification by silica gel column chromatography. What happened and how can I prevent it?
Answer:
Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or formation of acetals if alcoholic solvents are used.[3][8]
-
Causality: The surface of silica gel possesses acidic silanol groups (Si-OH). These can catalyze the decomposition of sensitive functional groups like aldehydes.[3] If you use an eluent containing methanol or ethanol, the acidic silica can also catalyze the formation of the corresponding acetal as a byproduct.
-
Recommended Solution:
-
Neutralized Eluent: Add a small amount of a basic modifier, such as triethylamine (Et₃N), to your eluent system (typically 0.1-1% by volume). The triethylamine will neutralize the acidic sites on the silica gel, preventing degradation of the aldehyde.
-
Use a Different Stationary Phase: If degradation persists, switch to a neutral stationary phase like neutral alumina.[3] The separation profile may differ from silica, so some optimization of the eluent system will be necessary.
-
Alternative Purification: If possible, avoid column chromatography altogether and rely on recrystallization or bisulfite adduct formation if the compound proves too unstable on any stationary phase.[3][8]
-
Impurity Formation and Purification Workflow
The following diagrams illustrate the common impurity pathways and a recommended workflow for achieving high purity.
Caption: Common impurity pathways in the synthesis.
Caption: Recommended purification decision workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde?
A1: The three most common impurities are:
-
Unreacted Starting Materials: Such as 4-chloro-1H-pyrazole and the benzaldehyde precursor used in the synthesis.
-
4-(4-Chloro-1H-pyrazol-1-YL)benzoic acid: The product of air oxidation of the aldehyde group.[2]
-
Regioisomers: Depending on the synthetic route, an isomeric pyrazole may form, which can be difficult to separate.[4]
Q2: What is the most reliable method for removing the corresponding benzoic acid impurity?
A2: An extractive workup with a mild aqueous base is the most efficient and reliable method.[2][3] Dissolving the crude material in a solvent like ethyl acetate and washing with saturated sodium bicarbonate solution will selectively convert the acidic impurity into its water-soluble salt, which is removed with the aqueous layer. This should always be the first purification step performed after the reaction is complete.
Q3: For general-purpose purification, is recrystallization or column chromatography better?
A3: This depends on the impurity profile.
-
Recrystallization is preferred if the crude product is already relatively pure (>90-95%) and the main impurities have different solubility profiles. It is faster, uses less solvent, and is more scalable than chromatography. Suitable solvents for aryl pyrazoles often include ethanol, methanol, ethyl acetate, or solvent/anti-solvent pairs like ethyl acetate/hexanes or ethanol/water.[1][5]
-
Column Chromatography is necessary when the product is significantly impure or contains multiple impurities with polarities similar to the product. It offers much higher resolving power than a single recrystallization.[3]
Q4: How should I store the purified 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde to prevent degradation?
A4: To prevent oxidation of the aldehyde, the purified compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[2] Storing it in a freezer (-20 °C) in a tightly sealed amber vial that has been backfilled with inert gas is ideal.
Q5: What analytical techniques are best for assessing the final purity of the compound?
A5: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): For a quick check of baseline purity and the presence of major impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or residual solvents.[4]
-
Mass Spectrometry (MS) or LC-MS: To confirm the molecular weight and identify trace-level impurities that may not be visible by NMR.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity (e.g., >99% by area).[7]
Experimental Protocols
Protocol 1: Purification by Basic Wash and Recrystallization
This protocol is ideal for crude material that is already substantially pure but contains the acidic benzoic acid impurity.
-
Dissolution & Wash: Dissolve the crude product (1.0 eq) in ethyl acetate (10-20 mL per gram of crude). Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, shake vigorously for 1 minute, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution. Monitor the organic layer by TLC to confirm the disappearance of the polar acid spot.
-
Final Wash & Dry: Wash the organic layer once with an equal volume of brine. Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization: Dissolve the resulting solid in a minimum amount of a hot solvent, such as ethanol or ethyl acetate.[5] Slowly add a non-polar "anti-solvent" like water or hexanes dropwise until the solution becomes faintly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for crude material containing multiple impurities or unreacted starting materials.
-
Column Preparation: Prepare a column with silica gel (230-400 mesh) in a non-polar solvent like hexanes.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator. Load this powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes. Crucially, add 0.5% triethylamine (Et₃N) to the eluent mixture to prevent product degradation on the acidic silica gel. [3]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Basic Aqueous Wash | Acidic impurities (e.g., benzoic acid derivative)[2] | Fast, simple, high throughput | Only removes acidic impurities |
| Recrystallization | Impurities with different solubility profiles[5][6] | Scalable, cost-effective, high purity possible | Can have low yield if product is soluble[6] |
| Column Chromatography | Wide range of impurities (polar & non-polar)[3] | High resolving power, versatile | Labor-intensive, potential for product degradation[3] |
| Bisulfite Adduct Formation | Non-aldehyde impurities[8] | Highly selective for aldehydes | Requires aqueous conditions, two-step process |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazoles: Strategies, Mechanisms, and Modern Methodologies
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile five-membered heterocyclic structure is a privileged scaffold found in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various agrochemicals and functional dyes. The efficacy of these molecules is intrinsically linked to the nature and position of their substituents, making the strategic synthesis of specifically substituted pyrazoles a critical endeavor for researchers and drug development professionals.
This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing substituted pyrazoles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and present detailed protocols and comparative data to inform your synthetic strategy.
The Paal-Knorr Synthesis: The Classical Condensation Approach
The condensation of 1,3-dicarbonyl compounds with hydrazines, a variant of the Paal-Knorr synthesis, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. Its enduring popularity stems from the ready availability of starting materials and the operational simplicity of the reaction.
Mechanism and Experimental Causality
The reaction proceeds via a two-step mechanism: initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
The choice of solvent and catalyst is crucial for controlling the reaction rate and minimizing side products. Protic solvents like ethanol or acetic acid are commonly employed as they facilitate both the initial condensation and the final dehydration step. While the reaction can proceed without a catalyst, acid catalysis (e.g., using a few drops of HCl or H₂SO₄) is often used to accelerate the imine-enamine tautomerization and the cyclization step. However, excessive acid can lead to degradation of the starting materials, a key consideration when working with sensitive substrates.
Regioselectivity Concerns
A significant challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential for forming a mixture of two regioisomeric pyrazoles. The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups. Generally, the most electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in the reaction of a 1,3-ketoester with hydrazine, the ketone carbonyl is typically more reactive than the ester carbonyl, leading to a predictable major regioisomer.
Representative Protocol: Synthesis of 1,3,5-trimethylpyrazole
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added methylhydrazine (0.46 g, 10 mmol).
-
A catalytic amount of glacial acetic acid (0.1 mL) is added, and the mixture is refluxed for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,3,5-trimethylpyrazole.
(3+2) Cycloaddition Reactions: A Powerful Tool for Regiocontrolled Synthesis
The [3+2] cycloaddition reaction, particularly between a diazo compound and an alkyne, offers a highly efficient and often regioselective route to substituted pyrazoles. This method is a cornerstone of click chemistry and provides access to pyrazole scaffolds that are difficult to obtain through classical condensation methods.
Mechanism and Experimental Causality
This reaction is a type of 1,3-dipolar cycloaddition. The diazo compound acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted or stepwise cycloaddition leads to the formation of the five-membered pyrazole ring in a single synthetic operation.
A key advantage of this method is the high degree of regiocontrol achievable, especially with terminal alkynes. The use of copper(I) or ruthenium(II) catalysts in the azide-alkyne cycloaddition (a related reaction producing triazoles) has inspired the development of catalyzed versions for pyrazole synthesis, which can further enhance regioselectivity and reaction rates. For instance, the reaction of diazomethane with a terminal alkyne typically yields the 3-substituted pyrazole as the major product.
Workflow for (3+2) Cycloaddition
Caption: General workflow for the synthesis of pyrazoles via (3+2) cycloaddition.
Multicomponent Reactions (MCRs): A Strategy for Efficiency and Complexity
Multicomponent reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful strategy for the synthesis of complex molecules like substituted pyrazoles. These reactions are highly atom-economical and can rapidly generate molecular diversity.
Mechanism and Experimental Causality
A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. The reaction proceeds through a cascade of sequential steps, often starting with the formation of a Knoevenagel condensation product between the dicarbonyl and the aldehyde, which then reacts with the hydrazine in a manner analogous to the Paal-Knorr synthesis.
The success of an MCR depends on carefully orchestrating the reactivity of the components to favor the desired reaction cascade over competing side reactions. The choice of catalyst can be critical. For example, a Lewis acid might be used to activate the aldehyde for the Knoevenagel condensation, while a Brønsted acid might be optimal for the final cyclization and dehydration. Green chemistry principles are often incorporated into MCRs through the use of environmentally benign solvents like water or ethanol and the development of reusable catalysts.
Logical Relationship of MCR Components
A Comparative Spectroscopic Guide: Unraveling the Structure of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde through ¹H and ¹³C NMR Analysis
In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde stands as a key intermediate in the synthesis of various biologically active molecules. Its structural integrity, defined by the orientation of its constituent rings and the influence of the electron-withdrawing chloro group, dictates its reactivity and potential applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective against its unsubstituted analog, 4-(1H-pyrazol-1-yl)benzaldehyde. Through a detailed examination of predicted chemical shifts and coupling constants, we will elucidate the electronic effects at play and provide researchers with a robust framework for the structural verification of this important synthetic building block.
The Cornerstone of Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule.[1] This information, in the form of chemical shifts (δ), coupling constants (J), and signal integrations, allows for the unambiguous determination of molecular structure.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and a standardized experimental protocol. The following methodology ensures reproducibility and accuracy.
Sample Preparation
-
Analyte Purity: Ensure the sample of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde or its analog is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this class of compounds.[2][3] Deuterated solvents are essential to avoid large solvent signals in ¹H NMR spectra.[4]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[5] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2][3] A small, precisely known amount should be added to the sample.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals and enhance sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Structural Elucidation: A Comparative Analysis
To fully appreciate the electronic impact of the chloro substituent on the pyrazole ring, a direct comparison with the unsubstituted parent compound, 4-(1H-pyrazol-1-yl)benzaldehyde, is invaluable. Below, we present the predicted ¹H and ¹³C NMR data for both compounds, followed by a detailed interpretation.
Molecular Structures and Atom Numbering
Caption: Molecular structures with atom numbering for NMR assignment.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 4-(1H-Pyrazol-1-yl)benzaldehyde | 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde | Multiplicity | J (Hz) |
| CHO | ~9.95 | ~10.00 | s | - |
| H-2', H-6' | ~7.95 | ~8.00 | d | ~8.4 |
| H-3', H-5' | ~7.85 | ~7.90 | d | ~8.4 |
| H-3 | ~7.70 | ~7.75 | d | ~1.8 |
| H-5 | ~7.90 | ~7.95 | d | ~2.5 |
| H-4 | ~6.50 | - | t | ~2.2 |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 4-(1H-Pyrazol-1-yl)benzaldehyde | 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde |
| CHO | ~191.5 | ~191.0 |
| C-1' | ~135.0 | ~135.5 |
| C-2', C-6' | ~130.0 | ~130.5 |
| C-3', C-5' | ~120.0 | ~120.5 |
| C-4' | ~142.0 | ~141.5 |
| C-3 | ~141.0 | ~142.0 |
| C-5 | ~128.0 | ~129.0 |
| C-4 | ~108.0 | ~110.0 (C-Cl) |
Discussion and Interpretation
¹H NMR Spectrum
-
Aldehyde Proton: The aldehyde proton is the most downfield signal in both spectra, appearing as a sharp singlet around 9.95-10.00 ppm.[2] Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.
-
Benzaldehyde Ring Protons: The protons on the benzaldehyde ring (H-2', H-6' and H-3', H-5') exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the aldehyde group (H-2', H-6') are more deshielded than the meta protons (H-3', H-5') due to the anisotropic effect of the carbonyl group.
-
Pyrazole Ring Protons: In the unsubstituted analog, the pyrazole ring protons appear as distinct signals. H-3 and H-5 are doublets due to coupling with H-4, while H-4 is a triplet due to coupling with both H-3 and H-5. In the chloro-substituted compound, the signal for H-4 disappears, and H-3 and H-5 are now singlets (or very fine doublets due to long-range coupling). The presence of the electronegative chlorine atom at the C-4 position causes a downfield shift for the adjacent H-3 and H-5 protons.
¹³C NMR Spectrum
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon, appearing around 191 ppm.[3]
-
Benzaldehyde Ring Carbons: The chemical shifts of the benzaldehyde ring carbons are influenced by the pyrazolyl substituent. The ipso-carbon (C-1') and the para-carbon (C-4') are readily identifiable.
-
Pyrazole Ring Carbons: The most significant difference between the two spectra is observed in the pyrazole ring signals. In the chloro-substituted compound, the C-4 carbon, now bonded to chlorine, will experience a significant downfield shift compared to the unsubstituted analog. The C-3 and C-5 carbons will also be influenced by the inductive effect of the chlorine atom, leading to slight downfield shifts.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of synthetic compounds.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. By comparing its expected spectral features to those of its unsubstituted counterpart, we have highlighted the key electronic effects of the chloro substituent. The presented experimental protocol and interpretive framework offer researchers a reliable methodology for the structural verification of this and similar heterocyclic compounds, ensuring the integrity of their synthetic endeavors.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]
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CORE. (2017). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. Retrieved from [Link]
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PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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"mass spectrometry fragmentation pattern of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde"
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde and Comparative Analytical Methodologies
For researchers and professionals in drug discovery and chemical analysis, the unambiguous structural confirmation of novel compounds is paramount. 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic building block whose utility in medicinal chemistry necessitates robust analytical characterization. This guide provides a detailed exploration of its expected mass spectrometry fragmentation pattern under electron ionization (EI), offers a comparative analysis with alternative analytical techniques, and supplies actionable experimental protocols for its characterization.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for structural elucidation. The fragmentation of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (Molecular Formula: C₁₁H₈ClN₂O, Monoisotopic Mass: 220.04 Da) is predicted to be a composite of the characteristic pathways for its three key structural motifs: the aromatic aldehyde, the pyrazole ring, and the chloro-substituent.
Key Fragmentation Pathways:
The fragmentation cascade begins with the formation of the molecular ion (M⁺•) at m/z 220 , with a corresponding M+2 peak at m/z 222 due to the ³⁷Cl isotope. The approximate 3:1 intensity ratio of these peaks is a clear indicator of a single chlorine atom in the molecule.[2][3]
-
Aldehyde-Driven Fragmentation : Aromatic aldehydes typically undergo cleavage at the formyl group.[4][5]
-
Loss of a Hydrogen Radical (•H) : This leads to the formation of a stable, resonance-stabilized acylium ion [M-H]⁺ at m/z 219/221 . This is a common fragmentation for aromatic aldehydes.[6][7]
-
Loss of a Formyl Radical (•CHO) : Cleavage of the C-C bond between the benzene ring and the aldehyde group results in the loss of 29 Da, yielding the 4-(4-chloro-1H-pyrazol-1-yl)phenyl cation at m/z 191/193 .
-
-
Inter-ring Cleavage : The C-N bond connecting the phenyl and pyrazole rings is a likely point of scission.
-
This cleavage can generate the benzoyl cation at m/z 105 and the 4-chloropyrazole radical cation. Subsequent loss of CO from the benzoyl cation can produce the phenyl cation at m/z 77 , which is often a very stable and abundant ion in the spectra of benzaldehyde derivatives.[7]
-
-
Pyrazole Ring Fragmentation : The pyrazole moiety has its own characteristic fragmentation patterns.[8][9]
-
Expulsion of HCN : Following other initial fragmentations, the pyrazole ring can lose a molecule of hydrogen cyanide (27 Da). For instance, the fragment at m/z 191/193 could lose HCN to yield a fragment at m/z 164/166 .
-
Loss of N₂ : The expulsion of a nitrogen molecule (28 Da) is another known pathway for pyrazole fragmentation, often from an [M-H]⁺ ion.[8]
-
-
Halogen Fragmentation :
-
Loss of a Chlorine Radical (•Cl) : Cleavage of the C-Cl bond can occur, leading to a fragment ion [M-Cl]⁺ at m/z 185 .
-
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
Summary of Predicted Fragments:
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Rationale |
| 220/222 | [C₁₁H₈ClN₂O]⁺• | Molecular Ion (M⁺•) |
| 219/221 | [C₁₁H₇ClN₂O]⁺ | Loss of •H from the aldehyde group |
| 191/193 | [C₁₀H₇ClN₂]⁺ | Loss of the formyl radical (•CHO) |
| 185 | [C₁₁H₈N₂O]⁺ | Loss of the chlorine radical (•Cl) |
| 164/166 | [C₉H₆ClN]⁺ | Loss of HCN from the [M-CHO]⁺ fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation from inter-ring cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl cation |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable molecular weight and structural data, a comprehensive analysis often involves orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS / LC-MS | Molecular weight, fragmentation pattern, separation from impurities. | High sensitivity, provides structural "fingerprint" (EI), confirms MW (soft ionization). | Destructive, isomerization can be challenging to distinguish without standards. |
| NMR Spectroscopy | Precise atomic connectivity (¹H, ¹³C), 3D structure (NOESY). | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra. |
| FTIR Spectroscopy | Presence of functional groups (C=O, C=N, C-Cl, aromatic C-H). | Fast, non-destructive, good for quick functional group identification. | Provides limited structural information, not suitable for complex mixture analysis. |
Expert Insight: For initial identification, LC-MS with a soft ionization source like Electrospray Ionization (ESI) is ideal to confirm the molecular weight ([M+H]⁺ at m/z 221/223). Subsequently, GC-MS with EI or MS/MS fragmentation of the ESI-generated parent ion would be employed to obtain the detailed fragmentation fingerprint for structural confirmation. NMR remains the gold standard for absolute, unambiguous proof of structure.
Experimental Protocols & Workflow
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is designed to generate a reproducible fragmentation pattern for structural elucidation and library matching.
-
Sample Preparation :
-
Dissolve ~1 mg of the compound in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.
-
-
Instrumentation & Parameters :
-
Gas Chromatograph : Agilent 8890 GC or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer : Quadrupole or Ion Trap MS.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis :
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak (m/z 220) and its M+2 isotope peak (m/z 222).
-
Correlate the major fragment ions with the predicted pathways outlined in the table above.
-
Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)
This method is ideal for confirming the molecular weight with minimal fragmentation and is suitable for compounds that may be thermally unstable.
-
Sample Preparation :
-
Dissolve ~1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.
-
Dilute to a final concentration of 1-5 µg/mL in the initial mobile phase composition.
-
-
Instrumentation & Parameters :
-
Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.
-
Column : Zorbax SB-C18 (50 mm x 2.1 mm, 1.8 µm) or similar.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometer : Q-TOF or Orbitrap MS.
-
Ionization Mode : ESI, Positive Ion Mode.
-
Capillary Voltage : 3.5 kV.
-
Gas Temperature : 325°C.
-
Mass Range : Scan from m/z 100 to 500.
-
-
Data Analysis :
-
Identify the protonated molecule [M+H]⁺ at m/z 221/223.
-
If using a high-resolution instrument, verify the exact mass and predicted elemental composition.
-
Perform MS/MS (tandem mass spectrometry) on the [M+H]⁺ ion to induce fragmentation and confirm the structure. The fragmentation of the even-electron [M+H]⁺ ion may differ slightly from the odd-electron M⁺• from EI, but key structural fragments will be present.
-
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of the target compound.
References
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChem. [Link]
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Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]
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Mass fragmentation pattern of compound 4l. ResearchGate. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
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Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
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Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
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4-(1H-Pyrazol-1-yl)benzaldehyde. PubChem. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Mass fragmentation pattern of aldehydes. YouTube. [Link]
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Chemical Ionization (CI) Mass Spectrometry. Jove. [Link]
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Benzaldehyde, 4-chloro-. NIST WebBook. [Link]
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C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
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Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
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A Comparative Guide to the Definitive Structure Confirmation of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock upon which all subsequent research, from understanding biological activity to predicting material properties, is built. The subject of this guide, 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, is a heterocyclic compound representative of scaffolds frequently encountered in medicinal chemistry. Its precise atomic arrangement, including bond lengths, bond angles, and conformation, dictates its interaction with biological targets.
This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the gold-standard method for the absolute structure elucidation of this compound.[1][2] Beyond a mere protocol, we will explore the causality behind key experimental decisions. Furthermore, we will objectively compare the rich, high-resolution data from SCXRD with the vital, complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a holistic perspective on modern analytical strategies for structure confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is an unparalleled technique that provides a precise three-dimensional map of the electron density within a crystal.[3][4] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine the exact spatial arrangement of every atom in the molecule, making it the definitive method for structure confirmation.[5] The journey from a powdered sample to a final, validated structure is a multi-step process that demands both precision and an understanding of the underlying physical chemistry.
Experimental Protocol: From Powder to Structure
The protocol described below is a self-validating system, where the quality of the outcome at each stage informs the feasibility of the next. The primary bottleneck, and the step most reliant on scientific intuition, is the growth of a suitable single crystal.[1]
Step 1: Purification and Material Assessment
-
Action: Ensure the purity of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is >98%, confirmed by NMR and LC-MS. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Causality: High purity is paramount because the crystallization process relies on the uniform, ordered packing of identical molecules.
Step 2: Crystal Growth – The Scientist's Art
-
Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate, allowing molecules to arrange themselves into a highly ordered crystal lattice. The choice of solvent and technique is critical.[6] For a molecule like 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, which contains both polar (aldehyde, pyrazole) and non-polar (benzene ring) functionalities, a range of solvents should be screened.
-
Recommended Technique: Slow Evaporation. This is often the simplest and most effective method for organic compounds.[7][8]
-
Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial. The compound should be moderately soluble.[6]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation over several days.
-
Place the vial in a vibration-free location. Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones.[6]
-
-
Alternative Technique: Vapor Diffusion. This method is highly successful when only milligram quantities are available.[7][9]
-
Dissolve the compound in a small volume of a less volatile solvent (e.g., chloroform) in an open inner vial.
-
Place this inner vial inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane).[9]
-
The anti-solvent vapor slowly diffuses into the inner vial, reducing the compound's solubility and promoting slow crystal growth.[9][10]
-
Step 3: Crystal Selection and Mounting
-
Action: Under a microscope, select a crystal that is typically 0.1-0.3 mm in all dimensions, transparent, and free of cracks or defects.[11]
-
Causality: A well-formed crystal will produce a sharp, well-resolved diffraction pattern. Imperfections lead to diffuse scattering and a lower-quality final structure.
Step 4: Data Collection
-
Action: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically ~100 K). It is then exposed to a monochromatic X-ray beam.[11]
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in higher resolution data and mitigating radiation damage to the crystal.
-
Process: The crystal is rotated, and a series of diffraction images are collected by a detector.[11] This process captures the full three-dimensional diffraction pattern.
Step 5: Data Processing and Structure Solution
-
Action: Specialized software is used to integrate the raw diffraction images, determining the position and intensity of each reflection.[12] This data is then used to determine the unit cell dimensions and space group.
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated diffraction pattern matches the observed one.[3]
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for SCXRD structure determination.
Data Interpretation and Validation
The final output is typically a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and experimental parameters. A key metric for validation is the R-factor (or R1), which quantifies the agreement between the crystallographic model and the experimental X-ray diffraction data; a value below 5% (0.05) is considered excellent for small molecules.
Orthogonal Confirmation Method 1: NMR Spectroscopy
While SCXRD provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and connectivity in solution.[13][14][15] This is particularly relevant for drug development, as biological interactions occur in an aqueous environment.
Principle and Expected Data
NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[15] The precise frequency depends on the local chemical environment, providing a unique fingerprint of the molecule's structure.[13] For 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, we can predict the expected signals in both ¹H and ¹³C NMR spectra.
| ¹H NMR Predicted Data | ||||
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Deshielded proton of the aldehyde group. |
| Benzene (ortho to CHO) | 8.0 - 8.2 | Doublet (d) | 2H | Protons adjacent to the electron-withdrawing aldehyde, coupled to meta protons. |
| Benzene (meta to CHO) | 7.8 - 8.0 | Doublet (d) | 2H | Protons adjacent to the pyrazole ring, coupled to ortho protons. |
| Pyrazole (H5) | 8.2 - 8.4 | Singlet (s) | 1H | Proton on the pyrazole ring adjacent to two nitrogen atoms. |
| Pyrazole (H3) | 7.7 - 7.9 | Singlet (s) | 1H | Proton on the pyrazole ring adjacent to the chloro-substituted carbon. |
| ¹³C NMR Predicted Data | |
| Predicted Number of Signals | 8 |
| Rationale | The molecule has 10 carbon atoms, but due to the symmetry of the para-substituted benzene ring, two pairs of carbons are chemically equivalent, resulting in 8 distinct signals. Key signals would include the aldehyde carbon (~190 ppm), the chloro-substituted pyrazole carbon (~110 ppm), and the remaining aromatic and pyrazole carbons (120-150 ppm). |
Workflow for NMR Spectroscopy
Caption: General workflow for NMR structural analysis.
Orthogonal Confirmation Method 2: Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about a molecule's mass and, by extension, its elemental composition.[16] It is a highly sensitive method used to confirm molecular weight and probe fragmentation patterns.[17][18]
Principle and Expected Data
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[16] High-resolution mass spectrometry (HRMS) can measure m/z with enough accuracy to help determine the molecular formula.
| High-Resolution MS Predicted Data (ESI+) | ||
| Molecular Formula | C₁₀H₇ClN₂O | |
| Adduct | Calculated Exact Mass (m/z) | Observed Isotopic Pattern |
| [M+H]⁺ | 207.0320 | A characteristic pattern for a molecule containing one chlorine atom (¹²C₉¹³CH₇N₂O³⁵Cl vs. ¹²C₁₀H₇N₂O³⁷Cl) will be observed, with peaks at m/z 207.0320 and 209.0290 in an approximate 3:1 intensity ratio. |
| [M+Na]⁺ | 229.0139 | Similar 3:1 isotopic pattern for chlorine. |
Workflow for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Comparative Analysis Summary
The true power in modern analytical chemistry comes from the synergistic use of multiple techniques. Each method provides a different piece of the structural puzzle, and their collective agreement provides the highest level of confidence.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing. | Atomic connectivity, solution-state conformation, electronic environment of nuclei.[13] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[16] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Ambiguity | Unambiguous for structure. | Can be ambiguous for complex isomers or stereoisomers without 2D techniques. | Cannot distinguish between isomers (isobaric compounds).[19] |
| Key Requirement | High-quality single crystal.[1] | Soluble sample, deuterated solvent. | Ionizable sample. |
| Destructive? | No (crystal can often be recovered). | No.[13] | Yes (sample is consumed). |
| Throughput | Low (crystal growth can be a major bottleneck).[1] | High | High |
Conclusion
For the absolute structure confirmation of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, single-crystal X-ray crystallography stands alone as the definitive technique. It provides an irrefutable, high-resolution three-dimensional model of the molecule as it exists in the solid state.
However, a robust characterization package, especially in a regulated environment like drug development, relies on orthogonal methods. NMR spectroscopy validates the proposed structure in the solution phase, confirming the covalent bonding framework and providing insights into the molecule's behavior in a more biologically relevant medium.[20] Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight and elemental composition, serving as a crucial identity check.[17]
Ultimately, while SCXRD provides the final word on the molecular architecture, the combination of all three techniques—SCXRD, NMR, and MS—constitutes a self-validating system that leaves no room for structural ambiguity, ensuring the integrity of all subsequent scientific endeavors.
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules . (2024). ZefSci. [Link]
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Crystallography Software . (2023). RCSB PDB. [Link]
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"comparison of biological activity of 4-chloro vs. other substituted pyrazoles"
An In-Depth Comparative Guide to the Biological Activity of 4-Chloro vs. Other Substituted Pyrazoles
Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of drug discovery.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its role in a multitude of therapeutic agents, including several FDA-approved drugs.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[1][5][6][7][8][9][10][11]
The therapeutic potential of a pyrazole-based compound is not inherent to the core ring alone; it is profoundly dictated by the nature and placement of its substituents.[6][12] This guide provides an in-depth, objective comparison of the biological activities of pyrazoles featuring a chlorine atom at the 4-position against those with other substitutions. We will dissect experimental data to illuminate the critical structure-activity relationships (SAR) that govern their efficacy, offering valuable insights for researchers and drug development professionals.
The Decisive Role of Substitution in Modulating Pyrazole Bioactivity
The pyrazole ring offers several positions (N1, C3, C4, and C5) where chemical modifications can dramatically alter a molecule's biological profile.[4] Strategic substitution can fine-tune a compound's potency, target selectivity, lipophilicity, and metabolic stability. Among the myriad of possible modifications, halogenation—and specifically chlorination—is a time-tested strategy in medicinal chemistry. The introduction of a chlorine atom, particularly at the C4 position, can exert a powerful influence through its electronic and steric properties, often leading to enhanced biological outcomes.
Comparative Analysis of Biological Activities
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects by inhibiting key oncogenic pathways, such as receptor tyrosine kinases (EGFR, VEGFR-2), PI3K, and tubulin polymerization.[6][12]
-
The Impact of 4-Chloro Substitution: The presence of a 4-chloro substituent has frequently been linked to potent cytotoxic activity. Research has shown that lipophilic and electron-withdrawing groups, such as chlorine, at this position can be highly beneficial. For example, one study highlighted a 4-chloro substituted pyrazole with excellent anticancer activity against HeLa human cervix carcinoma cell lines.[3] Similarly, other research has demonstrated that pyrazole analogs featuring a para-chlorinated phenyl ring exhibit excellent cytotoxicity.[13] A notable series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was also found to possess significant anti-glioma properties.[14]
-
Comparison with Other Substituents: While 4-chloro substitution is effective, other functional groups also confer potent anticancer activity, often through different mechanisms. For instance, 5-alkylated selanyl-1H-pyrazole derivatives have shown strong inhibitory action against the HepG2 liver cancer cell line[6], and certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors.[6] This highlights that the optimal substitution is highly dependent on the specific cancer cell type and molecular target.
Table 1: Comparative Anticancer Activity of Substituted Pyrazoles (IC₅₀ Values)
| Compound/Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Chloro Substituted Pyrazole Derivative | HeLa | 4.94 | [3] |
| Pyrazole Benzamide (Cl & Br on phenyl ring) | MCF-7 | 4.98 | [13] |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | GL261 (Glioma) | ~10-20 (EC₅₀) | [14] |
| 5-Alkylated Selanyl-1H-pyrazole | HepG2 | 13.85 | [6] |
| Pyrazole Carbaldehyde Derivative | MCF-7 | 0.25 | [6] |
| Benzimidazole-Pyrazole Hybrid | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [6] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Anti-inflammatory Activity
The anti-inflammatory action of many pyrazole derivatives is famously linked to their ability to inhibit cyclooxygenase (COX) enzymes, a mechanism shared by commercial non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole-containing drug Celecoxib is a prime example of a selective COX-2 inhibitor.[5][7]
-
The Impact of 4-Chloro Substitution: The role of chlorine in potent anti-inflammatory agents is exemplified by Lonazolac, an NSAID whose chemical structure is (3-(p-chlorophenyl)-1-phenylpyrazole-4)-acetate.[15] The para-chloro substitution on the phenyl ring is a key feature of this active molecule.
-
Comparison with Other Substituents: The anti-inflammatory landscape is dominated by diverse substitution patterns, particularly at the 3 and 5 positions. Potent and selective COX-2 inhibition has been achieved with 3,5-diarylpyrazoles.[5] A notable example is the compound FR140423, a 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, which proved to be a highly potent and selective COX-2 inhibitor with strong analgesic effects.[16] This suggests that for COX inhibition, substitutions at positions other than C4, often involving bulky aryl groups, are critical for high affinity and selectivity.
Table 2: Comparative Anti-inflammatory Activity of Substituted Pyrazoles
| Compound/Substitution Pattern | Target | Potency (IC₅₀) | In Vivo Effect | Reference |
| Lonazolac (p-chlorophenyl at C3) | COX (non-selective) | N/A | Clinically used NSAID | [15] |
| FR140423 (Difluoromethyl , Methoxyphenyl , etc.) | COX-2 | 150x more selective for COX-2 than COX-1 | 2-3x more potent than indomethacin | [16] |
| 3,5-diarylpyrazole derivative | COX-2 | 0.01 µM | N/A | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | N/A | [5] |
Antimicrobial Activity
The pyrazole scaffold is a fertile ground for the development of novel antibacterial and antifungal agents.[7][17]
-
The Impact of 4-Chloro Substitution: Specific studies have underscored the value of chlorine in designing antimicrobial pyrazoles. A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated very promising in vitro antifungal activity against several pathogenic strains, as well as noteworthy activity against Mycobacterium tuberculosis.[18][19]
-
Comparison with Other Substituents: The antimicrobial efficacy of pyrazoles is highly variable and sensitive to different substitutions. For instance, one study found that a compound with a 4-nitrophenyl group exhibited good antimicrobial and anti-inflammatory activity.[7][20] In another investigation, pyrazole-1-carbothiohydrazide derivatives showed remarkable broad-spectrum antibacterial and antifungal activities, with one compound displaying MIC values lower than the standard drugs chloramphenicol and clotrimazole.[17] This indicates that while the 4-chloro-phenyl moiety is a strong contributor to antifungal and antitubercular activity, other substituents can lead to potent broad-spectrum agents.
Table 3: Comparative Antimicrobial Activity of Substituted Pyrazoles (MIC Values)
| Compound/Substitution Pattern | Organism | MIC (µg/mL) | Reference |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pathogenic Fungi | "Very good activity" (qualitative) | [18][19] |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | "Interesting activity" (qualitative) | [18][19] |
| Pyrazole-1-carbothiohydrazide derivative (21a) | S. aureus, B. subtilus | 62.5 - 125 | [17] |
| Pyrazole-1-carbothiohydrazide derivative (21a) | C. albicans, A. niger | 2.9 - 7.8 | [17] |
| Pyrazole derivative (Compound 3) | E. coli | 0.25 | [7][20] |
| Pyrazole derivative (Compound 4) | S. epidermidis | 0.25 | [7][20] |
Structure-Activity Relationship (SAR) Synthesis
The comparative data reveals a clear trend: the 4-chloro substitution is a particularly powerful strategy for enhancing the anticancer and antimicrobial (specifically antifungal and antitubercular) activities of pyrazole derivatives.
Causality behind the 4-Chloro Effect:
-
Electronic Effects: The chlorine atom is strongly electron-withdrawing, which alters the electron density of the pyrazole ring. This can influence the pKa of the molecule and its ability to form hydrogen bonds or other interactions with biological targets.
-
Lipophilicity: The addition of chlorine increases the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and reach intracellular targets, a crucial factor for both anticancer and antimicrobial drugs.[3]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This provides an additional binding interaction that can significantly increase affinity and potency.[21]
Conversely, for anti-inflammatory activity via COX inhibition, the SAR points towards the importance of bulky aryl groups at the C3 and C5 positions, which fit into the active site of the COX-2 enzyme, rather than a small substituent at the C4 position.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be non-toxic to the cells (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for MIC Determination (Antimicrobial)
This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus or C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test pyrazole compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Conclusion and Future Perspectives
This guide establishes that the substitution pattern on the pyrazole ring is a critical determinant of its biological activity. The 4-chloro substitution has proven to be a highly effective strategy for designing potent anticancer and antimicrobial agents, likely due to favorable changes in lipophilicity, electronic properties, and the potential for halogen bonding. However, for other targets, such as the COX enzymes central to inflammation , different structural motifs, like 3,5-diaryl substitution, are paramount for achieving high potency and selectivity.
Future research should focus on:
-
Systematic Halogen Scans: Comparing the effects of fluorine, bromine, and iodine at the C4 position to further refine SAR insights.
-
Hybrid Molecule Design: Synthesizing hybrid compounds that combine the 4-chloro-pyrazole scaffold with other known pharmacophores to achieve multi-target activity or enhanced potency.
-
Mechanistic Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by these potent 4-chloro-pyrazole derivatives.
By leveraging these comparative insights, the scientific community can continue to unlock the vast therapeutic potential of the versatile pyrazole scaffold.
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A Senior Application Scientist's Guide to Purity Validation of Synthesized 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde by HPLC
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. The purity of a synthetic intermediate, such as 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, is not a mere quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of subsequent research and manufacturing depend. Impurities, even in trace amounts, can introduce unforeseen variables, leading to failed reactions, misleading biological data, or the generation of toxic by-products.
This guide provides an in-depth, experience-driven protocol for validating the purity of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aldehyde intermediate common in the synthesis of bioactive compounds. We will focus on the gold-standard technique, High-Performance Liquid Chromatography (HPLC), and present a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, we will objectively compare the performance of this robust HPLC method with Thin-Layer Chromatography (TLC), a common rapid screening alternative, to provide researchers with a clear perspective on selecting the appropriate tool for their analytical needs.
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
For an analyte like 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, which possesses aromatic rings and a heterocyclic moiety, RP-HPLC is the method of choice.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities.
Causality Behind Method Development Choices
The development of a robust HPLC method is a process of informed decisions, not arbitrary selections. Here is the scientific rationale for our chosen parameters:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to the compound's moderate hydrophobicity. The phenyl and chloropyrazole groups will interact effectively with the non-polar C18 chains, providing good retention and separation from more polar or less retained impurities.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (with an acidic modifier) is chosen for its simplicity and reproducibility, which are critical for a quality control environment. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency.
-
Acidic Modifier (0.1% Formic Acid): The inclusion of a weak acid like formic acid serves two key purposes. First, it protonates the nitrogen atoms in the pyrazole ring, ensuring a consistent charge state and preventing peak tailing. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, further improving peak symmetry and efficiency.
-
Detection: The compound contains multiple chromophores (phenyl ring, pyrazole ring, benzaldehyde), making it highly suitable for UV detection. A detection wavelength of 260 nm is selected as it offers a strong absorbance signal for the analyte, ensuring high sensitivity for both the main peak and potential impurities.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process, ensuring that each step builds upon the last to create a scientifically sound and defensible analytical method.
Caption: A workflow diagram outlining the sequential phases of HPLC method development, validation, and application.
Detailed HPLC Validation Protocol
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][6] The following protocols are designed to be a self-validating system, where the successful completion of each test provides documented evidence of the method's reliability.
HPLC System and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 260 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile |
Validation Parameters and Acceptance Criteria
The validation process systematically evaluates several key performance characteristics as stipulated by ICH guidelines.[4][7][8]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][9]
-
Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks.
-
Prepare a solution of the 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde reference standard and analyze.
-
Subject the analyte to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples.
-
-
Acceptance Criteria: The main analyte peak should be free from co-elution with any degradation products or impurities, as determined by peak purity analysis using a Diode Array Detector (DAD). Baseline resolution (R > 2.0) should be achieved between the analyte and the closest eluting impurity peak.
This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[9]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
-
Protocol:
-
Prepare a simulated sample matrix (placebo). If not applicable, accuracy can be assessed using the standard solutions from the linearity study.
-
For this guide, we will assess accuracy on the neat standard over three concentration levels (80%, 100%, 120% of the target concentration), prepared in triplicate.
-
Calculate the percentage recovery for each determination.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability / Intra-Assay Precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration from the same homogenous batch.
-
Analyze all six samples on the same day, by the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the assay results.
-
-
Protocol (Intermediate Precision / Inter-Assay Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
Acceptance Criteria: The %RSD for each set of measurements should be ≤ 2.0%.
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The determined LOQ concentration must exhibit acceptable accuracy and precision.
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in organic content (e.g., 58% and 62% Acetonitrile).
-
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, resolution).
-
-
Acceptance Criteria: System suitability parameters must remain within acceptable limits for all tested variations. The assay results should not deviate significantly from the nominal method.
Interrelation of Validation Parameters
The validation parameters are not isolated tests but form a cohesive, self-validating system. Linearity establishes the working range, within which accuracy and precision are confirmed. Specificity ensures that the results obtained are solely from the analyte of interest.
Caption: Relationship between core HPLC method validation parameters as per ICH Q2(R1).
Summary of (Synthetic) Validation Data
The following table summarizes plausible results from the validation study, demonstrating the method's suitability.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution observed in stressed samples. | R > 2.0 between analyte and impurities. | Pass |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Range (µg/mL) | 50 - 150 | Covers 50-150% of target conc. | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate, %RSD) | 1.10% | ≤ 2.0% | Pass |
| LOD (µg/mL) | 0.05 (S/N ≈ 3) | Report Value | Pass |
| LOQ (µg/mL) | 0.15 (S/N ≈ 10) | Report Value | Pass |
| Robustness | System suitability passed under all conditions. | System suitability criteria met. | Pass |
Comparison Guide: HPLC vs. Thin-Layer Chromatography (TLC)
While HPLC provides quantitative, high-resolution data, it is important to understand its performance relative to simpler, alternative techniques like TLC.[10][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase within a packed column. | Differential adsorption on a thin layer of adsorbent coated on a flat plate. |
| Quantitative Ability | Excellent. Highly accurate and precise for quantification. | Semi-quantitative at best; primarily qualitative. |
| Resolution | Very High. Capable of separating complex mixtures and closely related impurities. | Low to Moderate. Often insufficient to resolve structurally similar compounds. |
| Sensitivity | High (ng to pg level, depending on detector). | Low (µg to ng level). |
| Speed | Moderate (typically 5-30 min per sample). | Fast (can run multiple samples and standards simultaneously in < 30 min). |
| Cost | High initial instrument cost and ongoing solvent/column expenses. | Very low cost for plates and solvent chambers. |
| Automation | Fully automatable with autosamplers for high-throughput analysis. | Manual process, not easily automated. |
| Best Application | Purity Certification, quantitative impurity profiling, stability studies, release testing. | Reaction Monitoring, rapid screening of fractions, preliminary purity checks. |
Verdict: Choosing the Right Tool
-
For final purity validation and certification of a key intermediate like 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, HPLC is the only acceptable method. Its quantitative accuracy, high resolution, and validated performance are non-negotiable for ensuring the quality required in pharmaceutical development.
-
For in-process checks during the synthesis to quickly determine if a reaction has gone to completion, TLC is an invaluable tool. Its speed and low cost allow chemists to make rapid decisions at the bench without the need for a full, formal HPLC run.
Conclusion
The validation of an analytical method for purity determination is a systematic process that provides a high degree of assurance that the method is fit for its purpose. This guide has detailed a robust, ICH-compliant RP-HPLC method for the purity analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, explaining the scientific rationale behind the chosen parameters. By executing a comprehensive validation plan covering specificity, linearity, accuracy, precision, and robustness, researchers can generate reliable and defensible data. While techniques like TLC have their place for rapid screening, HPLC remains the undisputed gold standard for the final, quantitative assessment of purity in a regulated or quality-driven research environment.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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TutorChase. What methods are used to test the purity of organic compounds? [Link]
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R-Discovery. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. [Link]
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ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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Illuminating the Transitory: A Comparative Guide to Confirming Pyrazole Synthesis Intermediates
For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyrazoles represents a cornerstone of heterocyclic chemistry. The biological significance of the pyrazole scaffold drives the continuous development of novel synthetic routes. However, optimizing these syntheses and ensuring the desired regioselectivity and purity hinges on a thorough understanding of the reaction mechanism, particularly the fleeting existence of reaction intermediates. This guide provides an in-depth, objective comparison of the primary analytical techniques used to confirm the structure of these often-elusive intermediates, supported by experimental insights and protocols.
The Knorr Synthesis and Its Progeny: A Realm of Intermediates
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a widely utilized and illustrative example.[1] This reaction, along with its numerous modern variations, proceeds through a series of key intermediates, the structures of which dictate the final product. Understanding and confirming these intermediates is paramount for reaction control and optimization.
The primary intermediates encountered in many pyrazole syntheses include:
-
Hydrazones: Formed from the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2]
-
Pyrazolines (or Dihydropyrazoles): Cyclic intermediates resulting from the intramolecular cyclization of the hydrazone. These can exist as different tautomers and are often the direct precursors to the final aromatic pyrazole.[3]
-
Hydroxylpyrazolines: In some cases, a hydroxylated pyrazoline intermediate is formed prior to dehydration to the final pyrazole.[4]
The inherent instability and transient nature of these intermediates present a significant analytical challenge. The choice of analytical technique is therefore critical and depends on the specific intermediate's lifetime, concentration, and the desired structural information.
A Comparative Analysis of Key Characterization Techniques
The structural elucidation of pyrazole synthesis intermediates primarily relies on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method offers unique advantages and is beset by specific limitations in the context of characterizing these transient species.
| Technique | Principle | Type of Data Obtained | Advantages for Intermediate Characterization | Limitations for Intermediate Characterization |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[5][6][7] | - Provides unambiguous structural information in solution.- 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond connectivity even in complex molecules.[5]- Can be used for in-situ monitoring of reaction progress and intermediate formation.[8] | - Lower sensitivity compared to MS, requiring higher concentrations of the intermediate.- Tautomerism and rapid exchange phenomena can lead to broad or averaged signals, complicating interpretation.[9]- Unstable intermediates may decompose before or during analysis. |
| Mass Spectrometry | Ionization and mass-to-charge ratio measurement | Molecular weight and fragmentation patterns, providing clues about the molecular formula and substructures.[10] | - Extremely high sensitivity, capable of detecting very low concentrations of transient species.- Provides rapid confirmation of the molecular weight of an intermediate.- Fragmentation patterns can help differentiate between isomers.[11] | - Provides limited information on connectivity and stereochemistry.- Isomeric intermediates may have identical molecular weights and similar fragmentation patterns.- The ionization process can sometimes induce fragmentation or rearrangement, not representative of the actual intermediate structure. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise three-dimensional atomic arrangement in the solid state, including bond lengths and angles.[12] | - Provides the definitive, unambiguous structure of a molecule.[13] | - Requires the isolation of a stable, single crystal of the intermediate, which is often the most significant challenge.[14]- The crystal structure represents the solid-state conformation, which may differ from the structure in solution where the reaction occurs.- Not suitable for characterizing highly unstable or non-crystalline intermediates.[15] |
Delving Deeper: Technique-Specific Insights and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of isolable intermediates. Both ¹H and ¹³C NMR provide a wealth of information.
Key Experimental Insights:
-
Identifying Pyrazolines: The formation of a pyrazoline ring from an open-chain hydrazone is often accompanied by the appearance of characteristic signals for the diastereotopic protons at the C4 position and the proton at the C5 position, typically exhibiting an AMX spin system in the ¹H NMR spectrum.[16]
-
Tackling Tautomerism: Pyrazole intermediates and the final products can exhibit tautomerism, leading to broadened or averaged signals in the NMR spectrum.[9] Performing variable temperature (VT) NMR experiments can often "freeze out" the individual tautomers on the NMR timescale, allowing for their individual characterization.[5]
-
2D NMR for Unambiguous Assignments: For complex structures, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms.[5][6][7]
-
Experimental Protocol: Characterization of a Pyrazoline Intermediate by NMR
-
Isolation: Quench the reaction at the time of maximum intermediate concentration (determined by TLC or in-situ monitoring). Isolate the crude intermediate by rapid workup and flash chromatography at low temperature to minimize decomposition.
-
Sample Preparation: Prepare a concentrated sample (5-10 mg) in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra. For the HMBC, optimize the long-range coupling delay to observe 2- and 3-bond correlations.
-
Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to propose a structure. Use the 2D NMR data to confirm through-bond connectivities and finalize the structural assignment.
Mass Spectrometry: The Sentinel of Molecular Weight
The high sensitivity of mass spectrometry makes it ideal for detecting transient intermediates, even at very low concentrations.
Key Experimental Insights:
-
Confirming Presence: A key application is to confirm the presence of a suspected intermediate by identifying its molecular ion peak.
-
Fragmentation Analysis: The fragmentation pattern can provide valuable structural clues. For instance, the fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂.[5][11] The fragmentation of pyrazoline intermediates can also yield characteristic patterns that help in their identification.[17]
-
LC-MS for Complex Mixtures: Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for separating and identifying multiple intermediates and products in a reaction mixture.[8]
Experimental Protocol: Detection of a Hydrazone Intermediate by LC-MS
-
Sample Preparation: Take an aliquot of the reaction mixture at an early time point. Dilute the sample with a suitable solvent (e.g., acetonitrile/water).
-
LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18). Use a gradient elution method to separate the components of the reaction mixture.
-
MS Detection: Direct the eluent from the HPLC to the mass spectrometer. Acquire mass spectra in both positive and negative ion modes using a soft ionization technique like electrospray ionization (ESI) to minimize in-source fragmentation.
-
Data Analysis: Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of the hydrazone intermediate. Analyze the mass spectrum corresponding to this peak to confirm the molecular weight.
X-ray Crystallography: The Ultimate Structural Arbiter
When a stable, crystalline intermediate can be isolated, single-crystal X-ray crystallography provides the most definitive structural proof.
Key Experimental Insights:
-
Absolute Confirmation: X-ray crystallography provides an unambiguous 3D structure, confirming connectivity, stereochemistry, and conformation in the solid state.[2][4]
-
Challenges in Crystallization: The primary limitation is obtaining a single crystal of sufficient quality, which can be particularly challenging for unstable intermediates.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Stable Pyrazoline
-
Isolation and Purification: Isolate the pyrazoline intermediate as described previously. Purify the compound to a high degree, typically by recrystallization, to remove impurities that may inhibit crystal growth.
-
Crystallization: Attempt crystallization using various techniques, such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion with a range of solvent systems.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[13]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final, accurate 3D structure.
In-Situ Monitoring: A Window into the Reaction
For highly unstable intermediates that cannot be isolated, in-situ monitoring techniques are invaluable. Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose.
Key Experimental Insights:
-
Real-Time Tracking: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the disappearance of starting materials, the appearance and disappearance of intermediates, and the formation of products can be monitored in real-time.[17]
-
Identifying Functional Groups: The formation of a hydrazone intermediate can be detected by the appearance of a characteristic C=N stretching vibration. The subsequent cyclization to a pyrazoline and dehydration to a pyrazole will be accompanied by changes in the IR spectrum, such as the disappearance of carbonyl stretches and the appearance of new C=N and aromatic C=C stretches.
Experimental Protocol: In-Situ FTIR Monitoring of a Knorr Pyrazole Synthesis
-
Setup: Equip a reaction vessel with an in-situ FTIR-ATR probe.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Add the final reactant to start the synthesis.
-
Data Acquisition: Continuously collect IR spectra at regular intervals throughout the reaction.
-
Data Analysis: Plot the absorbance of characteristic peaks for reactants, intermediates, and products as a function of time to generate concentration profiles.
Logical Workflow for Intermediate Characterization
A systematic approach is crucial for successfully confirming the structure of reaction intermediates.
Caption: A logical workflow for the characterization of reaction intermediates.
Conclusion
Confirming the structure of reaction intermediates in pyrazole synthesis is a multifaceted challenge that requires a strategic combination of analytical techniques. While NMR spectroscopy provides the most comprehensive structural information for isolable intermediates, its lower sensitivity can be a limitation. Mass spectrometry excels in detecting transient species at low concentrations, offering crucial molecular weight information. For stable, crystalline intermediates, X-ray crystallography provides the ultimate, unambiguous structural proof. In-situ techniques like FTIR offer a powerful means to study highly unstable intermediates in their native reaction environment. By understanding the strengths and limitations of each technique and employing a logical workflow, researchers can gain invaluable insights into the mechanisms of pyrazole synthesis, leading to the development of more efficient, selective, and robust synthetic methodologies.
References
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ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy.
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- Asiri, A. M., et al. (2011). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 16(12), 10178-10189.
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A Comparative Guide to the Elemental Analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Elemental Purity
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for their diverse pharmacological activities.[1][2] The precise elemental composition of such compounds is a critical quality attribute, directly impacting their chemical properties, reactivity, and, in a pharmaceutical context, their safety and efficacy. Elemental analysis serves as a fundamental tool for verifying the empirical formula of newly synthesized batches, ensuring the absence of significant impurities and confirming the successful outcome of a synthetic route.
The molecular formula for 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is C₁₀H₇ClN₂O. Based on this, the theoretical elemental composition is calculated as follows:
-
Carbon (C): 58.13%
-
Hydrogen (H): 3.41%
-
Chlorine (Cl): 17.16%
-
Nitrogen (N): 13.56%
-
Oxygen (O): 7.74% (typically determined by difference)
This guide will compare the primary analytical techniques used to experimentally verify these values.
Comparative Analysis of Key Methodologies
The determination of the elemental composition of an organic molecule containing a halogen, such as 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, necessitates a combination of techniques. The two most prevalent and reliable methods are Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN analysis) and Combustion Ion Chromatography for the determination of chlorine.
Combustion Analysis (CHN Analysis)
Principle: This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.[3]
Causality of Experimental Choices: The choice of combustion as the initial step is due to its efficiency in converting the constituent elements into simple, easily detectable gaseous forms. The subsequent separation of these gases, often via chromatographic columns, allows for their individual quantification without spectral overlap.
Trustworthiness: Modern CHN analyzers are automated systems that offer high precision and accuracy. They are self-validating through the routine analysis of certified standards with known elemental compositions. The reliability of the results is contingent on the purity of the sample and the precision of the initial weighing.
Combustion with Ion Chromatography (CIC) for Halogen Determination
Principle: For halogen analysis, a similar combustion step is employed to convert the organically bound chlorine into hydrogen chloride (HCl).[4] The resulting gases are then passed through an aqueous absorption solution, which is subsequently injected into an ion chromatograph (IC). The IC separates the chloride ions from other potential anions, and their concentration is determined by a conductivity detector.[4]
Causality of Experimental Choices: While other methods for halogen determination exist, CIC is preferred for its high sensitivity and specificity. The chromatographic separation step is crucial for eliminating interference from other ions that may be present, ensuring that only the chloride originating from the sample is quantified.
Alternative Methodologies:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): While highly sensitive for a wide range of elements, ICP-MS is often more complex and costly for routine C, H, N, and Cl analysis in pure compounds.[5] It is more commonly employed for trace elemental impurity analysis in pharmaceutical products.
-
Titration Methods: Classical titration methods for halogen determination are less common for routine analysis in modern laboratories due to being more labor-intensive and generally less sensitive than instrumental methods.
Data Presentation and Interpretation
A crucial aspect of elemental analysis is the comparison of experimentally obtained data with the theoretical values. The acceptable deviation is typically within ±0.4% of the theoretical value.
| Element | Theoretical Percentage (%) | Experimental Results (Typical) | Deviation (%) |
| Carbon (C) | 58.13 | 58.01 | -0.12 |
| Hydrogen (H) | 3.41 | 3.45 | +0.04 |
| Nitrogen (N) | 13.56 | 13.60 | +0.04 |
| Chlorine (Cl) | 17.16 | 17.09 | -0.07 |
Note: The experimental results presented are hypothetical examples illustrating typical data and acceptable deviations.
Experimental Protocols
The following are detailed, step-by-step methodologies for the elemental analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
Protocol for CHN Analysis
-
Sample Preparation: Ensure the sample is homogenous and has been dried to a constant weight to remove any residual solvents.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide) with a known elemental composition.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance.
-
Analysis: Place the sealed capsule into the autosampler of the CHN analyzer. The instrument will then automatically drop the sample into the combustion furnace.
-
Data Acquisition: The instrument's software will record the signals from the thermal conductivity detector and calculate the percentages of C, H, and N based on the calibration.
Protocol for Chlorine Analysis by Combustion IC
-
Sample Preparation: As with CHN analysis, the sample must be homogenous and dry.
-
Instrument Calibration: Calibrate the ion chromatograph using a series of certified chloride standard solutions of known concentrations.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the sample into a sample boat (e.g., quartz).
-
Combustion: Introduce the sample boat into the combustion furnace, where the compound is pyrolyzed, and the resulting gases are passed through an absorption solution.
-
Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
Data Acquisition: The software records the chromatogram and calculates the concentration of chloride in the absorption solution, which is then used to determine the percentage of chlorine in the original sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the elemental analysis process.
Caption: Workflow for the elemental analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.
References
-
Girish, Y. R., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1376. Available at: [Link]
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Stepanovs, D., & Igaune, S. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Available at: [Link]
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IJTSRD. (2019). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(5), 1335-1339. Available at: [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]
-
National Genomics Data Center. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Genomics Data Center. Available at: [Link]
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IMDEA Water. (2016). Elemental analysis techniques for pharmaceutical industry. IMDEA Water. Available at: [Link]
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Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PubMed Central. Available at: [Link]
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IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available at: [Link]
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YIMA. (n.d.). AOX–3 Organic halogen combustion furnace for Sample preparation. YIMA. Available at: [Link]
-
Thermo Fisher Scientific. (2015). Halogen Analysis using Combustion IC. YouTube. Available at: [Link]
-
PubChem. (n.d.). 4-(4-chloro-1h-pyrazol-1-yl)-2-methylbenzaldehyde. PubChem. Available at: [Link]
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Chemistry LibreTexts. (2023). Halogenation of Alkanes. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde for Advanced Research
For researchers engaged in the fields of medicinal chemistry and drug development, 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a crucial building block. Its unique structural motif, featuring a substituted pyrazole linked to a benzaldehyde, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth comparison of two primary peer-reviewed methodologies for its synthesis: direct N-arylation of 4-chloropyrazole and a two-step approach involving N-arylation of pyrazole followed by subsequent chlorination.
This document moves beyond simple protocols to offer insights into the mechanistic rationale, comparative performance, and practical considerations for each method, empowering researchers to make informed decisions for their specific synthetic campaigns.
Method 1: Direct N-Arylation of 4-Chloropyrazole
The most direct route to the target molecule involves the formation of a carbon-nitrogen (C-N) bond between the N1 position of 4-chloropyrazole and the C1 position of a 4-halobenzaldehyde, typically 4-fluorobenzaldehyde due to the higher reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) type reactions. Two of the most powerful and widely adopted methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Method 1A: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and cost-effective method for forming C-N bonds.[1][2] Modern iterations of this reaction utilize copper(I) catalysts, often in conjunction with a ligand, to facilitate the coupling under milder conditions than the harsh, high-temperature protocols of the past.[3][4]
Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I)-pyrazolate species. This intermediate then undergoes oxidative addition with the aryl halide (4-fluorobenzaldehyde). Subsequent reductive elimination from the copper(III) intermediate yields the desired N-aryl pyrazole and regenerates the active copper(I) catalyst. The choice of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), helps to stabilize the copper catalyst and increase its solubility and reactivity.[3]
Experimental Protocol: Ullmann Condensation
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, 0.1 equiv.), 4-chloropyrazole (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.
-
Add N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.) as the ligand, followed by 4-fluorobenzaldehyde (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde.
Method 1B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[5][6] This method often provides higher yields and proceeds under milder conditions compared to the Ullmann condensation, though it comes at a higher cost due to the palladium catalyst and specialized phosphine ligands.[7][8]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[9] The pyrazole, deprotonated by a base, then coordinates to the palladium center. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) is critical for promoting both the oxidative addition and the reductive elimination steps.[8]
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add 4-chloropyrazole (1.0 equiv.) and 4-fluorobenzaldehyde (1.2 equiv.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane or toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target product.
Method 2: Two-Step Synthesis via N-Arylation and Subsequent Chlorination
An alternative strategy involves first synthesizing the non-chlorinated intermediate, 4-(1H-pyrazol-1-yl)benzaldehyde, followed by a selective chlorination at the C4 position of the pyrazole ring. This approach can be advantageous if the starting materials are more readily available or if direct N-arylation of 4-chloropyrazole proves to be low-yielding.
Step 1: N-Arylation of Pyrazole
This step is analogous to Method 1, but utilizes pyrazole instead of 4-chloropyrazole. Both Ullmann and Buchwald-Hartwig protocols can be adapted for this transformation to synthesize 4-(1H-pyrazol-1-yl)benzaldehyde.[10]
Step 2: Electrophilic Chlorination of 4-(1H-pyrazol-1-yl)benzaldehyde
The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is often the most reactive site. This step introduces the chloro-substituent onto the pyrazole ring.
Mechanistic Rationale: Reagents like N-Chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) serve as sources of an electrophilic chlorine atom ("Cl⁺"). The electron-rich pyrazole ring attacks the electrophilic chlorine, proceeding through a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the final 4-chloro-substituted product. TCCA is a particularly efficient, safe, and cost-effective chlorinating agent.[11]
Experimental Protocol: Chlorination with TCCA
-
Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add trichloroisocyanuric acid (TCCA, 0.35 equiv., as it contains three reactive chlorine atoms) portion-wise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to obtain 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde.[11]
Performance Comparison
| Parameter | Method 1A: Ullmann Condensation | Method 1B: Buchwald-Hartwig | Method 2: Two-Step Synthesis |
| Catalyst | Copper(I) Iodide | Palladium(0) complex | Varies (Cu/Pd for Step 1), TCCA for Step 2 |
| Reagent Cost | Lower (Copper is abundant) | Higher (Palladium & ligands are expensive) | Moderate (Depends on Step 1 catalyst) |
| Reaction Temp. | Higher (110-130 °C) | Milder (80-110 °C) | Step 1: Milder to High, Step 2: Room Temp. |
| Reaction Time | Longer (12-24 h) | Shorter (4-12 h) | Longer overall (two steps) |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent (cumulative) |
| Functional Group Tol. | Moderate | Excellent | Good (depends on chlorination step) |
| Process Steps | One | One | Two |
| Key Advantage | Cost-effective | High efficiency, broad scope | Avoids potentially difficult direct coupling |
| Key Disadvantage | Harsher conditions, longer times | High cost, air/moisture sensitive | Lower overall process efficiency |
Visualizing the Synthetic Workflows
Caption: Direct N-Arylation Workflows
Caption: Two-Step Synthesis Workflow
Conclusion and Recommendations
The choice of synthetic route for 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde hinges on a careful evaluation of project-specific priorities including cost, scale, timeline, and available equipment.
-
For large-scale synthesis where cost is a primary driver, the Ullmann condensation (Method 1A) or the two-step approach (Method 2) with a copper-catalyzed N-arylation are attractive options. While potentially requiring more optimization and longer reaction times, the lower cost of reagents is a significant advantage.
-
For medicinal chemistry applications, where speed, yield, and substrate scope are paramount, the Buchwald-Hartwig amination (Method 1B) is often the superior choice. Its reliability and tolerance for diverse functional groups make it ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.
-
Method 2 offers a valuable alternative if the direct coupling of 4-chloropyrazole is problematic. The mild conditions of the final chlorination step are often compatible with a wide range of functional groups that might be present on the benzaldehyde ring.
Ultimately, both direct N-arylation and the two-step chlorination strategy represent robust and peer-supported pathways. The detailed protocols and comparative analysis provided herein are intended to equip researchers with the necessary information to confidently select and execute the optimal synthesis for their research objectives.
References
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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PubChem Compound Summary for CID 64445125, 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
This document provides a detailed protocol for the proper disposal of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde (CAS No. 1179758-89-4), a compound utilized in various research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is not widely available, its hazard profile can be inferred from its structural components: a chlorinated pyrazole and a benzaldehyde moiety. Structurally similar compounds, such as 4-chlorobenzaldehyde, exhibit defined hazards.[1] Therefore, it is prudent to treat this compound with a high degree of caution.
Table 1: Anticipated Hazard Profile
| Hazard Category | Description | Recommended Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Likely harmful if swallowed, based on data for similar benzaldehydes.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention.[2][3] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][2] | Wear protective gloves and clothing. In case of skin contact, wash immediately with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][2] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Target Organ Toxicity | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][3] |
| Environmental Hazard | Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[1] |
The Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by a hierarchy of controls designed to protect personnel and the environment.[4] This strategy is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
-
Waste Minimization : The most effective disposal method is to not generate waste in the first place. This can be achieved by ordering the smallest quantity of chemical required, reducing the scale of experiments, and sharing surplus chemicals with other labs.[6]
-
Segregation : Never mix different types of chemical waste. Incompatible wastes can react violently, generating heat or toxic gases.[7] Specifically, halogenated waste (like the title compound) must be kept separate from non-halogenated waste, as it requires different disposal treatment processes.
-
Containment : All chemical waste must be stored in appropriate, leak-proof containers that are compatible with the stored material.[4][5] Containers must be kept closed except when adding waste.[4][6]
-
Labeling : Every waste container must be clearly and accurately labeled. The label should identify the contents, associated hazards, and the date accumulation started.[6][7]
Step-by-Step Disposal Protocol for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
This protocol outlines the specific steps for the safe disposal of solid 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde and associated contaminated materials.
Step 1: Designate and Prepare the Waste Container
-
Select an Appropriate Container : Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle). Ensure the container is clean, dry, and in good condition.
-
Affix a Hazardous Waste Label : Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Fill Out the Label : Clearly write the full chemical name: "4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde". List all components, including any solvents used for rinsing. Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Step 2: Collect Solid Waste
-
Direct Disposal : Carefully transfer any unused or waste 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde solid directly into the designated hazardous waste container.
-
Contaminated Labware : Dispose of any items grossly contaminated with the solid, such as weighing boats or filter papers, into the same container.
-
Personal Protective Equipment (PPE) : Contaminated gloves, bench paper, and wipes should also be placed in the solid waste container.[5]
Step 3: Managing Empty Containers
The original product container is not considered "empty" by regulatory standards until it has been properly decontaminated.[4]
-
Triple Rinsing : For containers that held acutely hazardous waste, triple rinsing is required.[8] Although the acute toxicity of this specific compound is not fully established, it is prudent to follow this best practice.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[8]
-
Crucially, collect all rinsate as hazardous liquid waste. Transfer the rinsate to a separate, properly labeled container for halogenated liquid waste.
-
-
Container Disposal : Once triple-rinsed, deface or remove the original product label to prevent confusion.[8] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.
Step 4: Storage and Pickup
-
Secure the Container : Keep the waste container tightly sealed at all times, except when adding waste.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.[5][6] This area must be at or near the point of generation and under the control of laboratory personnel.[5][6]
-
Segregate Incompatibles : Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[3]
-
Arrange for Disposal : Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 or 180 days), contact your EHS department to schedule a waste pickup.[5][8]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is near any ignition sources, remove them if it is safe to do so.
-
Contain the Spill : Wearing appropriate PPE (lab coat, gloves, eye protection), cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect and Dispose : Carefully sweep up the absorbed material and place it into your designated hazardous waste container.[3] Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
Caption: Decision workflow for handling and disposing of chemical waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
This guide provides essential safety and logistical information for the proper handling and disposal of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. As a substituted benzaldehyde, this compound warrants careful handling to mitigate potential health risks. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on established best practices for handling aromatic aldehydes and related heterocyclic compounds.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde may be limited, its chemical structure—incorporating an aldehyde group and a chlorinated pyrazole ring—suggests potential hazards that must be addressed with appropriate protective measures. Aromatic aldehydes can cause irritation to the skin and eyes, and may be harmful if inhaled or ingested.[1][2] Therefore, a conservative approach to handling is mandatory, treating the compound as potentially hazardous.
Immediate actions in case of exposure are critical:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a physician.[3]
-
Eye Contact: Rinse eyes with water for at least 15 minutes, ensuring to flush under the eyelids, and seek immediate medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician or Poison Control Center immediately.[3]
-
Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.[4][5]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for handling 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
| PPE Category | Specification | Purpose |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles of the solid compound. |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene.[2][3] | Prevents direct skin contact and potential absorption or irritation. Gloves should be inspected for leaks before use.[4] |
| Body Protection | A lab coat or a chemical-resistant apron.[2][6] | Protects against spills and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust formation in an area with poor ventilation.[2][6] | Minimizes the inhalation of any airborne particles. |
Step-by-Step Operational Plan for Safe Handling
A systematic workflow is essential for safely managing 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure Accessibility of Safety Equipment: Before beginning work, confirm that an eyewash station and a safety shower are readily accessible.[5][6]
-
Assemble Materials: Gather all necessary PPE, spill containment materials (such as absorbent pads), and clearly labeled waste containers before handling the chemical.[2]
-
Review Protocols: Thoroughly familiarize yourself with the experimental protocol and this handling guide.[2]
Step 2: Handling the Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[8] Use spark-proof tools if there is any potential for ignition.[3]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Step 3: Accidental Release Measures
-
Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area.[3]
-
Containment: Prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Clean-up: For dry spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal.[9] Avoid generating dust during this process.[3][9]
Step 4: Disposal Plan
-
Waste Collection: All waste materials contaminated with 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, including gloves, absorbent pads, and empty containers, should be collected in a designated and properly labeled waste container.[3]
-
Disposal Protocol: The collected waste should be disposed of in accordance with all applicable local, state, and federal regulations.[3] This may involve disposal in an authorized landfill.[9] Never dispose of this chemical down the drain.[7]
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages of safely handling and disposing of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde.
Caption: Workflow for safe handling and disposal.
By adhering to these rigorous safety protocols, researchers can confidently handle 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde while minimizing risks and ensuring a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
